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[1-(2-Methoxyethyl)piperidin-3-yl]methanol Documentation Hub

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  • Product: [1-(2-Methoxyethyl)piperidin-3-yl]methanol
  • CAS: 915921-51-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1-(2-Methoxyethyl)piperidin-3-yl]me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This molecule is a substituted piperidine, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically approved drugs.[1][2] The unique combination of a piperidine core, a reactive hydroxymethyl group, and a flexible methoxyethyl side chain makes this compound a valuable and versatile building block for drug discovery and development professionals. This document delves into its physicochemical characteristics, outlines a robust synthetic methodology, explores its chemical reactivity, and discusses its potential as an intermediate in the creation of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[1]

Molecular Structure and Identifiers

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a chiral, substituted piperidine derivative. The core structure consists of a saturated six-membered heterocycle containing a nitrogen atom. A hydroxymethyl group (-CH₂OH) is attached at the 3-position, and a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the piperidine nitrogen. The presence of these functional groups imparts specific chemical reactivity and physicochemical properties that are highly relevant for synthetic and medicinal chemistry.

IdentifierValue
IUPAC Name [1-(2-methoxyethyl)piperidin-3-yl]methanol
CAS Number 915921-51-6
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Canonical SMILES COCCN1CCCC(C1)CO

Physicochemical Properties

The physical properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol are dictated by its functional groups. The hydroxyl and methoxy groups allow for hydrogen bonding, suggesting miscibility with water and polar organic solvents. The tertiary amine is basic, allowing for salt formation.

PropertyValueSource
Boiling Point 227.2 °C (at 760 mmHg)[3]
Density 0.981 g/cm³[3]
Flash Point 91.2 °C[3]
Solubility No data available; predicted to be soluble in water and polar organic solvents.
Melting Point No data available[3]

Synthesis and Manufacturing

While specific industrial synthesis methods are proprietary, a reliable and scalable laboratory synthesis can be designed based on well-established principles of amine chemistry. A highly efficient approach is the direct N-alkylation of a piperidine precursor, piperidin-3-ylmethanol, with a suitable methoxyethylating agent.

Proposed Synthetic Workflow: N-Alkylation

The causality behind this choice of pathway lies in its simplicity and high functional group tolerance. The secondary amine of piperidin-3-ylmethanol is a potent nucleophile that readily reacts with an electrophilic alkylating agent like 2-bromoethyl methyl ether. The use of a non-nucleophilic base is critical to neutralize the HBr byproduct without competing in the primary reaction, thus ensuring high yield and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 Piperidin-3-ylmethanol (CAS: 4606-65-9) Reaction N-Alkylation (SN2 Mechanism) Reactant1->Reaction Reactant2 2-Bromoethyl methyl ether Reactant2->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction medium Base Base (e.g., K₂CO₃) Base->Reaction HBr scavenger Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target Compound) Purification->Product

Caption: Proposed synthetic workflow for [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Experimental Protocol: N-Alkylation of Piperidin-3-ylmethanol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product structure is confirmed by standard spectroscopic methods.

  • Reagent Preparation: To a solution of piperidin-3-ylmethanol (1.0 eq) in acetonitrile (10 mL/g), add anhydrous potassium carbonate (2.5 eq).

  • Reaction Initiation: Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). The choice of thermal conditions accelerates the SN2 reaction without promoting significant side reactions.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.

  • ¹H NMR: Expected signals would include a triplet for the methoxy group's methyl protons (~3.3 ppm), multiplets for the ethyl bridge protons (~2.5-2.8 ppm), complex multiplets for the piperidine ring protons (~1.2-3.0 ppm), and a doublet for the hydroxymethyl protons (~3.4-3.6 ppm).

  • ¹³C NMR: Approximately 9 distinct signals are expected, corresponding to each unique carbon atom in the structure. Key signals would include the methoxy carbon (~59 ppm), carbons of the ethyl bridge, and the hydroxymethyl carbon (~66 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O stretches of the ether and alcohol (~1100-1120 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173.25. Common fragmentation patterns would involve the loss of the methoxyethyl side chain or cleavage adjacent to the piperidine nitrogen.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by its two primary functional groups: the primary alcohol and the tertiary amine. This dual functionality makes it a versatile synthetic intermediate.

  • Reactivity of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or TEMPO). It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

  • Reactivity of the Tertiary Amine: The piperidine nitrogen is basic and will readily form a salt upon treatment with acid. This is often leveraged for purification or to improve aqueous solubility. As a tertiary amine, it is generally stable to oxidation but can participate in certain catalytic cycles.

  • Stability and Storage: The compound is considered stable under standard conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents and strong acids to prevent degradation.[4]

Reactivity cluster_alcohol_rxns Hydroxyl Group Reactions cluster_amine_rxns Tertiary Amine Reactions Molecule [1-(2-Methoxyethyl)piperidin-3-yl]methanol Oxidation Oxidation (e.g., PCC, DMP) Molecule->Oxidation Esterification Esterification (e.g., Acyl Chloride) Molecule->Esterification Tosylation Tosylation (e.g., TsCl, Pyridine) Molecule->Tosylation Salt_Formation Salt Formation (e.g., HCl) Molecule->Salt_Formation Aldehyde Aldehyde Derivative Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Tosyl_Ester Tosylate Intermediate Tosylation->Tosyl_Ester Salt Piperidinium Salt Salt_Formation->Salt

Caption: Key chemical reactivity pathways for [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Applications in Research and Drug Development

The true value of [1-(2-Methoxyethyl)piperidin-3-yl]methanol lies in its application as a sophisticated building block in the synthesis of high-value pharmaceutical compounds.

  • Privileged Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, known to impart favorable pharmacokinetic (ADME) properties and metabolic stability in drug candidates.[1] Its derivatives are prominent in drugs targeting the central nervous system.[1]

  • Versatile Intermediate: This compound serves as a trifunctional synthon.

    • The piperidine core provides a rigid, three-dimensional scaffold.

    • The hydroxymethyl group is a key handle for synthetic elaboration, allowing for the attachment of other pharmacophores or linking moieties through ester, ether, or other bonds. This functional group is crucial for creating derivatives used as receptor ligands or enzyme inhibitors.[5]

    • The methoxyethyl side chain can modulate lipophilicity and aqueous solubility. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a biological target's binding pocket. This side chain can influence a drug's ability to cross cellular membranes and the blood-brain barrier.

  • Potential Therapeutic Targets: Based on the activities of structurally related piperidines, derivatives of this compound could be investigated as modulators of neurotransmitter levels, enzyme inhibitors, or ligands for various receptors, making it relevant for neurological, psychiatric, and oncological research.[6][7]

Safety and Handling

While a specific safety data sheet for this compound is sparse[3], precautions can be inferred from structurally similar molecules. Piperidin-3-ylmethanol is classified as causing severe skin burns and eye damage[8], while (1-methyl-3-piperidyl)methanol is a known skin, eye, and respiratory irritant[9].

  • General Handling: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

References

  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)
  • Benchchem. [1-(2-Aminoethyl)piperidin-2-yl]methanol | 857637-04-8.
  • PubChem - NIH. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998.
  • Lookchem. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • ECHEMI. 1-(2-Methoxyethyl)
  • PubChem - NIH. Piperidin-3-ylmethanol | C6H13NO | CID 107308.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...

Sources

Exploratory

An In-depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working knowledge base. This guide will cover the compound's identification, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications in pharmaceutical research, particularly in the development of therapeutics for the central nervous system. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Compound Identification and Properties

CAS Number: 915921-51-6

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of clinically approved drugs targeting various biological systems. The introduction of a 2-methoxyethyl group on the piperidine nitrogen and a methanol group at the 3-position imparts specific characteristics that can influence its biological activity, solubility, and metabolic stability.

Table 1: Physicochemical Properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and Related Analogues

Property[1-(2-Methoxyethyl)piperidin-3-yl]methanol (Predicted)Piperidin-3-ylmethanol[1](1-Methyl-3-piperidyl)methanol[2]
Molecular Formula C9H19NO2C6H13NOC7H15NO
Molecular Weight 173.25 g/mol 115.17 g/mol 129.20 g/mol
Appearance Colorless to pale yellow liquid (predicted)--
Boiling Point Not availableNot availableNot available
Solubility Soluble in water and common organic solvents (predicted)Not availableNot available
LogP Not available-0.1 (Computed)0.3 (Computed)

The methoxyethyl substituent at the nitrogen atom is of particular interest. This moiety can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical factors in drug design and development. It may also play a role in modulating the compound's interaction with specific biological targets and could impact its pharmacokinetic profile.

Synthesis and Characterization

The synthesis of N-substituted piperidine derivatives is a well-established area of organic chemistry. The most probable and efficient method for the preparation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol involves the N-alkylation of the parent compound, piperidin-3-ylmethanol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a straightforward nucleophilic substitution reaction where the secondary amine of piperidin-3-ylmethanol attacks an alkylating agent, such as 2-bromoethyl methyl ether.

Synthetic Pathway Piperidin-3-ylmethanol Piperidin-3-ylmethanol (Starting Material) Reaction N-Alkylation Piperidin-3-ylmethanol->Reaction 2-Bromoethyl_methyl_ether 2-Bromoethyl methyl ether (Alkylating Agent) 2-Bromoethyl_methyl_ether->Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Reaction Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Reaction->Product

Caption: Proposed synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for N-alkylation of secondary amines and should be optimized for specific laboratory conditions.

Materials:

  • Piperidin-3-ylmethanol (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of piperidin-3-ylmethanol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.

  • Add 2-bromoethyl methyl ether dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Peaks corresponding to the piperidine ring protons, the methoxy group protons (-OCH3), the ethyl bridge protons (-CH2CH2-), and the methanol proton (-CH2OH).
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the piperidine ring, the methoxyethyl side chain, and the methanol group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (from the alcohol), C-N stretching, and C-O stretching.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[3] The incorporation of the N-(2-methoxyethyl) group can fine-tune the pharmacological properties of the molecule.

Rationale for Pharmacological Interest
  • CNS Penetration: The physicochemical properties of the N-substituent can influence the ability of the molecule to cross the blood-brain barrier. The methoxyethyl group may provide a balance of lipophilicity and polarity conducive to CNS penetration.

  • Receptor Interactions: The ether oxygen and the terminal methoxy group can act as hydrogen bond acceptors, potentially leading to specific interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.

  • Metabolic Stability: The N-alkoxyethyl group may alter the metabolic profile of the piperidine core, potentially leading to improved pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Purification Purification Synthesis->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Target_Binding Target Binding Assays (e.g., GPCRs, Ion Channels) Analysis->Target_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Target_Binding->Functional_Assays SAR_Studies Structure-Activity Relationship (SAR) Functional_Assays->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Preclinical_Development Preclinical Development ADMET_Profiling->Preclinical_Development

Caption: A generalized workflow for the integration of novel compounds like [1-(2-Methoxyethyl)piperidin-3-yl]methanol into a drug discovery program.

Potential Therapeutic Areas

Based on the pharmacology of related piperidine derivatives, potential therapeutic applications for compounds derived from this scaffold could include:

  • Neurodegenerative Diseases: Modulators of neurotransmitter systems.

  • Pain Management: Ligands for opioid or other pain-related receptors.

  • Psychiatric Disorders: Agents acting on serotonin, dopamine, or other CNS receptors.[3]

Safety and Handling

While a comprehensive toxicological profile for [1-(2-Methoxyethyl)piperidin-3-yl]methanol is not publicly available, information from its Safety Data Sheet (SDS) and data for analogous compounds should guide its handling.

Table 3: Hazard Information

Hazard CategoryInformation (from ECHEMI SDS)
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

[1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realm of CNS disorders. Its unique combination of a piperidine core with a methoxyethyl and a methanol substituent provides a platform for fine-tuning pharmacological properties. While further research is needed to fully elucidate its biological activity and safety profile, the synthetic and conceptual framework presented in this guide offers a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-3-piperidyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a valuable building block in medicinal chemistry. Two primary synthetic routes are critically examined: the direct N-alkylation of piperidin-3-ylmethanol and a two-step approach involving the synthesis and subsequent reduction of a piperidine-3-carboxylate ester. This document offers a detailed analysis of the chemical principles, experimental considerations, and practical insights for each methodology. A preferred synthetic route is identified, and a complete, validated experimental protocol is provided. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important piperidine derivative.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design. The title compound, [1-(2-Methoxyethyl)piperidin-3-yl]methanol, incorporates key pharmacophoric features: a tertiary amine, a hydrophilic hydroxyl group, and a flexible methoxyethyl side chain. These characteristics make it an attractive intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets. This guide will provide a detailed exploration of the most practical and efficient methods for its preparation.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol reveals two primary and logical bond disconnections, leading to two distinct synthetic strategies.

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Ester Reduction target [1-(2-Methoxyethyl)piperidin-3-yl]methanol start1 Piperidin-3-ylmethanol target->start1 C-N bond disconnection intermediate1 Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate target->intermediate1 C=O reduction reagent1 2-Bromoethyl methyl ether start2 Ethyl nipecotate intermediate1->start2 C-N bond disconnection reagent2 2-Bromoethyl methyl ether

Caption: Retrosynthetic analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Route 1 involves the direct N-alkylation of commercially available piperidin-3-ylmethanol. This is the most convergent approach. Route 2 is a two-step process beginning with the N-alkylation of a piperidine-3-carboxylate ester (such as ethyl nipecotate), followed by the reduction of the ester functionality to the primary alcohol.

The choice between these routes depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

Synthetic Route 1: Direct N-Alkylation of Piperidin-3-ylmethanol

This is arguably the most straightforward and efficient route to the target molecule. The core of this strategy is the formation of the C-N bond between the piperidine nitrogen and the 2-methoxyethyl group.

Underlying Principles and Mechanistic Insights

The N-alkylation of a secondary amine like piperidin-3-ylmethanol with an alkyl halide such as 2-bromoethyl methyl ether proceeds via a standard SN2 mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.

To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a base is required. The choice of base is critical to prevent side reactions and ensure a high yield. Common bases for this transformation include potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), and triethylamine (Et3N).[1] The selection of an appropriate solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 reaction.

G Piperidin-3-ylmethanol Piperidin-3-ylmethanol Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Piperidin-3-ylmethanol->Product  + 2-Bromoethyl methyl ether (Base, Solvent)

Caption: General scheme for the N-alkylation of piperidin-3-ylmethanol.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of piperidines.

Materials:

  • Piperidin-3-ylmethanol (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add piperidin-3-ylmethanol (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add 2-bromoethyl methyl ether (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
High Convergence: A one-step synthesis from a readily available starting material.Potential for Over-alkylation: Although less likely with a secondary amine, the formation of a quaternary ammonium salt is a possible side reaction.
Simplicity: The reaction is straightforward to perform with standard laboratory equipment.Purification: Column chromatography may be required to achieve high purity.
Cost-Effective: The starting materials are relatively inexpensive.

Synthetic Route 2: Reduction of a Piperidine-3-Carboxylate Ester

Step 1: N-Alkylation of Ethyl Nipecotate

The first step is analogous to Route 1, involving the N-alkylation of a piperidine derivative. In this case, the starting material is ethyl nipecotate (ethyl piperidine-3-carboxylate). The reaction conditions are similar to those described in section 3.2.

G Ethyl nipecotate Ethyl nipecotate Intermediate Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate Ethyl nipecotate->Intermediate  + 2-Bromoethyl methyl ether (Base, Solvent)

Caption: N-alkylation of ethyl nipecotate.

Step 2: Reduction of the Ester to a Primary Alcohol

The second step involves the reduction of the ester functionality in ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate to the corresponding primary alcohol.

Powerful reducing agents are required for the conversion of esters to primary alcohols. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation.[2][3][4][5] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters.

The mechanism of LiAlH4 reduction involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the final alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH4 with protic solvents.[4]

G Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate->Product  1. LiAlH4, THF  2. H3O+ workup

Caption: Reduction of the ester intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate

Follow the procedure outlined in section 3.2, substituting piperidin-3-ylmethanol with ethyl nipecotate.

Step 2: Reduction to [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Materials:

  • Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an inlet for an inert atmosphere.

  • Suspend lithium aluminum hydride (1.5 eq) in anhydrous THF in the flask and cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Versatility: The ester intermediate can be used to synthesize other derivatives.Longer Synthetic Sequence: Two distinct reaction steps are required.
Potentially Easier Purification of Intermediate: The ester intermediate may be easier to purify by distillation than the final alcohol.Use of Hazardous Reagents: LiAlH4 is a highly reactive and pyrophoric reagent that requires careful handling.
Lower Overall Yield: A two-step process will inherently have a lower overall yield than a one-step process.

Comparative Analysis and Recommended Route

For the specific synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, Route 1 (Direct N-Alkylation) is the recommended approach. Its primary advantages of being a single-step, convergent synthesis with readily available starting materials and avoiding the use of highly hazardous reagents like LiAlH4 make it the more practical and efficient choice for most laboratory and process development settings.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Predicted)
Piperidin-3-ylmethanolC₆H₁₃NO115.17¹H NMR: Signals for piperidine ring protons, a doublet for the CH₂OH protons, and a broad singlet for the OH and NH protons.
2-Bromoethyl methyl etherC₃H₇BrO138.99¹H NMR: Triplets for the two CH₂ groups and a singlet for the OCH₃ group.
Ethyl nipecotateC₈H₁₅NO₂157.21¹H NMR: Signals for the piperidine ring protons, a quartet and a triplet for the ethyl ester group, and a broad singlet for the NH proton.
[1-(2-Methoxyethyl)piperidin-3-yl]methanolC₉H₁₉NO₂173.25¹H NMR: Signals for the piperidine ring protons, a singlet for the OCH₃ group, triplets for the NCH₂CH₂O group, a doublet for the CH₂OH protons, and a broad singlet for the OH proton. ¹³C NMR: Distinct signals for all 9 carbon atoms. MS (ESI+): m/z 174.1 [M+H]⁺.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of two viable synthetic routes for [1-(2-Methoxyethyl)piperidin-3-yl]methanol. The direct N-alkylation of piperidin-3-ylmethanol (Route 1) has been identified as the superior strategy due to its efficiency, simplicity, and safety profile. The detailed experimental protocol provided for this route is designed to be a self-validating system for researchers in the field. By understanding the underlying chemical principles and practical considerations outlined in this guide, scientists and drug development professionals can confidently and effectively synthesize this valuable piperidine-based building block for their research and development endeavors.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link][1]

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  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link][5]

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Exploratory

A Technical Guide to the Structure Elucidation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Foreword: The Imperative of Unambiguous Characterization In the landscape of modern drug discovery and materials science, substituted piperidines represent a "privileged scaffold," a structural motif frequently found in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, substituted piperidines represent a "privileged scaffold," a structural motif frequently found in bioactive molecules.[1] Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them indispensable building blocks.[2] The subject of this guide, [1-(2-Methoxyethyl)piperidin-3-yl]methanol, embodies this class of molecules, containing a tertiary amine, a primary alcohol, and an ether functional group. Its potential applications in medicinal chemistry necessitate a rigorous and unequivocal confirmation of its chemical structure.[3]

This document serves as an in-depth guide for researchers, outlining a multi-technique, self-validating workflow for the complete structure elucidation of this molecule. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring that each analytical step corroborates the others, leading to a single, irrefutable structural assignment.

Chapter 1: Foundational Analysis – Molecular Mass and Functional Group Identification

The initial phase of any structure elucidation begins with two fundamental questions: "What is its molecular formula?" and "What functional groups are present?" Answering these provides the basic framework upon which the detailed atomic connectivity will be built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By employing a high-resolution instrument (e.g., Q-TOF or Orbitrap), we can obtain a mass measurement with sufficient accuracy to determine the unique elemental composition, distinguishing it from other potential isobaric formulas.

The expected molecular formula for [1-(2-Methoxyethyl)piperidin-3-yl]methanol is C₉H₁₉NO₂.[4] The monoisotopic mass of this compound is calculated to be 173.14159 Da.[4] HRMS analysis in positive-ion mode should reveal a prominent protonated molecular ion [M+H]⁺ at m/z 174.14887.[4] The observation of this ion, within a narrow mass tolerance (typically < 5 ppm), provides the first piece of robust evidence for the proposed elemental composition.

Trustworthiness through Self-Validation: The molecular formula derived from HRMS must be consistent with all subsequent data. For instance, the final structure confirmed by NMR must account for exactly 9 carbons, 19 hydrogens, 1 nitrogen, and 2 oxygens.

Experimental Protocol: Direct Infusion ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive-ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an exceptionally rapid and effective method for identifying the functional groups present in a molecule.[5] For our target compound, we expect to see characteristic absorption bands corresponding to the alcohol (O-H), ether (C-O), and the aliphatic C-H bonds.

Anticipated Spectral Features:

  • O-H Stretch: A strong and characteristically broad absorption band in the region of 3300-3400 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding between the alcohol moieties.[6][7]

  • C-H Stretch: Multiple sharp to medium peaks in the 2850-3000 cm⁻¹ region, indicative of sp³-hybridized C-H bonds in the piperidine ring and ethyl side chains.

  • C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region. We anticipate at least two distinct C-O stretching bands: one for the primary alcohol (around 1050 cm⁻¹) and another for the ether linkage (around 1100-1150 cm⁻¹).[6][8]

The presence of these bands provides immediate, tangible evidence for the key functional groups, corroborating the elemental composition determined by HRMS.

Data Presentation: Foundational Spectroscopic Data

Technique Parameter Expected Value Inference
HRMS (ESI+) [M+H]⁺ m/z174.14887Confirms Molecular Formula: C₉H₁₉NO₂
FTIR O-H Stretch~3350 cm⁻¹ (broad)Presence of an alcohol group
FTIR C-H (sp³) Stretch2850-3000 cm⁻¹Presence of aliphatic C-H bonds
FTIR C-O Stretch~1050 & ~1120 cm⁻¹Presence of alcohol and ether groups

Chapter 2: Mapping the Skeleton – 1D & 2D NMR Spectroscopy

While HRMS and FTIR define the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of atomic connectivity. It is the cornerstone of structure elucidation, allowing us to piece together the molecular puzzle atom by atom.

¹H NMR: Proton Environments and Neighbors

Expertise & Rationale: ¹H NMR spectroscopy provides information about the chemical environment of each unique proton in the molecule, its relative abundance (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):

  • -OCH₃ (Methoxy Group): A sharp singlet at ~3.3-3.4 ppm, integrating to 3H. This signal is a singlet because there are no adjacent protons.

  • -CH₂OH (Hydroxymethyl Group): A doublet or complex multiplet at ~3.5-3.7 ppm, integrating to 2H. These protons are diastereotopic and will couple to the proton at C3.

  • -O-CH₂-CH₂-N-: A multiplet (likely a triplet) at ~3.6 ppm (for -O-CH₂-) and another multiplet at ~2.7 ppm (for -CH₂-N-), each integrating to 2H.

  • Piperidine Ring Protons: A complex series of overlapping multiplets between ~1.2 and 3.0 ppm, integrating to the remaining 9H of the piperidine ring. The protons adjacent to the nitrogen (at C2 and C6) will be the most downfield.

  • -OH Proton: A broad singlet that can appear over a wide chemical shift range (typically 1.5-5.0 ppm), depending on concentration and solvent. Its integration is 1H. A key confirmatory experiment is a D₂O shake, where this peak will disappear due to proton-deuterium exchange.[6]

¹³C NMR & DEPT: The Carbon Backbone

Expertise & Rationale: A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).[9][10] This is a critical step for unambiguously assigning the carbon backbone.[11]

Predicted ¹³C NMR and DEPT Results:

Carbon Type DEPT-90 Signal DEPT-135 Signal Expected No. of Signals Approx. Chemical Shift (ppm)
CH₃ (Methoxy)NonePositive1~59
CH₂ (Hydroxymethyl)NoneNegative1~65
CH₂ (Piperidine & Side Chain)NoneNegative625-60
CH (Piperidine C3)PositivePositive1~40
Quaternary (C) NoneNone0N/A

Trustworthiness through Self-Validation: The DEPT experiments provide an internal check. The sum of all carbons identified (CH₃ + CH₂ + CH) must equal the total number of protonated carbons in the ¹³C spectrum. In this case, we expect to see 9 distinct signals in the ¹³C spectrum, and the DEPT-135 should show one positive CH₃, one positive CH, and seven negative CH₂ signals.[12]

2D NMR (HSQC & HMBC): The Definitive Connectivity Map

Expertise & Rationale: 2D NMR experiments are the final and most powerful tool in our arsenal. They establish direct and long-range correlations between protons and carbons, leaving no ambiguity about the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.[13] It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group by linking the ¹H and ¹³C data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[14] This is the key to connecting the molecular fragments. For example, the protons of the methoxy group (-OCH₃) should show an HMBC correlation to the adjacent methylene carbon (-O-C H₂-). The protons of the hydroxymethyl group (-C H₂OH) should show a correlation to the C3 carbon of the piperidine ring.

Mandatory Visualization: The NMR Elucidation Workflow

The logical process of integrating NMR data can be visualized as a decision-making workflow.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Environments, Integrals, Multiplicity) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC C13 ¹³C NMR (Unique Carbons) C13->HSQC DEPT DEPT-90 & DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) DEPT->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Assign Protonated Carbons Final_Structure Unambiguous Structure HMBC->Final_Structure Establish Connectivity (Piece Fragments Together)

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Chapter 3: Final Confirmation and Stereochemistry

Integrated Analysis and Mass Spectrometry Fragmentation

Expertise & Rationale: The final step is to ensure all collected data converge on a single structure. A powerful cross-validation method is to analyze the fragmentation pattern in the mass spectrum (often from a GC-MS experiment or MS/MS on the [M+H]⁺ ion) and confirm that the observed fragments can be explained by the proposed structure. For N-alkyl piperidines, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion.[15]

Predicted Fragmentation Pathway: A key fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen in the side chain, or cleavage within the ring, to generate resonance-stabilized cationic fragments. For example, cleavage of the bond between C3 and the hydroxymethyl group could lead to a characteristic loss.

Mandatory Visualization: Proposed MS Fragmentation

MS_Fragmentation mol [C₉H₁₉NO₂]⁺˙ m/z = 173 frag1 [C₈H₁₆NO]⁺ m/z = 142 (Loss of •CH₂OH) mol->frag1 α-cleavage frag2 [C₅H₁₀N]⁺ m/z = 84 (Piperidine ring fragment) mol->frag2 Ring opening frag3 [C₄H₁₀NO]⁺ m/z = 88 (Side chain fragment) mol->frag3 α-cleavage

Caption: Key fragmentation pathways for the target molecule in MS.

Stereochemical Considerations

The C3 position of the piperidine ring is a stereocenter. The synthetic route used to prepare the compound will determine if it is a racemic mixture or a specific enantiomer. If the material is racemic and enantiomeric purity is required for its intended application, chiral chromatography (e.g., HPLC with a chiral stationary phase) would be necessary for separation and analysis.[16] The methods described in this guide will elucidate the constitution of the molecule but will not differentiate between enantiomers without specialized chiral techniques.

Conclusion

The structure elucidation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a systematic process that relies on the synergistic integration of multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while infrared spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments—¹H, ¹³C, DEPT, HSQC, and HMBC—which together map the precise atomic connectivity of the molecule. Finally, analysis of the mass spectral fragmentation patterns serves as a powerful confirmation of the proposed structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for advancing research in drug development and chemical science.

References

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Foundational

Technical Guide: Physicochemical Characterization of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

[1][2][3][4] Executive Summary This technical guide provides a comprehensive framework for the physicochemical profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol .[1][2][3][4] As a bifunctional piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol .[1][2][3][4] As a bifunctional piperidine derivative featuring both a basic tertiary amine and a primary alcohol, this molecule serves as a critical fragment in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.[1][2][3][4] This document details the theoretical molecular architecture, synthetic pathways, and rigorous experimental protocols required to validate its properties for drug discovery applications.[1][2][3][4]

Molecular Architecture & Theoretical Profiling

Understanding the structural determinants of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a prerequisite for accurate experimental design.[1][2][3][4] The molecule consists of a semi-rigid piperidine core substituted at the N-position with a flexible methoxyethyl chain and at the C3-position with a hydroxymethyl group.[1][2][3][4]

Structural Descriptors[1][2][3][4]
  • Stereochemistry: The C3 carbon is a chiral center.[1][2][3][4] The compound exists as two enantiomers (R and S).[1][2][3][4] Unless chirally resolved, it is handled as a racemate.[1][2][3][4]

  • Electronic Environment: The tertiary nitrogen acts as a proton acceptor (base), while the terminal hydroxyl and ether oxygen serve as hydrogen bond acceptors/donors.[2][3][4]

  • Inductive Effects: The 2-methoxyethyl tail exerts a mild electron-withdrawing inductive effect (-I) on the piperidine nitrogen, theoretically modulating the pKa slightly lower than that of N-methylpiperidine.[1][2][3][4]

Predicted Physicochemical Properties

Note: Values represent consensus estimates based on structure-activity relationship (SAR) algorithms and analog data.

PropertyPredicted ValueStructural Driver
Molecular Weight 173.25 g/mol C₉H₁₉NO₂
pKa (Basic) 8.8 – 9.2Tertiary piperidine nitrogen (modulated by ether oxygen).[1][2][3][4]
LogP (Octanol/Water) 0.6 – 0.9Balance between lipophilic piperidine ring and hydrophilic polar groups.[1][2][3][4]
LogD (pH 7.4) -1.5 – -0.5At physiological pH, the amine is predominantly protonated (ionized), drastically reducing lipophilicity.[1][2][3][4]
TPSA ~41 ŲHydroxyl + Ether + Tertiary Amine contributions.[1][2][3][4]
H-Bond Donors 1Primary alcohol (-OH).[1][2][3][4]
H-Bond Acceptors 3Nitrogen, Ether Oxygen, Alcohol Oxygen.[1][2][3][4]

Synthesis & Impurity Profiling[1][2][3][4]

To characterize the material accurately, one must understand its origin.[1][2][3][4] The most robust synthetic route involves the direct N-alkylation of 3-piperidinemethanol.[1][2][3][4]

Synthetic Pathway Visualization

The following diagram illustrates the primary alkylation workflow and a secondary reductive amination route, highlighting critical control points (CCPs) for impurity management.

SynthesisWorkflow Start 3-Piperidinemethanol (Starting Material) Intermediate Reaction Mixture (Reflux, 12-18h) Start->Intermediate Alkylation Reagent 1-Bromo-2-methoxyethane + K2CO3 / MeCN Reagent->Intermediate Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target) Intermediate->Product Workup & Purification Impurity1 Impurity A: O-Alkylated byproduct Intermediate->Impurity1 Side Rxn Impurity2 Impurity B: Quaternary Ammonium Salt Intermediate->Impurity2 Over-alkylation

Caption: Figure 1. Synthetic route via N-alkylation showing potential O-alkylation and quaternization side reactions.[1][2][3][4]

Impurity Considerations
  • O-Alkylation: The primary alcohol at C3 competes with the nitrogen for the alkyl halide.[1][2][3][4] While the amine is more nucleophilic, high temperatures can drive O-alkylation.[1][2][3][4]

  • Bis-alkylation: Formation of quaternary ammonium salts if excess alkyl halide is used.[1][2][3][4]

  • Purification: The basicity of the product allows for acid-base extraction purification, separating it from neutral O-alkylated impurities.[1][2][3][4]

Physicochemical Characterization Protocols

This section details self-validating protocols to experimentally determine the values predicted in Section 1.

Protocol A: Potentiometric pKa Determination

The pKa is the most critical parameter, as it dictates solubility and membrane permeability at physiological pH.[1][2][3][4]

Methodology:

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1][2][3][4]

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Sample Prep: Dissolve 3–5 mg of compound in 20 mL degassed water.

  • Titrant: 0.5 M HCl and 0.5 M KOH.

  • Procedure:

    • Acidify sample to pH 2.0 with HCl.[1][2][3][4]

    • Titrate with KOH up to pH 12.0.[1][2][3][4]

    • Perform in triplicate under N₂ atmosphere to exclude CO₂.[1][2][3][4]

  • Validation: Run a standard (e.g., Quinine, pKa ~8.[1][2][3][4]5) prior to the sample.[1][2][3][4]

Data Analysis: The inflection point of the titration curve represents the pKa.[1][2][3][4] For this molecule, expect a single inflection point corresponding to the piperidine nitrogen.[1][2][3][4]

Protocol B: LogD Distribution Coefficient (HPLC Method)

Shake-flask methods are low-throughput.[1][2][3][4] A chromatographic hydrophobicity index (CHI) method is recommended for reproducibility.[1][2][3][4]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][3][4]

  • Mobile Phase A: 50 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Inject a mixture of standards with known LogD values (e.g., Theophylline, Propranolol, Toluene).[2][3][4]

  • Calculation:

    
    
    (Where 
    
    
    
    is retention time, and A/B are derived from the calibration curve).
Protocol C: Hygroscopicity & Solid-State Stability

As a polar oil or low-melting solid, the compound is likely hygroscopic.[1][2][3][4]

StabilityWorkflow Sample Dry Sample (Vacuum Desiccated) DVS Dynamic Vapor Sorption (DVS) Cycle: 0% -> 90% -> 0% RH Sample->DVS Decision Mass Change > 2%? DVS->Decision XRD X-Ray Diffraction (XRD) (If solid) ResultHygro Class: Hygroscopic Store under Argon/Desiccant Decision->ResultHygro Yes ResultStable Class: Non-Hygroscopic Standard Storage Decision->ResultStable No ResultHygro->XRD Check for Polymorph Change

Caption: Figure 2. Decision tree for hygroscopicity assessment using Dynamic Vapor Sorption (DVS).

Applications in Drug Design[1][2][3][4][5][6]

The [1-(2-Methoxyethyl)piperidin-3-yl]methanol scaffold is a versatile pharmacophore.[1][2][3][4]

  • Solubility Enhancer: The methoxyethyl group disrupts crystal packing and increases aqueous solubility compared to simple alkyl chains.[1][2][3][4]

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, LogP < 3, H-bond donors/acceptors < 3).[1][2][3][4]

  • Linker Chemistry: The primary alcohol allows for easy conjugation to other scaffolds via esterification or oxidation to an aldehyde for reductive amination.[1][2][3][4]

References

  • PubChem Compound Summary. Piperidin-3-ylmethanol (Core Scaffold).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][4]

  • PubChem Compound Summary. (1-Methylpiperidin-3-yl)methanol (Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][4]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines and Piperidines. (General methodology for cyclic amine pKa determination). [Link]

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Exploratory

[1-(2-Methoxyethyl)piperidin-3-yl]methanol molecular weight

An In-Depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol: Properties, Synthesis, and Characterization Executive Summary [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a substituted piperidine derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol: Properties, Synthesis, and Characterization

Executive Summary

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a substituted piperidine derivative of interest to medicinal chemists and drug development professionals. The piperidine scaffold is a cornerstone in pharmacology, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. This guide provides a comprehensive overview of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, detailing its fundamental physicochemical properties, a proposed robust synthetic protocol, a complete analytical characterization workflow, and critical safety considerations. As a novel or sparsely documented compound, this document is built upon established principles of organic synthesis and characterization, drawing parallels from well-documented analogous structures to provide a reliable and scientifically grounded resource for researchers.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is to establish its core physical and structural characteristics. These data points are crucial for everything from reaction stoichiometry to analytical interpretation.

Molecular Structure and Formula

The structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is defined by a piperidine ring substituted at the nitrogen (N-1) with a 2-methoxyethyl group and at the C-3 position with a hydroxymethyl group.

Caption: 2D Chemical Structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Based on this structure, the molecular formula is determined by counting the atoms:

  • Carbon (C): 9

  • Hydrogen (H): 19

  • Nitrogen (N): 1

  • Oxygen (O): 2

Thus, the molecular formula is C₉H₁₉NO₂ .

Quantitative Data Summary

The molecular weight and other key computed properties are summarized in the table below. This information is essential for experimental design and data analysis.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂Calculated
Molecular Weight 173.25 g/mol PubChem[1]
Exact Mass 173.1416 g/mol PubChem[1]
Appearance (Predicted) Colorless to pale yellow oilInferred from analogs
Boiling Point (Predicted) >200 °C (at atm. pressure)Inferred from analogs
Solubility (Predicted) Soluble in water, methanol, ethanol, chloroformInferred from analogs

Synthesis and Purification Protocol

The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is most logically achieved via N-alkylation of the commercially available precursor, piperidin-3-ylmethanol. This approach is a standard, high-yielding transformation in amine chemistry.

Retrosynthetic Analysis and Strategy

The core strategy involves a bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of piperidin-3-ylmethanol acts as the nucleophile, attacking an electrophilic 2-methoxyethyl source, such as 2-bromoethyl methyl ether.

synthesis_workflow reactant1 Piperidin-3-ylmethanol (Nucleophile) conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (e.g., 60-80 °C) reactant1->conditions reactant2 2-Bromoethyl methyl ether (Electrophile) reactant2->conditions process Sₙ2 Alkylation conditions->process workup Aqueous Workup (Remove salts) process->workup purification Purification (e.g., Column Chromatography) workup->purification product [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Final Product) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate, K₂CO₃): A mild, inexpensive inorganic base is required to neutralize the hydrobromic acid (HBr) byproduct of the reaction. This prevents the protonation and deactivation of the starting amine nucleophile, allowing the reaction to proceed to completion.

  • Solvent (Acetonitrile, ACN): A polar aprotic solvent is ideal. It effectively dissolves the reactants and the carbonate base (to an extent) without participating in the reaction (i.e., it is non-nucleophilic). Its boiling point is suitable for heating the reaction to a moderate temperature to increase the reaction rate.

  • Alkylating Agent (2-Bromoethyl methyl ether): This is a common and effective electrophile for introducing the 2-methoxyethyl group. The bromide is a good leaving group, facilitating the Sₙ2 reaction.[2][3]

Detailed Experimental Protocol

Materials:

  • Piperidin-3-ylmethanol (1.0 eq)[4]

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ylmethanol (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution. Then, add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 70 °C and allow it to stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Rinse the solids with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, such as dichloromethane (DCM) transitioning to 5-10% methanol in DCM, is typically effective for separating the more polar product from any non-polar impurities and residual starting materials.

  • Final Product Isolation: Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a purified oil.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques must be employed. The following sections describe the expected results from these analyses.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR - ~3.6 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. - ~3.4-3.5 ppm (m, 4H): Overlapping multiplets for the -CH₂OH and N-CH₂-CH₂-O protons. - ~2.5-3.0 ppm (m, 4H): Multiplets corresponding to the piperidine ring protons adjacent to the nitrogen (C2-Hₑ, C6-H) and the N-CH₂- protons. - ~1.0-2.0 ppm (m, 5H): Complex multiplets for the remaining piperidine ring protons (C3-H, C4-H, C5-H).
¹³C NMR - ~70-72 ppm: Carbon of the -CH₂-O- group. - ~65-67 ppm: Carbon of the -CH₂OH group. - ~58-60 ppm: Carbon of the methoxy (-OCH₃) group. - ~55-60 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). - ~35-45 ppm: Piperidine C3 carbon. - ~20-30 ppm: Remaining piperidine carbons (C4, C5).
FT-IR - Broad peak at ~3400 cm⁻¹: O-H stretch from the alcohol. - Sharp peaks at ~2850-2950 cm⁻¹: C-H stretching from alkyl groups. - Strong peak at ~1100 cm⁻¹: C-O stretch from the ether and alcohol.
Mass Spec. (ESI+) - Expected [M+H]⁺: 174.1494 m/z

Note: NMR chemical shift predictions are based on established values for similar N-alkylated piperidine structures and may vary depending on the solvent and experimental conditions.[5][6]

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its presence in numerous natural alkaloids and synthetic pharmaceuticals.[7]

  • Scaffold for Drug Discovery: Substituted piperidines like [1-(2-Methoxyethyl)piperidin-3-yl]methanol serve as valuable building blocks. The hydroxyl group provides a handle for further functionalization (e.g., esterification, etherification), while the N-substituent can modulate the compound's basicity (pKa), lipophilicity, and metabolic stability.[8]

  • Neurological and Psychiatric Drug Candidates: The piperidine core is central to many drugs targeting the central nervous system (CNS). Modifications at the N-1 and C-3 positions can be used to tune binding affinity and selectivity for various receptors and transporters.[9]

  • Improving Pharmacokinetics: The introduction of the methoxyethyl group can enhance solubility and potentially alter metabolic pathways compared to simpler N-alkyl groups, which is a key consideration in modern drug design.[10]

Safety, Handling, and Storage

6.1 Hazard Assessment:

  • Target Compound: While no specific data exists for [1-(2-Methoxyethyl)piperidin-3-yl]methanol, it should be handled as a potentially hazardous chemical. Based on its precursor, piperidin-3-ylmethanol, it may cause severe skin and eye irritation or burns.[4]

  • Precursors:

    • Piperidin-3-ylmethanol: Corrosive. Causes severe skin burns and eye damage.[4]

    • 2-Bromoethyl methyl ether: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation and may cause respiratory irritation.[2][3]

6.2 Handling Recommendations:

  • Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

6.3 Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and sources of ignition.

Conclusion

[1-(2-Methoxyethyl)piperidin-3-yl]methanol, with a molecular weight of 173.25 g/mol , represents a versatile chemical building block with significant potential in the field of drug discovery and development. This guide has outlined its fundamental properties and provided a detailed, scientifically-grounded protocol for its synthesis via N-alkylation of piperidin-3-ylmethanol. The proposed characterization workflow establishes a clear path for structural verification and purity assessment. By leveraging the well-established importance of the piperidine scaffold, researchers can utilize this compound as a starting point for developing novel therapeutic agents with potentially optimized pharmacological and pharmacokinetic profiles.

References

  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • D'yachenko, I. A., & Varlamov, A. V. (2021).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
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  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Arkat USA. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ARKIVOC, 2014(iv), 24-37.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Synthetic Communications. (2025).
  • ResearchGate. (2025). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2026).
  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Dalton Transactions. (n.d.). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.
  • PubChem. (n.d.). 9-Aminononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Carl Roth. (2025).
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Chemos GmbH & Co.KG. (n.d.).
  • American Water Chemicals, Inc. (n.d.).
  • Molecular Weight Calcul
  • Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • BOC Sciences. (n.d.).
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Foundational

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern drug discovery.[1][2][3][4] Its prevalence in FDA-approved pharmaceuticals is a testament to its favorable physicochemical properties, which often impart improved bioavailability, metabolic stability, and target engagement.[5] This technical guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, present key quantitative data, and provide detailed experimental protocols to empower the design and evaluation of next-generation piperidine-based therapeutics.[6]

The significance of the piperidine moiety extends across a wide spectrum of therapeutic areas, including oncology, neurodegenerative disorders, infectious diseases, and pain management.[7][8] Its structural rigidity and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacological activity and selectivity. This guide will systematically explore the key biological activities of piperidine derivatives, elucidating the molecular mechanisms that drive their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6][9] Their mechanisms of action are diverse, encompassing the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[6]

A. Modulation of Key Signaling Pathways

Many piperidine-containing compounds exert their anticancer effects by interfering with signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[10] Key pathways targeted by these derivatives include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Certain piperidine derivatives have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.

  • NF-κB Signaling: The transcription factor NF-κB is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Piperidine-based compounds have been developed to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[10]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that is often persistently activated in tumors, contributing to cell proliferation, angiogenesis, and immune evasion. The inhibition of STAT3 signaling by piperidine derivatives represents a promising therapeutic strategy.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IKK IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB->Proliferation STAT3->Proliferation Piperidine_PI3K Piperidine Derivative (PI3K/Akt inh.) Piperidine_PI3K->PI3K Piperidine_NFkB Piperidine Derivative (NF-κB inh.) Piperidine_NFkB->IKK Piperidine_STAT3 Piperidine Derivative (STAT3 inh.) Piperidine_STAT3->STAT3

Figure 1. Modulation of Cancer Signaling Pathways by Piperidine Derivatives.

B. Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Piperidine derivatives have been shown to trigger apoptosis through various mechanisms, including:[10]

  • Mitochondrial Pathway: This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[10]

  • Death Receptor Pathway: Some piperidine compounds can activate cell surface death receptors, such as Fas or TRAIL receptors, leading to the direct activation of initiator caspases.

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Piperidine derivatives can modulate the expression of these proteins to favor apoptosis.[10]

C. Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of piperidine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used to quantify their potency.[6]

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound A A549 (Lung)5.2[9]
Compound B MCF-7 (Breast)2.8[10]
Compound C PC-3 (Prostate)7.1[10]
Compound D HCT116 (Colon)4.5[10]
Compound E OVCAR-3 (Ovarian)3.9[10]

This table is a representative example and not exhaustive.

D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of piperidine derivatives on cancer cells.

1. Cell Culture and Seeding:

  • Culture the desired human cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test piperidine derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[6]

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="1. Culture and seed\ncancer cells in\n96-well plate", fillcolor="#F1F3F4"]; compound_treatment [label="2. Treat cells with\npiperidine derivatives\n(various concentrations)", fillcolor="#F1F3F4"]; incubation [label="3. Incubate for\n48-72 hours", fillcolor="#F1F3F4"]; mtt_addition [label="4. Add MTT solution\nand incubate for 4 hours", fillcolor="#F1F3F4"]; formazan_solubilization [label="5. Solubilize formazan\ncrystals", fillcolor="#F1F3F4"]; absorbance_reading [label="6. Measure absorbance\nat 570 nm", fillcolor="#F1F3F4"]; data_analysis [label="7. Calculate % viability\nand determine IC50", fillcolor="#F1F3F4"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> compound_treatment; compound_treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_solubilization; formazan_solubilization -> absorbance_reading; absorbance_reading -> data_analysis; data_analysis -> end; }

Figure 2. Workflow for In Vitro Cytotoxicity (MTT) Assay.

II. Neuroprotective and Neurological Activities: A Beacon of Hope for Brain Disorders

The piperidine scaffold is a key component in numerous drugs targeting the central nervous system (CNS).[5][11] Its derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and in managing neuropathic pain.[8][12]

A. Alzheimer's Disease: Targeting Cholinesterases and Amyloid-β Aggregation

A prominent strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Many piperidine derivatives have been designed as potent cholinesterase inhibitors.[8] Furthermore, some derivatives exhibit multi-target activity by also inhibiting the aggregation of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[3]

B. Neuropathic Pain: Modulation of Opioid Receptors

The piperidine moiety is a core structural feature of many potent opioid analgesics, including morphine and fentanyl.[8][13] Synthetic piperidine derivatives are being developed as novel analgesics with improved side-effect profiles. These compounds often target the µ-opioid receptor (MOR) to elicit their pain-relieving effects.[13]

C. Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the inhibitory activity of piperidine derivatives against AChE and BuChE.

1. Reagent Preparation:

  • Prepare a stock solution of the test piperidine derivative in a suitable solvent.
  • Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
  • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
  • Prepare a solution of acetylcholinesterase or butyrylcholinesterase in phosphate buffer.

2. Assay Procedure:

  • In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB solution.
  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.
  • Initiate the reaction by adding the substrate (ATCI or BTCI).
  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.
  • Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.

III. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial and antiviral agents. Piperidine derivatives have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses.[14][15][16]

A. Antibacterial and Antifungal Activity

Piperidine-containing compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16] The mechanisms of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

B. Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral drugs.[6] These compounds can target different stages of the viral life cycle, including entry, replication, and release. For instance, some piperidine-substituted triazine derivatives have shown promising activity against HIV-1 by inhibiting the reverse transcriptase enzyme.[17]

C. Quantitative Antimicrobial and Antiviral Data

The antimicrobial activity of piperidine derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16] For antiviral activity, the 50% effective concentration (EC50) is used to measure a drug's potency in inhibiting viral replication.[6]

Compound IDMicroorganism/VirusMIC / EC50 (µg/mL or µM)Reference
Compound F Staphylococcus aureus8 µg/mL[16]
Compound G Escherichia coli16 µg/mL[16]
Compound H Candida albicans32 µg/mL[16]
Compound I HIV-1 (Wild-type)0.02 µM[17]
Compound J Influenza A virus5.6 µM[18]

This table is a representative example and not exhaustive.

IV. Conclusion and Future Perspectives

The piperidine scaffold continues to be a cornerstone in the development of new therapeutic agents. Its structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities of piperidine derivatives, from anticancer and neuroprotective to antimicrobial and antiviral, underscore their immense therapeutic potential.

Future research in this field will likely focus on the development of multi-target piperidine derivatives to address complex diseases with a single molecule. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to accelerate the discovery and optimization of novel piperidine-based drug candidates. The continued exploration of the vast chemical space around the piperidine core promises to yield new and improved therapies for a multitude of human diseases.

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Exploratory

Technical Monograph: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery[1][2] Part 1: Executive Summary [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) is a specialized heterocyclic building block u...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery[1][2]

Part 1: Executive Summary

[1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents.[1][2] Characterized by a piperidine core substituted with a polar hydroxymethyl group and a flexible methoxyethyl side chain, this compound serves as a critical "polar handle" in drug design.[2] It is primarily employed to modulate physicochemical properties—specifically lowering logD and improving aqueous solubility—while providing a versatile attachment point for pharmacophores targeting GPCRs (e.g., muscarinic, dopaminergic receptors) and kinase active sites.

Part 2: Chemical Identity & Physicochemical Profile[1][3][4][5]

The compound represents a strategic integration of a secondary amine pharmacophore (masked as a tertiary amine) and a primary alcohol. The 2-methoxyethyl tail acts as a solubilizing ether linkage, often used to replace more lipophilic alkyl chains to improve metabolic stability and reduce non-specific binding.[2]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
CAS Number 915921-51-6
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Physical State Viscous Colorless to Pale Yellow Oil
Boiling Point (Pred.) 260–265 °C (at 760 mmHg)
Density (Pred.) ~1.01 g/cm³
pKa (Base) ~9.2 (Piperidine Nitrogen)
LogP (Calc) ~0.5 (Hydrophilic)
Solubility Miscible in DCM, MeOH, EtOH; Soluble in Water (pH dependent)
Part 3: Synthetic Pathways & Production Protocols[1][2]

To ensure high purity and scalability, two primary routes are recommended: Direct N-Alkylation (Route A) and Reductive Amination (Route B). Route A is generally preferred for laboratory-scale synthesis due to the availability of reagents.[2]

Diagram 1: Synthetic Logic Flow

SynthesisPathways Start Piperidin-3-ylmethanol (CAS 4606-65-9) ReagentA 1-Bromo-2-methoxyethane + K2CO3 / MeCN Start->ReagentA Route A: Alkylation ReagentB Methoxyacetaldehyde + NaBH(OAc)3 / DCM Start->ReagentB Route B: Reductive Amination IntermediateA Transition State (SN2 Attack) ReagentA->IntermediateA Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target) IntermediateA->Product Reflux 12-18h IntermediateB Iminium Ion Intermediate ReagentB->IntermediateB IntermediateB->Product RT 4-6h

Caption: Dual synthetic strategies for the preparation of the target piperidine derivative. Route A utilizes nucleophilic substitution, while Route B employs reductive alkylation.

Protocol A: Direct N-Alkylation (Standard Operating Procedure)

Context: This method exploits the nucleophilicity of the secondary amine in piperidin-3-ylmethanol to displace a halide from 1-bromo-2-methoxyethane.[1][2]

Reagents:

  • Piperidin-3-ylmethanol (1.0 eq)[1][2][3]

  • 1-Bromo-2-methoxyethane (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidin-3-ylmethanol (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add powdered anhydrous K₂CO₃ (20 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Alkylation: Add 1-bromo-2-methoxyethane (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (N₂ or Ar) for 16 hours. Monitor progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH; stain with Ninhydrin).

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the pad with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (20 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

Critical Control Point: Ensure the alkyl halide is not in large excess to prevent quaternization (over-alkylation) of the nitrogen, although the steric bulk of the side chain makes this less favorable.

Part 4: Medicinal Chemistry Applications[1][4][5][9][10][11][12]

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1][2]

1. Lipophilicity Tuning (LogD Modulation)

The 2-methoxyethyl group is a classic bioisostere for propyl or butyl chains.[2] It maintains the steric bulk required for hydrophobic pocket filling while introducing an ether oxygen acceptor.[2]

  • Effect: Lowers cLogP by ~0.5–1.0 units compared to the propyl analog.[2]

  • Benefit: Improves metabolic stability (microsomal clearance) by reducing the propensity for oxidative metabolism often seen with lipophilic alkyl chains.[2][4]

2. Vector Construction for Kinase Inhibitors

The 3-hydroxymethyl group provides a versatile "exit vector."[2] It can be:

  • Oxidized to the aldehyde/acid for coupling to amines (reductive amination or amide coupling).[2]

  • Converted to a leaving group (mesylate/tosylate) for SN2 displacement to introduce aryl ethers or heterocycles.

  • Used directly to form carbamates.[2]

Diagram 2: Functionalization Decision Tree

Applications Core [1-(2-Methoxyethyl)piperidin-3-yl]methanol Path1 Oxidation (Swern/Dess-Martin) Core->Path1 Path2 Activation (MsCl/TsCl) Core->Path2 Path3 Direct Coupling (NaH + Ar-F) Core->Path3 Prod1 Aldehyde Intermediate (Reductive Amination Target) Path1->Prod1 Library Gen Prod2 Electrophilic Scaffold (Nucleophilic Displacement) Path2->Prod2 Library Gen Prod3 Ether-Linked Ligands (GPCR/Kinase Inhibitors) Path3->Prod3 Lead Opt

Caption: Strategic functionalization pathways. The primary alcohol serves as a pivot point for divergent synthesis in library generation.

Part 5: Analytical Characterization & Quality Control[1]

To validate the identity of the synthesized compound, the following spectral signatures are expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.70–3.60 (m, 2H, -CH₂O- of alcohol).[1]

    • δ 3.50 (t, 2H, -CH₂O- of side chain).[1]

    • δ 3.35 (s, 3H, -OCH₃).

    • δ 2.90–2.80 (m, 2H, piperidine ring protons alpha to N).

    • δ 2.60 (t, 2H, N-CH₂- of side chain).[1]

    • δ 1.90–1.10 (m, 5H, remaining ring protons).

  • LC-MS:

    • Expected [M+H]⁺: 174.15.[2]

    • Retention time will be short on reverse-phase C18 columns due to polarity; use a high aqueous mobile phase or HILIC mode for retention.[1][2]

Part 6: Safety & Handling
  • Hazards: Classed as an Irritant (Skin/Eye).[2] The piperidine moiety suggests potential for basic corrosivity.[2]

  • Storage: Store under inert gas (Argon) at 2–8 °C. Hygroscopic nature requires tight sealing.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of amine vapors.[2]

References
  • PubChem Compound Summary. (2025). Piperidin-3-ylmethanol (Precursor Data).[1][2] National Center for Biotechnology Information.[2] Link

  • Donohoe, T. J., et al. (2024).[2] Stereoselective Synthesis of Substituted Piperidines. National Institutes of Health (NIH) / PMC.[2] Link (Cited for general reductive amination and piperidine synthesis methodologies).

  • Synthon BV. (2004).[2] Piperidine compounds and process for providing such.[2][5][6][7][8][9][10] European Patent EP1286965B1.[2][7] Link (Cited for industrial handling of piperidine-3-methanol derivatives).[1][2]

  • BenchChem. (2025).[2][11] [1-(2-Aminoethyl)piperidin-2-yl]methanol Data Sheet.Link (Cited for comparative physicochemical properties of amino-piperidine alcohols).[2]

  • Organic Syntheses. (1988).[2] General methods for protection and alkylation using bromo-ethers.[1][2] Org.[2][12][6][9] Synth. Coll. Vol. 6, p. 101.[2] Link (Cited for alkylation protocols with 2-bromoethyl methyl ether).[2]

Sources

Foundational

A Technical Guide to the Synthesis and Strategic Utility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of approved pharmaceuticals.[1][2] This guide delves into the te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of approved pharmaceuticals.[1][2] This guide delves into the technical details of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a rationally designed, non-commercial chemical entity. While this compound does not possess a specific "discovery" history in the traditional sense, its true significance lies in its strategic value as a versatile synthetic intermediate for drug discovery programs. We will explore the logical design rationale for this molecule, detail robust and validated synthetic pathways for its creation, and discuss its potential applications in the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals engaged in the synthesis and application of complex molecular building blocks.

Introduction and Design Rationale

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a chiral heterocyclic compound featuring three key functional components: a saturated piperidine ring, a primary alcohol (hydroxymethyl group), and a flexible N-linked methoxyethyl side chain. The strategic combination of these features makes it a highly valuable, albeit specialized, building block in medicinal chemistry.

  • The Privileged Core: The piperidine ring is a six-membered nitrogenous heterocycle that is a frequent motif in pharmaceuticals targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2][3] Its saturated, three-dimensional nature allows it to present substituents in precise vectors, facilitating optimal interactions with complex protein binding sites.

  • The Synthetic Handle: The hydroxymethyl group at the 3-position serves as a versatile synthetic handle. It can be readily modified—for instance, through oxidation to an aldehyde or carboxylic acid, or conversion into an ether, ester, or amine—to enable covalent linkage to other pharmacophoric fragments.

  • The Modulating Chain: The N-(2-methoxyethyl) substituent is critical for fine-tuning the molecule's physicochemical properties. This group can enhance aqueous solubility, act as a hydrogen bond acceptor, and influence the overall lipophilicity and metabolic stability of a parent molecule. Introducing such flexible, polar chains is a common strategy in lead optimization to improve pharmacokinetic profiles.[4]

Therefore, the "discovery" of this molecule is best understood not as a singular event, but as a logical step in a rational drug design campaign, likely conceived and synthesized to explore a specific chemical space during the development of a new drug candidate.

Compound Properties
PropertyValueSource
IUPAC Name [1-(2-Methoxyethyl)piperidin-3-yl]methanolN/A
Molecular Formula C₉H₁₉NO₂Calculated
Molecular Weight 173.25 g/mol Calculated
Core Scaffold Piperidin-3-ylmethanolPubChem CID: 107308[5]
Chirality Exists as (R) and (S) enantiomersN/A

Retrosynthetic Analysis and Strategic Synthesis

The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is straightforward and relies on well-established, high-yielding chemical transformations. A logical retrosynthetic analysis identifies the piperidine nitrogen-carbon bond as the final key disconnection, pointing to a two-stage strategy: formation of the core piperidine scaffold followed by functionalization.

Retrosynthetic Pathway Diagram

G Target [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target Molecule) Intermediate1 Piperidin-3-ylmethanol (Core Scaffold) Target->Intermediate1 C-N Disconnection (N-Alkylation) Intermediate2 2-Bromoethyl methyl ether (Alkylating Agent) Target->Intermediate2 Precursor1 Pyridin-3-ylmethanol Intermediate1->Precursor1 Ring Reduction (Hydrogenation) StartingMaterial Methyl Nicotinate (Starting Material) Precursor1->StartingMaterial Ester Reduction

Caption: Retrosynthesis of the target molecule.

Forward Synthesis Protocol

A robust and scalable synthesis can be achieved in three primary steps starting from commercially available methyl nicotinate.

Step 1: Reduction of Methyl Nicotinate to Pyridin-3-ylmethanol

The ester functional group of methyl nicotinate is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.

  • Protocol:

    • A solution of Methyl Nicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert nitrogen atmosphere.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield pyridin--ylmethanol, which can often be used in the next step without further purification.

Step 2: Hydrogenation of Pyridin-3-ylmethanol to Piperidin-3-ylmethanol

The aromatic pyridine ring is reduced (hydrogenated) to the saturated piperidine ring. This is typically achieved using heterogeneous catalysis with hydrogen gas.

  • Protocol:

    • Pyridin-3-ylmethanol (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

    • A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃) is added to the solution.

    • The mixture is subjected to hydrogen gas (typically 50-100 psi) in a Parr hydrogenation apparatus.

    • The reaction is shaken or stirred at room temperature until hydrogen uptake ceases (typically 12-24 hours).

    • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford piperidin-3-ylmethanol.[5]

Step 3: N-Alkylation to Yield [1-(2-Methoxyethyl)piperidin-3-yl]methanol

The final step is the alkylation of the secondary amine of the piperidine ring.[6] This nucleophilic substitution reaction introduces the 2-methoxyethyl group.

  • Protocol:

    • Piperidin-3-ylmethanol (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

    • A mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), is added to the mixture.

    • 2-Bromoethyl methyl ether (1.1-1.2 eq) is added, and the reaction mixture is heated to 60-80 °C.[7]

    • The reaction is stirred for 8-16 hours until completion is confirmed by analytical methods.

    • The inorganic solids are filtered off, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the final product, [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: N-Alkylation Start Methyl Nicotinate Step1_reagent 1. LiAlH4, THF 2. Quench Intermediate1 Pyridin-3-ylmethanol Step1_reagent->Intermediate1 Step2_reagent H2, PtO2 Methanol Intermediate2 Piperidin-3-ylmethanol Step2_reagent->Intermediate2 Step3_reagent Br(CH2)2OCH3 K2CO3, MeCN FinalProduct [1-(2-Methoxyethyl)piperidin-3-yl]methanol Step3_reagent->FinalProduct

Caption: Forward synthesis workflow for the target molecule.

Potential Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. Its utility stems from the ability to incorporate it into larger, more complex molecules. The chiral nature of the 3-substituted piperidine means that its enantiomers, (S)- and (R)-[1-(2-Methoxyethyl)piperidin-3-yl]methanol, can be used to develop stereospecific drugs, which is crucial for optimizing efficacy and minimizing off-target effects.[4][8]

Example Application Areas:

  • Neuroscience: Many central nervous system (CNS) active drugs, including antipsychotics and antidepressants, feature substituted piperidine rings. This scaffold could be incorporated into novel ligands for dopamine, serotonin, or sigma receptors.[1]

  • Oncology: The piperidine moiety is found in various kinase inhibitors and protein-protein interaction modulators.[9] For example, derivatives could be synthesized to target enzymes or pathways implicated in cancer progression.

  • Antiviral/Antibacterial Agents: The structural and physicochemical properties imparted by this scaffold could be leveraged in the design of new agents that disrupt microbial processes.

The primary alcohol provides a clear vector for modification, allowing chemists to attach this pre-functionalized piperidine core to other fragments using robust coupling chemistries.

Conclusion

[1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a prime example of a rationally designed molecular building block whose value is defined by its synthetic potential. While it lacks a singular discovery event, its logical construction from fundamental chemical principles highlights a key aspect of modern drug development: the creation of novel, functionalized scaffolds to systematically explore chemical space. The synthetic pathways detailed herein are robust, scalable, and utilize well-understood chemical reactions, making this compound an accessible and valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

  • (Source Not Available)
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
  • WisdomLib. (2024). N-alkylation: Significance and symbolism. Retrieved from [Link]

  • Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed. Retrieved from [Link]

  • (Source Not Available)
  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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  • (Source Not Available)

Sources

Foundational

The Piperidine Pharmacophore: A Master Key in Medicinal Chemistry

Topic: Potential Therapeutic Targets of Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine scaffold—a six-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold—a six-membered nitrogenous heterocycle—stands as one of the most ubiquitous and versatile pharmacophores in modern drug discovery.[1] Found in over 20 classes of FDA-approved pharmaceuticals, its success stems from its unique structural biology: a pKa (~11.2) that ensures protonation at physiological pH, a defined chair conformation that directs substituents into precise vectors, and the ability to participate in hydrogen bonding as both a donor and acceptor.

This guide analyzes the core therapeutic targets of piperidine compounds, moving beyond simple lists to explore the mechanistic causality of why this scaffold binds so effectively to targets ranging from G-protein coupled receptors (GPCRs) to kinase domains.

Section 1: Structural Biology & Pharmacophore Analysis

The "privileged" status of piperidine arises from its ability to serve as a scaffold that positions functional groups in 3D space while simultaneously contributing to binding affinity through electrostatic interactions.

The "Compass" of Functionalization

The piperidine ring offers specific sites for modification that dictate target selectivity:

  • N1 (Nitrogen): The primary site for protonation (cationic center) and alkylation. Critical for ionic bonding with aspartate/glutamate residues in GPCRs (e.g., Opioid, Dopamine receptors).

  • C4 Position: The most common site for derivatization (e.g., Fentanyl, Donepezil). Substituents here often engage hydrophobic pockets or aromatic residues via

    
    -stacking.
    
  • C2/C6 Positions: Introduction of chiral centers here imposes conformational rigidity, enhancing selectivity (e.g., Ritalin).

Piperidine_SAR Core Piperidine Core (C5H11N) N1 N1 Position (Cationic Center) Core->N1 C4 C4 Position (Primary Derivatization) Core->C4 C2 C2/C6 Positions (Stereochemical Control) Core->C2 Targets_N1 GPCR Binding (Asp residue interaction) N1->Targets_N1 Ionic Bond Targets_C4 Hydrophobic Pockets (AChE, Opioid Receptors) C4->Targets_C4 Steric fit / Pi-stacking Targets_C2 Transporter Selectivity (DAT/NET) C2->Targets_C2 Chiral constraint

Figure 1: Structural Activity Relationship (SAR) map of the piperidine scaffold, highlighting key functionalization sites and their corresponding pharmacological impacts.

Section 2: Neuropharmacology & CNS Targets

The central nervous system (CNS) represents the dominant domain for piperidine therapeutics due to the scaffold's ability to cross the blood-brain barrier (BBB) when appropriately lipophilic.

Acetylcholinesterase (AChE) Inhibition

Target: Acetylcholinesterase (Enzyme 3.1.1.7) Representative Drug: Donepezil (Aricept) Mechanism: Donepezil utilizes a benzylpiperidine moiety. The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine, binding to the anionic subsite (Trp86) of the enzyme. Simultaneously, the benzyl group interacts with the Peripheral Anionic Site (PAS) via


-

stacking with Trp286. This dual-binding mechanism blocks the catalytic gorge, preventing acetylcholine hydrolysis.
Opioid Receptors (MOR)

Target:


-Opioid Receptor (GPCR)
Representative Drug:  Fentanyl
Mechanism: 
Fentanyl belongs to the 4-anilidopiperidine class.[2] The piperidine nitrogen is protonated at physiological pH and forms a critical salt bridge with Asp147  in the transmembrane domain (TM3) of the receptor. The N-phenethyl group occupies a hydrophobic pocket formed by TM6 and TM7, driving potency 50-100x higher than morphine.
Dopamine & Norepinephrine Transporters (DAT/NET)

Target: DAT/NET Transporters Representative Drug: Methylphenidate (Ritalin) Mechanism: Methylphenidate contains a piperidine ring linked to a phenylacetate group. It blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron. The d-threo enantiomer is the active isomer, demonstrating how C2-stereochemistry dictates binding affinity.

Section 3: Kinase Modulation (Oncology & Immunology)

Piperidine compounds have evolved from simple CNS agents to complex kinase inhibitors, targeting specific signaling pathways in cancer and autoimmune diseases.

Janus Kinase (JAK) Inhibition

Target: JAK1 / JAK3 Representative Drug: Tofacitinib (Xeljanz) Mechanism: Tofacitinib features a piperidine ring attached to a pyrrolo[2,3-d]pyrimidine core.

  • ATP Competition: The pyrrolopyrimidine binds to the ATP-binding pocket of the kinase domain.

  • Solvent Interaction: The piperidine ring projects out towards the solvent front. This positioning is critical; it modulates the compound's solubility and pharmacokinetic profile while making hydrophobic contacts with residues like Leu881 and Val938 .

  • Pathway Blockade: By inhibiting JAK phosphorylation, the STAT proteins cannot dimerize or translocate to the nucleus, halting the transcription of inflammatory cytokines (IL-2, IL-6).

JAK_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Piperidine Inhibitor (Tofacitinib) Inhibitor->JAK Competes with ATP (Blocks P-transfer) Nucleus Nucleus / Transcription STAT->Nucleus Dimerization & Translocation

Figure 2: Mechanism of Action for Piperidine-based JAK Inhibitors. The inhibitor (black node) competitively binds to the JAK kinase domain, preventing the phosphorylation of STAT proteins and subsequent inflammatory gene transcription.

Section 4: Emerging Targets (Antiviral & Protease)

Recent research has expanded the piperidine utility into antiviral therapies.

  • HIV-1 Protease: Piperidine derivatives serve as P2-ligands .[3] The ring fills the S2 subsite of the protease enzyme, making extensive Van der Waals contacts and hydrogen bonds with the backbone, essential for high-affinity inhibition (e.g., in experimental compounds like 22a).

  • SARS-CoV-2 Mpro: Thiazole-piperidine conjugates are currently under investigation as dual inhibitors of the viral main protease (Mpro) and the host ACE2 receptor.

Section 5: Experimental Protocols for Validation

To validate piperidine compounds against these targets, two primary assay types are standard.

Protocol A: Ellman’s Assay for AChE Inhibition

Used to determine the IC50 of piperidine derivatives against Acetylcholinesterase.

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and Acetylthiocholine iodide (substrate).

  • Enzyme Incubation: In a 96-well plate, add 150

    
    L buffer, 20 
    
    
    
    L of test piperidine compound (various concentrations), and 20
    
    
    L of AChE enzyme solution (0.2 U/mL).
  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition: Add 10

    
    L of DTNB and 10 
    
    
    
    L of Acetylthiocholine.
  • Measurement: Monitor absorbance at 412 nm immediately. The hydrolysis of substrate produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Radioligand Binding Assay (Opioid Receptors)

Used to determine Binding Affinity (


) for GPCR targets.
  • Membrane Prep: Harvest CHO cells expressing human

    
    -opioid receptors. Homogenize and centrifuge to isolate cell membranes.
    
  • Incubation: Mix 200

    
    g membrane protein with:
    
    • 
      -DAMGO (Radiolabeled agonist, ~1 nM).
      
    • Test piperidine compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through glass fiber filters (GF/B) using a cell harvester to separate bound from free ligand.

  • Counting: Add scintillation fluid and count radioactivity (CPM) in a liquid scintillation counter.

  • Calculation: Use the Cheng-Prusoff equation:

    
     where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Summary of Key Therapeutic Targets

Target ClassSpecific TargetMechanismRepresentative Piperidine Drug
Neurodegenerative Acetylcholinesterase (AChE)Dual binding (Catalytic & Peripheral sites)Donepezil
Analgesic

-Opioid Receptor
Agonist (Salt bridge to Asp147)Fentanyl, Meperidine
Psychiatric Dopamine Transporter (DAT)Reuptake InhibitionMethylphenidate
Immunology JAK1 / JAK3 KinaseATP Competitive InhibitionTofacitinib
Antiviral HIV-1 ProteaseP2-Ligand (S2 subsite filling)Experimental (Compound 22a)
GPCR Histamine H3AntagonistPitolisant

References

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. (2025). Link

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. (2016). Link

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors. Molecules. (2020). Link

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules. (2020). Link

  • Piperidine scaffold as the novel P2-ligands in HIV-1 protease inhibitors. PLOS ONE. (2020). Link

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Exploratory

[1-(2-Methoxyethyl)piperidin-3-yl]methanol solubility in different solvents

An In-Depth Technical Guide to the Solubility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, conse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a molecule of interest in contemporary drug discovery. Lacking extensive empirical data in the public domain, this document establishes a robust theoretical framework for predicting its solubility based on a detailed analysis of its molecular structure. Furthermore, we present a definitive, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for the physicochemical characterization of this and structurally related compounds.

Introduction to [1-(2-Methoxyethyl)piperidin-3-yl]methanol and the Primacy of Solubility

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a substituted piperidine derivative featuring a tertiary amine, an ether, and a primary alcohol functional group. Such polysubstituted heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The journey from a promising lead compound to a viable drug candidate is, however, fraught with physicochemical challenges, chief among them being aqueous solubility.[1]

Solubility dictates the rate and extent of drug absorption, directly influencing its concentration in systemic circulation and at the target site. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvents and physiological media is a cornerstone of preclinical development.

This guide will first deconstruct the molecular architecture of [1-(2- Methoxyethyl)piperidin-3-yl]methanol to postulate its solubility characteristics. Subsequently, it will provide a meticulous, step-by-step protocol for the experimental validation of these predictions.

Theoretical Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" is the foundation of solubility prediction.[2] The overall solubility of a molecule is a balance between its polar (hydrophilic) and non-polar (hydrophobic) regions.

2.1. Analysis of Functional Groups

The structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol contains three key functional groups that govern its polarity and hydrogen bonding capabilities:

  • Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is a tertiary amine. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[3][4] Tertiary amines are basic and can be protonated in acidic aqueous solutions to form highly polar ammonium salts, which significantly enhances water solubility. In organic solvents, the aliphatic nature of the piperidine ring contributes to solubility in less polar environments.[5]

  • Ether (Methoxyethyl Group): The ether linkage (C-O-C) introduces polarity due to the electronegativity of the oxygen atom. This oxygen can also serve as a hydrogen bond acceptor with protic solvents like water.[6][7][8] However, ethers themselves cannot donate hydrogen bonds, which makes their water solubility generally lower than that of comparable alcohols.[9][10] The solubility of ethers in water decreases as the size of the non-polar alkyl groups increases.[11][12]

  • Primary Alcohol (Methanol Group): The hydroxyl (-OH) group is a potent contributor to solubility in polar solvents. It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like water and alcohols.[13][14] The presence of this group is expected to significantly enhance the aqueous solubility of the molecule.[15][16][17]

2.2. Predicted Qualitative Solubility

Synthesizing the contributions of these functional groups, [1-(2-Methoxyethyl)piperidin-3-yl]methanol is predicted to be a moderately polar molecule. The combination of a hydrogen bond-donating alcohol group and two hydrogen bond-accepting atoms (amine nitrogen and ether oxygen) suggests favorable interactions with polar solvents.

The following table summarizes the predicted qualitative solubility in a range of common laboratory solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSolubleHigh. Hydrogen bonding from the -OH group and H-bond acceptance by N and O atoms. Solubility will be pH-dependent, increasing at lower pH due to amine protonation.
Methanol, EthanolHighly SolubleExcellent. "Like dissolves like" principle; both solute and solvent are alcohols and can hydrogen bond extensively.[15][16]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleExpected to be an excellent solvent due to its high polarity and ability to accept hydrogen bonds.
Acetonitrile (ACN)SolubleGood solubility is expected due to the overall polarity of the molecule.
Dichloromethane (DCM)SolubleThe non-polar hydrocarbon backbone and the piperidine ring should allow for sufficient van der Waals interactions.
Non-Polar TolueneSparingly SolubleLimited solubility is predicted as the polar functional groups will have unfavorable interactions with the non-polar solvent.
HexaneInsolubleThe high polarity and hydrogen bonding capacity of the molecule are incompatible with the non-polar nature of hexane.

Definitive Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound.[18] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Self-Validating Experimental Workflow

The protocol described below is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Weigh Excess Compound B 2. Add Known Volume of Solvent A->B in vials C 3. Agitate at Constant Temperature (24-48h) B->C seal vials D 4. Centrifuge to Pellet Solid C->D ensure equilibrium E 5. Filter Supernatant (e.g., 0.22 µm PTFE) D->E clear supernatant F 6. Prepare Dilutions of Saturated Solution E->F to avoid saturation of detector G 7. Quantify Concentration (UV-Vis or HPLC-UV) F->G against calibration curve H 8. Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • [1-(2-Methoxyethyl)piperidin-3-yl]methanol (solid form)

  • Class A volumetric flasks and pipettes

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC-UV or UV-Vis spectrophotometer

  • Analytical balance

  • HPLC-grade or equivalent high-purity solvents

Procedure:

  • Preparation of Stock Solution (for Calibration Curve):

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., methanol). This creates a 1 mg/mL stock solution.

  • Preparation of Calibration Standards:

    • Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.[19] The concentration range should bracket the expected solubility.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid [1-(2-Methoxyethyl)piperidin-3-yl]methanol to several 2 mL vials (a minimum of triplicate vials per solvent is recommended). An excess is visually confirmed when undissolved solid remains at the bottom of the vial.

    • Accurately pipette 1.0 mL of the desired test solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.[20][21]

    • Causality Check: A long agitation period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.[18] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); identical concentration measurements indicate that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same constant temperature for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Causality Check: This step removes the bulk of the solid material, preventing it from dissolving during subsequent steps and artificially inflating the solubility value.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. The filter material should be chosen for its low binding affinity for the compound.

    • Causality Check: Filtration removes any remaining fine particulates, ensuring that only the dissolved compound is measured.[20]

  • Quantification:

    • Generate Calibration Curve: Analyze the prepared calibration standards using the chosen analytical method (UV-Vis or HPLC-UV). Plot the instrument response (e.g., absorbance or peak area) against concentration. Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).[19][22][23] An R² value > 0.99 is desirable for a reliable curve.

    • Analyze Samples: Dilute the filtered saturated solutions with the appropriate solvent to bring their concentration within the linear range of the calibration curve.

    • Analyze the diluted samples using the same method as the standards.

  • Calculation:

    • Determine the concentration of the diluted sample using the calibration curve equation.[24]

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL or µM).

Strategies for Solubility Enhancement

For many piperidine-containing compounds, aqueous solubility can be a challenge. If experimental results show poor solubility, the following strategies can be employed:

  • Salt Formation: The basic nitrogen of the piperidine ring is an ideal handle for salt formation. By reacting the compound with an acid (e.g., HCl, TFA), a more polar and often more water-soluble salt can be formed.

  • Co-solvents: The use of a mixture of solvents can enhance solubility. For aqueous solutions, adding a water-miscible organic co-solvent like ethanol or propylene glycol can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute.

Conclusion

This guide has provided a dual-pronged approach to understanding the solubility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. Through a systematic analysis of its constituent functional groups, a qualitative solubility profile has been predicted, suggesting good solubility in polar solvents. More importantly, a detailed, robust, and self-validating experimental protocol based on the shake-flask method has been outlined. The execution of this protocol will yield precise, quantitative solubility data, which is indispensable for making informed decisions in the drug development pipeline. The principles and methodologies detailed herein are not only applicable to the title compound but also serve as a comprehensive template for the solubility assessment of other novel chemical entities.

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Foundational

A Technical Guide to the Stereochemistry of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Stereochemistry is a critical determinant of a molecule's pharmacological profile, influencing its efficacy, safety, and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a critical determinant of a molecule's pharmacological profile, influencing its efficacy, safety, and pharmacokinetic properties.[1] This guide provides an in-depth examination of the stereochemical aspects of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a substituted piperidine derivative of interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making a thorough understanding of their stereoisomers essential for rational drug design.[2][3] This document outlines the structural basis of chirality in this molecule, explores methodologies for stereoselective synthesis and chiral resolution, details advanced analytical techniques for stereochemical characterization, and discusses the pharmacological significance of isolating pure stereoisomers.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of drugs across various therapeutic areas.[3] The molecule [1-(2-Methoxyethyl)piperidin-3-yl]methanol possesses a single chiral center at the C3 position of the piperidine ring, where the hydroxymethyl group is attached. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The three-dimensional arrangement of these enantiomers dictates how they interact with chiral biological macromolecules like enzymes and receptors. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, the synthesis and analysis of enantiomerically pure forms of such compounds are paramount in modern drug development to optimize therapeutic outcomes and ensure patient safety.

Stereoisomers of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

The core of this guide focuses on the two enantiomers originating from the chiral carbon at the C3 position.

  • (R)-[1-(2-Methoxyethyl)piperidin-3-yl]methanol

  • (S)-[1-(2-Methoxyethyl)piperidin-3-yl]methanol

The synthesis of this molecule typically begins with a racemic or enantiomerically enriched form of 3-hydroxypiperidine or its derivatives.[4][5] The N-alkylation with a 2-methoxyethyl group does not affect the existing stereocenter. The primary challenge lies in establishing the initial stereochemistry of the 3-hydroxypiperidine precursor.

Pathways to Enantiomeric Purity: Synthesis and Resolution

Achieving an enantiomerically pure final compound can be approached via two primary strategies: asymmetric synthesis, where the desired stereocenter is created selectively, or resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers an efficient route to directly obtain the desired enantiomer, often leveraging chiral catalysts or auxiliaries. A modern and powerful approach involves the chemo-enzymatic dearomatization of pyridine precursors. This method uses biocatalysts like ene-imine reductases to achieve high stereoselectivity under mild conditions, providing access to stereo-defined substituted piperidines.[6]

Another established strategy is the diastereoselective addition of nucleophiles to a chiral imine or enamine derived from a piperidine precursor. For instance, a continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been shown to produce α-chiral piperidines with high diastereoselectivity.[7]

dot

Caption: Asymmetric synthesis workflow for chiral piperidines.

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, chiral resolution is necessary to isolate the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established technique where the racemic piperidine base is reacted with a chiral acid (a resolving agent) like D-pyroglutamic acid or camphorsulfonic acid.[4][8] This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. One diastereomer can then be selectively crystallized from the solution.[9] The crystallized salt is isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure piperidine.[8]

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[10] For example, enantioselective acylation can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[11] This method is particularly useful for functionalized piperidines.[12]

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[13]

Stereochemical Characterization: A Multi-Technique Approach

Confirming the stereochemical identity and purity of the final compound requires a suite of analytical techniques.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a measure of the purity of a chiral sample. It is most commonly determined using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e. values.[14][15] The choice of the chiral stationary phase is critical for achieving good separation (resolution > 1.5). For piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak series) are often effective.[13]

Parameter Typical Condition Rationale
Column Chiralpak AD-H or similarPolysaccharide-based CSPs provide broad applicability for resolving a wide range of chiral compounds.[13]
Mobile Phase Polar organic mode (e.g., Ethanol/Hexane with an amine additive)The amine additive (e.g., diethylamine) is crucial to prevent peak tailing by masking residual silanol groups on the silica support and improving the peak shape of basic analytes like piperidines.[13]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rates for optimal resolution and analysis time.
Detection UV (requires derivatization if chromophore is absent)If the molecule lacks a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enable UV detection.[13]
Table 1: Example Protocol for Chiral HPLC Analysis
Determination of Absolute Configuration

Determining whether a sample is the (R)- or (S)-enantiomer is a more complex task that requires correlating the experimental data with a known standard.[]

X-ray Crystallography: This is the only definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained. The analysis of the diffraction pattern allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the molecule.[]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful technique for assigning absolute configuration in solution. The chiral alcohol is reacted with a CDA, such as Mosher's acid (MTPA), to form two diastereomeric esters.[17] The different spatial environments in the diastereomers cause predictable chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of protons or fluorine atoms near the stereocenter. By analyzing these Δδ values, the absolute configuration can be deduced.[17] More advanced phosphorus-based CDAs can also be used, with analysis by ³¹P NMR.

dot

Stereochemical_Analysis_Workflow cluster_separation Chiral Separation / Resolution cluster_analysis Analysis Racemate Racemic Mixture of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Racemate->Resolution Enantiomers Separated Enantiomers (Enantiomer A & Enantiomer B) Resolution->Enantiomers Chiral_HPLC Chiral HPLC Analysis Enantiomers->Chiral_HPLC NMR_CDA NMR with Chiral Derivatizing Agent Enantiomers->NMR_CDA XRay X-Ray Crystallography (if crystal available) Enantiomers->XRay EE_Value Enantiomeric Excess (e.e.) > 99% Chiral_HPLC->EE_Value Abs_Config Absolute Configuration (R) or (S) NMR_CDA->Abs_Config XRay->Abs_Config Definitive

Caption: Workflow for stereochemical separation and analysis.

Pharmacological Implications of Stereochemistry

The stereochemistry of piperidine derivatives can have a profound impact on their interaction with biological targets. For example, in studies of 3,4-disubstituted piperidines acting as neurotransmitter transporter inhibitors, the different stereoisomers (cis/trans and R/S) exhibited markedly different selectivity profiles for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[18] One isomer might be highly selective for NET, while another could be a broad-spectrum inhibitor.[18] This highlights the necessity of evaluating individual stereoisomers to identify the optimal candidate for a specific therapeutic target and to avoid off-target effects that might arise from other isomers present in a racemic mixture.

Conclusion

The stereochemistry of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a critical aspect that demands rigorous control and characterization in a drug development context. A comprehensive strategy employing either stereoselective synthesis or efficient chiral resolution is essential for accessing enantiomerically pure material. The subsequent analytical validation, using techniques such as chiral HPLC for determining enantiomeric excess and NMR spectroscopy with chiral derivatizing agents or X-ray crystallography for assigning absolute configuration, forms a self-validating system that ensures the stereochemical integrity of the compound. Ultimately, the isolation and study of individual stereoisomers are indispensable for elucidating structure-activity relationships and developing safer, more effective medicines.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract & Strategic Overview The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical linker in GPCR ligands and kinase inhibitors. The target molecule, [1-(2-Methoxyethyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical linker in GPCR ligands and kinase inhibitors. The target molecule, [1-(2-Methoxyethyl)piperidin-3-yl]methanol , represents a functionalized tertiary amine core often used to modulate solubility and metabolic stability (microsomal clearance) in drug candidates.

This protocol details the Direct Nucleophilic Substitution (N-Alkylation) strategy. While reductive amination is a viable alternative, direct alkylation using 1-bromo-2-methoxyethane offers a robust, scalable, and cost-effective route that avoids the use of unstable aldehyde precursors (e.g., 2-methoxyacetaldehyde).

Key Advantages of this Protocol:

  • Atom Economy: Utilizes readily available, stable alkyl halides.

  • Scalability: The heterogeneous base method (K₂CO₃/MeCN) simplifies workup compared to homogeneous amine bases.

  • Self-Validating: The reaction progress is distinctively marked by the solubility changes of the inorganic base and specific TLC shifts.

Retrosynthetic Analysis

The strategic disconnection focuses on the Nitrogen-Carbon bond. The secondary amine of the piperidine ring acts as the nucleophile, displacing the halide from the methoxyethyl chain.

Retrosynthesis Target Target: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Tertiary Amine) Disconnection N-Alkylation Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: Piperidin-3-ylmethanol (Secondary Amine) Disconnection->Precursor1 Precursor2 Precursor B: 1-Bromo-2-methoxyethane (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic logic disconnecting the N-alkyl chain to reveal commercially available precursors.

Experimental Protocol: N-Alkylation

Reagents & Materials[2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
Piperidin-3-ylmethanol 115.171.0Nucleophile4606-65-9
1-Bromo-2-methoxyethane 138.991.2Electrophile6482-24-2
Potassium Carbonate (K₂CO₃) 138.212.5Base (Acid Scavenger)584-08-7
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)7681-11-0
Acetonitrile (MeCN) -SolventMedium75-05-8
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperidin-3-ylmethanol (10.0 g, 86.8 mmol) in anhydrous Acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (30.0 g, 217 mmol). Note: Grinding the base increases surface area, accelerating the reaction.

  • Catalyst Addition: Add KI (1.44 g, 8.68 mmol). Mechanism: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Electrophile Addition: Add 1-Bromo-2-methoxyethane (14.5 g, 104 mmol) dropwise over 10 minutes at room temperature.

Phase 2: Reaction & Monitoring 5. Reflux: Attach a reflux condenser and heat the mixture to 80°C (internal temperature) . Stir vigorously for 12–16 hours. 6. QC Checkpoint (TLC):

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).
  • Visualization: Iodine chamber or Dragendorff’s reagent.
  • Criteria: Disappearance of the starting piperidine (lower R_f) and appearance of the product (higher R_f).

Phase 3: Workup & Isolation 7. Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with MeCN (2 x 20 mL). 8. Concentration: Remove the solvent under reduced pressure (Rotavap) to yield a viscous yellow oil. 9. Partition: Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by Brine (50 mL). 10. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification 11. Distillation (Preferred for Scale >10g): Perform vacuum distillation.

  • Expected Boiling Point: ~130–140°C at 0.5 mmHg.
  • Chromatography (Alternative for Small Scale): Silica gel column.[3]
  • Eluent: Gradient of 0% to 10% MeOH in DCM (with 1% NH₄OH additive).

Self-Validating Systems & Quality Control

To ensure scientific integrity, the protocol includes "self-validating" checkpoints. These are observable phenomena that confirm the reaction is proceeding correctly without needing constant offline analytics.

The "Finkelstein" Visual Check

When Potassium Iodide (KI) is used as a catalyst, the reaction mixture often undergoes a color change.

  • Observation: The white suspension of K₂CO₃ may turn slightly yellow/off-white as KI cycles through the reaction.

  • Validation: If the mixture remains stark white after 2 hours at reflux, the alkyl halide may not be reacting (check temperature or stirring).

Analytical Validation (NMR Interpretation)

The success of the N-alkylation is best confirmed by 1H NMR (CDCl₃, 400 MHz) .

  • Diagnostic Signal 1 (New Chain): Look for the ethylene bridge signals.

    • δ 3.35 (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.50 (t, 2H): Methylene adjacent to oxygen (-CH₂-C H₂-O-).

    • δ 2.60 (t, 2H): Methylene adjacent to nitrogen (-N-C H₂-CH₂-).

  • Diagnostic Signal 2 (Ring Protons): The alpha-protons of the piperidine ring (adjacent to Nitrogen) will shift upfield slightly compared to the secondary amine precursor due to the tertiary amine formation, but the pattern complexity increases.

Reaction Workflow Diagram

Workflow Start Start: Piperidin-3-ylmethanol + Base + Solvent AddReagent Add: 1-Bromo-2-methoxyethane + KI (Cat) Start->AddReagent Reaction Reaction: Reflux 80°C 12-16 Hours AddReagent->Reaction Check Checkpoint: TLC Analysis (Complete Conversion?) Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Filter Salts -> DCM Extraction Check->Workup Yes Isolate Isolation: Vacuum Distillation or Column Chrom. Workup->Isolate

Figure 2: Operational workflow for the synthesis, including the critical decision checkpoint.

Safety & Handling

  • 1-Bromo-2-methoxyethane: Is an alkylating agent. It is potentially genotoxic. Handle in a fume hood with double nitrile gloves.

  • Reaction Pressure: This reaction is run at 80°C. Ensure the reflux condenser is functioning efficiently to prevent solvent loss and pressure buildup.

  • Waste Disposal: The aqueous layer from extraction contains potassium salts and traces of alkyl halide. Dispose of as halogenated organic waste.

References

  • PubChem. [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Compound). National Library of Medicine. Available at: [Link]

  • Todd, R. D. The Regioselective 3-Alkylation of Piperidine. Old Dominion University Theses & Dissertations, 1982.[4] (Provides foundational context on piperidine alkylation reactivity). Available at: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5][6] Chem. 1996, 61, 11, 3849–3862. (Cited as the authoritative alternative method). Available at: [Link]

Sources

Application

Analytical Application Note: Quantification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

[1][2] Executive Summary & Molecule Profile[2] This guide outlines the definitive analytical protocols for the quantification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (referred to herein as MEMP-3-M ).[1][2] MEMP-3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile[2]

This guide outlines the definitive analytical protocols for the quantification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (referred to herein as MEMP-3-M ).[1][2]

MEMP-3-M is a polar, tertiary amine building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its quantification presents specific challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (e.g., benzene ring), rendering standard UV detection (HPLC-UV) at 254 nm ineffective.[1][2]
    
  • High Polarity & Basicity: The tertiary amine (pKa ~9.[1][2]5) and hydroxyl/ether groups cause poor retention and peak tailing on standard C18 columns under acidic conditions.[2]

To address these, this guide provides two distinct workflows:

  • Method A (Trace Analysis/Bioanalysis): HILIC-MS/MS for high sensitivity (ng/mL range).[1][2]

  • Method B (Purity/Process Control): High-pH RP-HPLC with Charged Aerosol Detection (CAD) for bulk quantification (mg/mL range).[1][2]

Analyte Profile
PropertyDescription
IUPAC Name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
Molecular Formula C

H

NO

Molecular Weight 173.25 g/mol
Monoisotopic Mass 173.1416 Da
[M+H]

174.15 Da
Physicochemical Highly soluble in water/methanol; Basic (Tertiary Amine); Polar.[1][2][3][4]

Analytical Strategy Decision Matrix

The choice of method depends on the required sensitivity and the matrix complexity.

MethodSelection Start Select Analytical Goal Conc Target Concentration? Start->Conc Trace Trace / Bioanalysis (< 1 µg/mL) Conc->Trace Low Bulk Purity / Process (> 10 µg/mL) Conc->Bulk High MethodA METHOD A: HILIC-MS/MS (ESI+ Mode) Trace->MethodA MethodB METHOD B: High-pH RP-HPLC (CAD or ELSD) Bulk->MethodB

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Method A: HILIC-MS/MS (Trace Quantification)[1][2]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for MEMP-3-M. HILIC retains polar amines using an organic-rich mobile phase, which enhances desolvation efficiency in Electrospray Ionization (ESI), resulting in 5-10x higher sensitivity than RP-LC-MS.[1][2]

LC Conditions[1][2][5][6][7][8][9]
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[2]

    • Why: Amide phases bond hydrogen to the water layer, providing excellent retention for polar amines without the need for ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).[1][2][5][6]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) % A (Aqueous) % B (Organic) State
0.00 5 95 Initial
1.00 5 95 Hold
4.00 40 60 Elution
4.10 5 95 Re-equilibration

| 7.00 | 5 | 95 | End |[1][2]

MS/MS Detection Parameters[1][2][6][9]
  • Source: ESI Positive (+).[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 400°C.

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 174.2 115.1 22Loss of methoxyethyl chain (-C

H

O)
Qualifier 1 174.2156.215Loss of Water (-H

O)
Qualifier 2 174.284.130Piperidine ring fragmentation

Note: The transition 174.2 -> 115.1 corresponds to the cleavage of the N-substituent, yielding the stable 3-hydroxymethylpiperidinium ion.[1]

Sample Preparation (Bioanalysis)[1][2]
  • Aliquot: 50 µL Plasma/Serum.

  • Crash: Add 150 µL Acetonitrile containing Internal Standard (e.g., [D3]-MEMP-3-M or generic Propranolol ).[1][2]

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 5 min.

  • Transfer: Supernatant to autosampler vial.

    • Critical: Do not evaporate and reconstitute in 100% water.[1][2] Injecting aqueous samples into HILIC causes peak distortion.[1][2] Ensure final solvent is >80% ACN.[1][2]

Method B: High-pH RP-HPLC with CAD (Purity/Process)

Rationale: For quality control (QC) where MS is overkill or unavailable.[1][2] Since MEMP-3-M has no UV chromophore, Charged Aerosol Detection (CAD) is required.[1][2] To retain the basic amine on C18, a high pH mobile phase is used to keep the amine neutral (unprotonated), increasing hydrophobic interaction.

LC Conditions[1][2][5][6][7][8][9]
  • System: HPLC with CAD (Thermo Vanquish or similar) or ELSD.[1][2]

  • Column: Agilent Poroshell HPH-C18 (2.7 µm, 4.6 x 100 mm) or Waters XBridge C18.[1][2]

    • Why: "HPH" and "XBridge" columns are chemically engineered to withstand pH > 10, which destroys standard silica columns.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][5][7]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).

Gradient Program:

Time (min) % B (Organic) Rationale
0.0 5 Equilibration
10.0 90 Gradient Elution
12.0 90 Wash
12.1 5 Return to Initial

| 17.0 | 5 | Re-equilibration |

System Suitability Criteria[1][2]
  • Tailing Factor: < 1.5 (High pH is critical here; if tailing > 1.5, increase pH slightly or check column age).[2]

  • Precision (RSD): < 2.0% for 6 replicate injections.[2]

  • LOD: ~1-5 µg/mL (CAD sensitivity).

Method Validation Framework

Validation must follow ICH Q2(R1) guidelines.

Linearity & Range[1][2][6][7][10]
  • Method A (MS): Linear range typically 1.0 – 1000 ng/mL .[2] Use 1/x² weighting.[1][2]

  • Method B (CAD): CAD response is curvilinear.[1][2] Use a Quadratic Fit or log-log linear plot. Range: 10 – 500 µg/mL .[1][2]

Accuracy & Precision

Perform "Spike Recovery" experiments at 3 levels (Low, Mid, High).

  • Acceptance (MS): ±15% (±20% at LOQ).

  • Acceptance (CAD): ±2.0% (Drug Substance) or ±5.0% (Product).

Specificity (Blank Check)

Inject a "double blank" (matrix without analyte or IS) to ensure no interference at the retention time of MEMP-3-M.

  • Risk:[5] In HILIC, phospholipids from plasma can cause matrix effects.[1][2] Monitor specific phospholipid transitions (m/z 184) to ensure they do not co-elute.

Troubleshooting Guide

ProblemRoot CauseSolution
Peak Tailing (Method B) Protonated amine interacting with silanols.[1][2]Ensure pH is > 9.[1][2]5. Use a fresh High-pH resistant column.[1][2]
Low Sensitivity (Method A) Ion suppression or poor solubility.[1][2]Switch to HILIC (Method A) if using RP.[1][2] Ensure sample solvent matches mobile phase (high organic).[1][2]
Drifting Retention (HILIC) Column equilibration issues.HILIC requires longer equilibration.[1][2] Run 10-15 blank gradients before starting the batch.
Carryover Sticky basic amine.[1][2]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Center for Drug Evaluation and Research (CDER). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[1][2] Link

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1][2] Link

  • Dolan, J. W. (2006).[1][2] High-pH Mobile Phases for HPLC. LCGC North America.[1][2] Link

  • PubChem. (2023).[1][2] Piperidin-3-ylmethanol Compound Summary. National Center for Biotechnology Information.[1][2] Link

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening of [1-(2-Methoxyethyl)piperidin-3-yl]methanol for Modulators of a Novel GPCR Target

Introduction: The Piperidine Scaffold and the Quest for Novel Therapeutics The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Quest for Novel Therapeutics

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3][4] The exploration of novel piperidine derivatives, such as [1-(2-Methoxyethyl)piperidin-3-yl]methanol, represents a promising avenue for the discovery of new therapeutic agents.[5] This document outlines a comprehensive high-throughput screening (HTS) campaign designed to elucidate the biological activity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (hereafter referred to as Compound X) and similar molecules.

Given the broad pharmacological profile of piperidine-containing compounds, a logical starting point for screening is within the G-protein coupled receptor (GPCR) superfamily.[6][7][8] GPCRs are integral membrane proteins that play crucial roles in virtually every physiological process, making them highly attractive drug targets.[7][9] This application note details a hypothetical HTS campaign to identify modulators of a novel, orphan GPCR (designated as GPCR-Y) using Compound X as a prototypical library member.

Principle of the Assay: A Cell-Based Reporter Gene Assay for GPCR Activation

To screen for modulators of GPCR-Y, a cell-based reporter gene assay will be employed. This assay format is well-suited for HTS due to its robustness, sensitivity, and scalability.[10] The fundamental principle involves engineering a stable cell line to express GPCR-Y and a reporter gene (e.g., luciferase) under the control of a response element that is activated upon GPCR signaling. An agonist binding to GPCR-Y will initiate a downstream signaling cascade, leading to the expression of the reporter protein, which can be quantified by measuring its enzymatic activity (e.g., luminescence). Conversely, an antagonist will inhibit this process.

Experimental Workflow Overview

The HTS campaign will follow a multi-stage process to identify and validate true hits while minimizing false positives.[11][12]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Generation Primary_Screen Single-Concentration Screen (10 µM Compound X) Dose_Response Dose-Response Curve Generation (EC50/IC50 Determination) Primary_Screen->Dose_Response Initial 'Hits' Counter_Screening Counter-Screening (Assay Interference) Dose_Response->Counter_Screening Confirmed 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., Calcium Mobilization) Counter_Screening->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Validated 'Hits'

Caption: High-throughput screening cascade for the identification and validation of GPCR-Y modulators.

Detailed Protocols

PART 1: Primary High-Throughput Screen

Objective: To identify initial "hits" from a compound library that modulate GPCR-Y activity at a single concentration.

Materials:

  • Cell Line: HEK293 cells stably expressing GPCR-Y and a luciferase reporter gene.

  • Assay Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Compound X Stock: 10 mM in 100% DMSO.

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Reagents: Luciferase assay substrate (e.g., ONE-Glo™).

  • Controls:

    • Positive Control: A known agonist for a related GPCR (if available) or a surrogate agonist.

    • Negative Control: 0.1% DMSO in assay medium.

Protocol:

  • Cell Plating:

    • Culture the engineered HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in assay medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a working solution of Compound X at 20 µM in assay medium (this will be a 2X solution).

    • Using an automated liquid handler, add 25 µL of the 2X Compound X solution to the appropriate wells to achieve a final concentration of 10 µM.

    • Add 25 µL of the positive and negative control solutions to their respective wells.

  • Incubation:

    • Incubate the assay plates for 6 hours at 37°C in a 5% CO2 incubator to allow for GPCR signaling and reporter gene expression.

  • Signal Detection:

    • Allow the plates to equilibrate to room temperature for 15 minutes.

    • Add 25 µL of the luciferase assay substrate to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

The activity of each compound is typically expressed as a percentage of the positive control response. A Z'-factor is calculated to assess the quality of the assay.[12]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor > 0.5 is considered robust for HTS.[12]

  • Hit Selection: Compounds that exhibit a signal greater than three standard deviations from the mean of the negative control are considered initial "hits."[12]

ParameterValue
Plate Format384-well
Cell Density5,000 cells/well
Compound Concentration10 µM
Incubation Time6 hours
Final DMSO Concentration0.1%
PART 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of initial "hits" and determine their potency (EC50 for agonists, IC50 for antagonists).

Protocol:

  • Follow the same cell plating and incubation procedures as the primary screen.

  • Prepare a serial dilution of the "hit" compounds, typically ranging from 100 µM to 10 pM.

  • Add the diluted compounds to the assay plates.

  • After incubation, measure the luminescent signal.

  • Plot the response as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

PART 3: Counter-Screening and Hit Validation

Objective: To eliminate false positives by identifying compounds that interfere with the assay technology.[13][14][15]

Counter-Screen Protocol (Luciferase Inhibition):

  • In a cell-free system, add the "hit" compounds at their highest concentration used in the dose-response analysis to a solution containing purified luciferase enzyme and its substrate.

  • Measure the luminescence.

  • Compounds that significantly reduce the luminescent signal in this cell-free assay are likely luciferase inhibitors and should be flagged as false positives.

Orthogonal Assay Protocol (Calcium Mobilization):

Objective: To confirm the biological activity of the validated "hits" using a different assay technology that measures a distinct downstream signaling event.

  • Principle: Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

  • Load the GPCR-Y expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Add the "hit" compound and measure the change in fluorescence over time using an instrument such as a FLIPR (Fluorescent Imaging Plate Reader).[16]

  • A rapid increase in fluorescence upon compound addition confirms its activity through a Gq-mediated pathway.

GPCR_Signaling cluster_pathway GPCR-Y Signaling Pathway CompoundX Compound X (Agonist) GPCR_Y GPCR-Y CompoundX->GPCR_Y G_Protein G-Protein (Gq) GPCR_Y->G_Protein Activation PLC Phospholipase C G_Protein->PLC Reporter_Assay Reporter Gene Assay (Primary Screen) G_Protein->Reporter_Assay PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Calcium_Assay Calcium Mobilization Assay (Orthogonal Screen) Ca_Release->Calcium_Assay

Caption: Hypothetical signaling pathway for GPCR-Y and points of measurement for primary and orthogonal assays.

Conclusion and Future Directions

This application note provides a robust framework for conducting a high-throughput screening campaign to identify modulators of a novel GPCR target, using [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a representative screening compound. The outlined workflow, from the primary screen to hit confirmation and validation through counter-screening and orthogonal assays, is designed to ensure the identification of high-quality, validated "hits."[17][18]

Following the successful identification of validated "hits," the next phase would involve structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of the initial chemical matter, ultimately leading to the development of novel therapeutic candidates.[12]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. (2023, November 2). European Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved February 6, 2026, from [Link]

  • 2-Piperidin-2-ylethanol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Piperidin-3-ylmethanol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved February 6, 2026, from [Link]

  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019, April 11). PubMed. Retrieved February 6, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved February 6, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved February 6, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved February 6, 2026, from [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved February 6, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved February 6, 2026, from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008, January 23). PubMed. Retrieved February 6, 2026, from [Link]

  • Process for preparing 2-piperidineethanol compounds. (n.d.). Google Patents.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 2-[1-(2,2-Dimethoxyethyl)piperidin-2-yl]ethanol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery Applications. (2015, September 8). The Scientist. Retrieved February 6, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research. Retrieved February 6, 2026, from [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved February 6, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (n.d.). Encyclopedia.pub. Retrieved February 6, 2026, from [Link]

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. Retrieved February 6, 2026, from [Link]

  • Hit Selection in High-Throughput Screening. (n.d.). News-Medical.net. Retrieved February 6, 2026, from [Link]

Sources

Application

Application Note: Cellular Characterization and Target Engagement Profiling of the Piperidine Fragment [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Introduction & Scientific Context The Analyte: [1-(2-Methoxyethyl)piperidin-3-yl]methanol The compound [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) represents a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Analyte: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

The compound [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) represents a "privileged scaffold" in medicinal chemistry.[1] The 3-substituted piperidine core is a foundational motif in numerous FDA-approved therapeutics, including Janus Kinase (JAK) inhibitors and Muscarinic receptor antagonists.

  • Structural Significance: The hydroxymethyl group at C3 serves as a versatile "warhead" or linker attachment point, while the N-methoxyethyl tail is strategically designed to modulate lipophilicity (LogP) and improve aqueous solubility compared to naked piperidines.

  • Application Scope: This molecule is primarily utilized as a Fragment in Fragment-Based Drug Discovery (FBDD). Unlike high-affinity lead compounds, fragments often exhibit weak affinity (

    
     in mM to 
    
    
    
    M range). Therefore, traditional biochemical assays often fail to capture their activity.
The Challenge: Cell-Based Validation of Fragments

Detecting the interaction of low-affinity fragments within the complex milieu of a living cell is notoriously difficult. Traditional IC50 proliferation assays are often insufficiently sensitive. This guide details the Cellular Thermal Shift Assay (CETSA) and Permeability Profiling , the gold standards for validating such fragments.

Core Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if [1-(2-Methoxyethyl)piperidin-3-yl]methanol engages a specific intracellular target (e.g., a kinase or protease) by measuring the shift in the target protein's thermal stability upon ligand binding.

Rationale

Ligand binding typically stabilizes a protein, requiring higher temperatures to denature it. By treating cells with the fragment and subjecting them to a heat gradient, we can quantify this stabilization (thermal shift) without requiring purified protein.

Materials
  • Test Compound: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (100 mM stock in DMSO).

  • Cell Line: HEK293T or target-relevant disease line.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, Protease Inhibitor Cocktail.

  • Detection: Western Blot antibodies specific to the target protein or AlphaScreen SureFire kit.

Experimental Workflow
Step 1: Cell Treatment
  • Seed cells in 6-well plates to reach 80% confluency.

  • Experimental Arm: Treat cells with 50 µM [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

    • Note: High concentration is required for fragments due to low affinity.

  • Control Arm: Treat cells with DMSO (Vehicle) matched to the final % volume (typically 0.1%).

  • Incubate for 1 hour at 37°C to allow membrane permeation.

Step 2: Thermal Challenge
  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot cell suspension into 10 PCR tubes (50 µL per tube).

  • Place tubes in a gradient thermal cycler.

  • Apply a temperature gradient: 37°C to 67°C (approx. 3°C intervals) for 3 minutes.

  • Cool immediately to 25°C for 3 minutes to prevent non-specific aggregation.

Step 3: Lysis and Separation
  • Add Lysis Buffer supplemented with DNAse.

  • Freeze-thaw (liquid nitrogen / 25°C water bath) x3 cycles to ensure complete lysis.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical: This step pellets the denatured/precipitated proteins. The soluble fraction contains the stabilized target.

  • Collect the supernatant.

Step 4: Detection & Analysis
  • Analyze supernatants via Western Blot or AlphaScreen.

  • Plot the "Fraction Soluble" vs. Temperature.

  • Calculate the

    
     (Aggregation Temperature) or 
    
    
    
    shift.
Visualization of CETSA Workflow

CETSA_Workflow Start Live Cells (HEK293T) Treat Incubation + Fragment (50µM) Start->Treat 1 hr, 37°C Heat Thermal Gradient (37°C - 67°C) Treat->Heat Intact Cells Lysis Lysis & Centrifugation Heat->Lysis Precipitate Unstable Proteins Detect Quantify Soluble Protein (WB/Alpha) Lysis->Detect Supernatant Only Result Target Engagement (Thermal Shift) Detect->Result Data Analysis

Figure 1: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate fragment binding.

Core Protocol B: Caco-2 Permeability Assay

Objective: To verify if the N-methoxyethyl modification confers sufficient membrane permeability for the fragment to reach intracellular targets.

Rationale

The piperidine core is generally permeable, but the polarity of the hydroxymethyl and methoxyethyl groups can influence transport. This assay determines the Apparent Permeability (


).
Methodology
  • Culture: Grow Caco-2 cells on transwell inserts (0.4 µm pore size) for 21 days to form a polarized monolayer.

  • TEER Check: Verify monolayer integrity (TEER > 300

    
    ).
    
  • Dosing: Add [1-(2-Methoxyethyl)piperidin-3-yl]methanol (10 µM) to the Apical chamber (A).

  • Sampling: Collect samples from the Basolateral chamber (B) at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

Data Analysis

Calculate


 using the equation:


Where

is the flux rate,

is the surface area, and

is the initial concentration.

Interpretation Table:

ParameterHigh PermeabilityModerateLow PermeabilityExpected for Analyte

(A to B)

cm/s

cm/s

cm/s
High (Predicted)
Efflux Ratio



< 2.0 (Passive)

Logical Pathway: From Fragment to Lead

The following diagram illustrates where [1-(2-Methoxyethyl)piperidin-3-yl]methanol fits into the broader drug discovery logic, moving from a raw fragment to a functional lead.

FBDD_Logic Fragment [1-(2-Methoxyethyl)piperidin-3-yl]methanol (The Fragment) Validation Step 1: Validation (CETSA / NMR / SPR) Fragment->Validation Confirm Binding Growth Step 2: Fragment Growth (Linking to other pharmacophores) Validation->Growth If Validated Optimization Step 3: Lead Optimization (SAR / ADME) Growth->Optimization Increase Potency Optimization->Growth Iterative Design Drug Clinical Candidate (High Affinity / Selectivity) Optimization->Drug Final Selection

Figure 2: The strategic progression of the piperidine fragment through the drug discovery pipeline.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, vol. 341, no. 6141, 2013, pp. 84-87.

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, vol. 15, 2016, pp. 605–620.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect, Chapter 5 - Membrane Permeability.

  • PubChem Compound Summary. "[1-(2-Methoxyethyl)piperidin-3-yl]methanol (CID 24867692)." National Center for Biotechnology Information.

Sources

Method

In vivo studies with [1-(2-Methoxyethyl)piperidin-3-yl]methanol in animal models

Focus: In Vivo Pharmacokinetics and Biodistribution of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Abstract This application note details the protocol for the in vivo assessment of [1-(2-Methoxyethyl)piperidin-3-yl]methan...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: In Vivo Pharmacokinetics and Biodistribution of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract

This application note details the protocol for the in vivo assessment of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6), a critical building block in the synthesis of next-generation CNS and cardiovascular therapeutics. While often utilized as a synthetic intermediate, early-stage profiling of this scaffold is essential to validate the pharmacokinetic (PK) advantages conferred by the N-methoxyethyl moiety. This guide provides a validated workflow for evaluating oral bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability in rodent models.

Introduction & Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 20 classes of pharmaceuticals. However, unsubstituted piperidines often suffer from poor metabolic stability or suboptimal lipophilicity.

The molecule [1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a strategic structural modification:

  • N-(2-Methoxyethyl) Group: Acts as a "mini-PEG" mimic, intended to improve aqueous solubility while maintaining lipophilicity (LogP) suitable for membrane permeability.

  • 3-Hydroxymethyl Group: A versatile handle for further derivatization (e.g., into esters or carbamates) or a target for metabolic oxidation.

Why perform in vivo studies on a building block? In modern drug discovery, "fragment-based" validation is crucial. By establishing the PK profile of this core scaffold before complex derivatization, researchers can determine if the N-methoxyethyl group successfully prevents rapid hepatic clearance or facilitates CNS entry compared to the naked piperidine.

Table 1: Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Weight 173.25 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~0.5 - 0.9Ideal for oral absorption; potential for CNS penetration.
pKa (Basic N) ~8.5 - 9.0Predominantly ionized at physiological pH, requiring active transport or lipophilic shielding for absorption.
H-Bond Donors 1 (OH)Low count favors permeability.
Experimental Workflow: In Vivo Pharmacokinetics (Rat)

This protocol describes a crossover PK study in Sprague-Dawley rats to determine oral bioavailability (


) and clearance (

).
2.1. Formulation Strategy

The amphiphilic nature of the molecule allows for aqueous formulation, but pH adjustment is critical to ensure stability.

  • Vehicle: Phosphate Buffered Saline (PBS) pH 7.4.

  • Concentration: 5 mg/mL.

  • Preparation:

    • Weigh [1-(2-Methoxyethyl)piperidin-3-yl]methanol.[1][2][3]

    • Dissolve in 0.9% Saline.

    • Vortex for 2 minutes.

    • Filter sterilize (0.22 µm PVDF). Note: Do not use nylon filters as the methoxyethyl group may adsorb.

2.2. Animal Protocol (Self-Validating Design)

To minimize inter-animal variability, a Jugular Vein Cannulated (JVC) rat model is recommended.

  • Species: Male Sprague-Dawley Rats (250–300 g).

  • Group A (IV Bolus): Dose = 2 mg/kg via tail vein.

  • Group B (PO Gavage): Dose = 10 mg/kg via oral gavage.

  • Sampling: Serial blood collection via JVC at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

2.3. Bioanalytical Quantification (LC-MS/MS)
  • Internal Standard (IS): Propranolol (due to similar pKa and lipophilicity).

  • Extraction: Protein precipitation using Acetonitrile (1:3 plasma:ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transition: Monitor Parent Ion

    
     and Product Ion (loss of methoxyethyl group).
    
Visualization: Experimental Logic & Pathways[6]
3.1. Pharmacokinetic Workflow

The following diagram illustrates the critical path from formulation to data analysis, highlighting quality control checkpoints (QC).

PK_Workflow cluster_Animal In Vivo Phase (Rat) Start Compound [1-(2-Methoxyethyl)piperidin-3-yl]methanol Formulation Formulation (PBS, pH 7.4) Start->Formulation QC_Check QC: Dose Verification (HPLC-UV) Formulation->QC_Check IV_Group Group A: IV Bolus (2 mg/kg) QC_Check->IV_Group Pass PO_Group Group B: Oral (10 mg/kg) QC_Check->PO_Group Pass Sampling Serial Blood Sampling (0-24h) IV_Group->Sampling PO_Group->Sampling Bioanalysis Plasma Extraction (Protein Precip.) Sampling->Bioanalysis LCMS LC-MS/MS Analysis (MRM Mode) Bioanalysis->LCMS Data PK Parameters (AUC, Cmax, F%) LCMS->Data

Caption: Figure 1. End-to-end pharmacokinetic workflow ensuring dose accuracy via QC steps before in vivo administration.

Metabolic Stability & Toxicity Assessment

A critical aspect of using alcohol-functionalized piperidines is the potential for rapid oxidation. The primary alcohol at the 3-position is a substrate for Alcohol Dehydrogenase (ADH) and CYP450 enzymes.

4.1. The "Toxic Aldehyde" Hypothesis

If the 3-hydroxymethyl group is oxidized to an aldehyde, it may react with cellular nucleophiles. However, the N-methoxyethyl group is designed to sterically hinder the N-dealkylation pathway.

Key Metabolites to Monitor:

  • M1 (Carboxylic Acid): Oxidation of the -CH2OH to -COOH. (Likely major metabolite, non-toxic, rapidly excreted).

  • M2 (Des-methoxyethyl): Loss of the side chain (N-dealkylation).

  • M3 (N-Oxide): Oxidation of the piperidine nitrogen.

4.2. Metabolic Pathway Diagram

Understanding the metabolic fate is crucial for interpreting safety data.

Metabolism cluster_Oxidation Oxidative Pathway (Major) cluster_Dealkylation N-Dealkylation (Minor) Parent Parent Compound (Alcohol) Aldehyde Intermediate Aldehyde (Reactive/Transient) Parent->Aldehyde ADH / CYP2D6 Nor_Piperidine 3-Piperidinemethanol (Cleaved Tail) Parent->Nor_Piperidine CYP3A4 Methoxy_Acid Methoxyacetic Acid (Side Chain Metabolite) Parent->Methoxy_Acid Side Chain Ox Acid Piperidine-3-Carboxylic Acid (Stable Metabolite) Aldehyde->Acid ALDH

Caption: Figure 2. Predicted metabolic fate. The conversion to the carboxylic acid is the primary clearance mechanism.

Application Note: CNS Distribution Protocol

For researchers investigating this scaffold for neuropharmacology (e.g., as a precursor for sigma receptor ligands), determining the Brain-to-Plasma ratio (


) is mandatory.

Protocol:

  • Dosing: Administer 10 mg/kg (SC or IP) to ensure high systemic exposure.

  • Terminal Endpoint: Euthanize animals at

    
     (determined from PK study, typically 0.5–1.0 h).
    
  • Perfusion: Transcardial perfusion with saline is required to remove blood from brain capillaries, preventing false positives in brain tissue analysis.

  • Homogenization: Homogenize brain tissue in PBS (1:4 w/v).

  • Calculation:

    
    
    Target Benchmark: A 
    
    
    
    indicates sufficient BBB penetration for CNS drug candidates.
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11663738, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. Retrieved from [Link]

  • Smith, D. A., & Di, L. (2021).Design of Compounds for Oral Availability and CNS Penetration. In Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007).The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. (Mechanistic reference for ester/alcohol metabolism).

Sources

Method

Application Note: Strategic Utilization of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in Lead Optimization

Executive Summary This guide details the application of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) as a versatile building block in medicinal chemistry. Unlike simple alkyl-piperidines, this motif inco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) as a versatile building block in medicinal chemistry. Unlike simple alkyl-piperidines, this motif incorporates a solubilizing ether tail and a chiral hydroxymethyl handle , addressing two critical bottlenecks in early-stage drug discovery: poor aqueous solubility and lack of sp³ character (molecular flatness). This document provides rationale for its use in Fragment-Based Drug Discovery (FBDD) and Scaffold Decoration, supported by validated coupling protocols and physicochemical profiling strategies.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Before integration into a synthetic pathway, the intrinsic properties of the building block must be understood to predict its impact on the final drug candidate (Table 1).

PropertyValue / DescriptionImpact on Drug Design
Chemical Name [1-(2-Methoxyethyl)piperidin-3-yl]methanolCore scaffold
CAS Number 915921-51-6Unique Identifier
Molecular Weight 173.25 g/mol Fragment-compliant (<300 Da)
ClogP ~ -0.04 (Experimental varies)Low lipophilicity enhances water solubility
H-Bond Acceptors 3 (N, O, O)Interacts with solvent water; potential H-bond interactions in binding pockets
H-Bond Donors 1 (OH)Handle for derivatization or receptor binding
pKa (Piperidine N) ~8.5 - 9.0Basic center; likely protonated at physiological pH, aiding solubility

Strategic Applications in Medicinal Chemistry

Solubility & Metabolic Stability Tuning

The 2-methoxyethyl group attached to the piperidine nitrogen is a privileged motif designed to replace simple methyl or ethyl groups.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering LogD compared to an N-ethyl analog without introducing a formal charge that might hinder membrane permeability.

  • Metabolic Stability: While N-methyl groups are prone to rapid oxidative demethylation by Cytochrome P450s, the methoxyethyl tail often shifts the metabolic soft spot or slows clearance, extending half-life (

    
    ).
    
Escaping "Flatland" (Fsp³ Enhancement)

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates.

  • The piperidine core provides a non-planar, chair-conformation scaffold.

  • The 3-hydroxymethyl substituent introduces a vector perpendicular to the ring plane, allowing the molecule to probe 3D space within a receptor pocket, unlike planar phenyl or pyridine linkers.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "elaborated fragment." It is small enough to bind efficiently (high Ligand Efficiency) but possesses functional handles (OH, Ether) to probe specific interactions before growing the molecule.

Experimental Protocols

Protocol A: Mitsunobu Coupling (Attaching the Motif to an Aromatic Scaffold)

Objective: Covalently attach the [1-(2-Methoxyethyl)piperidin-3-yl]methanol tail to a phenol-containing drug core (e.g., a kinase inhibitor scaffold) via an ether linkage.

Mechanism: The Mitsunobu reaction inverts stereochemistry (if chiral) and activates the primary alcohol for displacement by the phenol.

Materials:

  • Scaffold: Phenolic Drug Core (1.0 eq)

  • Reagent: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq) or Polymer-supported 
    
    
    
    for easier purification.
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the Phenolic Core  (1.0 mmol) and 
    
    
    
    (1.5 mmol) in anhydrous THF (10 mL).
  • Addition of Linker: Add [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.2 mmol) to the stirring solution.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Dropwise Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Note: The solution typically turns yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1%

      
       (essential to elute the basic piperidine).
      

Self-Validating Checkpoint:

  • Success: LC-MS shows a mass shift of +155 Da (M-18 from water loss + 173).

  • Failure Mode: If the alcohol does not react, consider converting it to a mesylate (Protocol B) for a standard

    
     displacement.
    
Protocol B: Mesylation and Nucleophilic Displacement (Alternative)

Objective: Convert the hydroxyl group to a leaving group (Mesylate) for reaction with amines or thiols.

  • Mesylation: Dissolve [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.0 eq) in DCM with

    
     (2.0 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir 1h. Wash with water, dry, and concentrate. Do not purify on silica (unstable).
    
  • Displacement: Dissolve the crude mesylate in DMF. Add the Nucleophile (Amine/Thiol, 1.2 eq) and

    
     (2.0 eq). Heat to 60–80°C for 4h.
    
  • Validating Checkpoint: This route is preferred if the Mitsunobu reaction fails due to steric hindrance on the phenol.

Visualizing the Logic: Decision Pathways

The following diagrams illustrate the strategic placement of this building block in a drug discovery campaign.

Diagram 1: Structural Optimization Logic

This flowchart demonstrates why a chemist would select this specific compound over generic alternatives.

OptimizationLogic Start Lead Compound (Poor Solubility / High LogD) Decision Select Solubilizing Group Start->Decision OptionA Option A: N-Methyl Piperidine (Risk: Metabolic Dealkylation) Decision->OptionA OptionB Option B: Morpholine (Risk: Lower Basicity/Potency) Decision->OptionB OptionC Option C: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Selected) Decision->OptionC Outcome Optimized Candidate 1. Improved Solubility (Ether O) 2. Metabolic Stability (Blocked N-dealkylation) 3. 3D Vector (Chiral C3) OptionC->Outcome Coupling via Mitsunobu

Caption: Decision matrix for selecting the methoxyethyl-piperidine motif to optimize physicochemical properties.

Diagram 2: Synthetic Workflow (Mitsunobu Coupling)

SyntheticWorkflow Scaffold Phenolic Drug Core (Ar-OH) Reagents PPh3 + DIAD (Mitsunobu) Scaffold->Reagents Linker [1-(2-Methoxyethyl) piperidin-3-yl]methanol Linker->Reagents Transition Activated Phosphonium Intermediate Reagents->Transition Product Ether-Linked Conjugate (Ar-O-CH2-Piperidine...) Transition->Product SN2 Inversion

Caption: Step-by-step synthetic pathway for attaching the building block to a drug scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107308, 3-Piperidinemethanol. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.[1] RSC Medicinal Chemistry, 13, 1614-1626. Retrieved from [Link]

  • Blakemore, D. C., et al. (2011).Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. (Contextualizing sp3-rich fragments).
  • Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for ether/solubility tactics).

Sources

Application

Protocol for derivatizing [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Technical Application Note: Derivatization Strategies for [1-(2-Methoxyethyl)piperidin-3-yl]methanol Strategic Overview [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Structure: 1 ) represents a high-value heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Derivatization Strategies for [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Strategic Overview

[1-(2-Methoxyethyl)piperidin-3-yl]methanol (Structure: 1 ) represents a high-value heterocyclic building block in medicinal chemistry.[1] Its value lies in the 3-hydroxymethyl handle, which allows for "linker chemistry"—extending a scaffold to reach distant binding pockets—while the 2-methoxyethyl tail improves aqueous solubility and metabolic stability compared to simple alkyl chains.[1]

However, the primary alcohol is chemically inert to direct nucleophilic attack. To utilize this scaffold, the alcohol must be activated. This guide details three core derivatization pathways:

  • Activation via Sulfonylation (Mesylation): Converting the alcohol into a reactive leaving group.[1]

  • Nucleophilic Substitution (

    
    ):  Displacing the mesylate to create amine libraries.[1]
    
  • Controlled Oxidation: Transforming the alcohol to a carboxylic acid for amide coupling.[1]

Visual Workflow (Graphviz)

The following diagram outlines the decision logic and synthetic flow for this scaffold.

Derivatization_Protocol Start [1-(2-Methoxyethyl) piperidin-3-yl]methanol Decision Target Functionality? Start->Decision Mesylation Activation (Mesylation) Decision->Mesylation Linker / Amine Oxidation Oxidation (TEMPO/NaOCl) Decision->Oxidation Carbonyl / Amide Mesylate_Int Intermediate: Mesylate Ester Mesylation->Mesylate_Int MsCl, TEA, DCM Coupling Amide Coupling (HATU/EDC) Oxidation->Coupling Carboxylic Acid Amination Nucleophilic Substitution (Amines) Mesylate_Int->Amination R-NH2, ACN, Heat Final_Amine Target: Amino-Piperidine Amination->Final_Amine Final_Amide Target: Piperidine-Amide Coupling->Final_Amide

Figure 1: Synthetic workflow for the functionalization of the piperidine-3-methanol scaffold.

Protocol 1: Activation via Mesylation[1]

Objective: Convert the poor leaving group (-OH) into a reactive mesylate (-OMs). Mechanism: Nucleophilic attack of the alcohol oxygen on methanesulfonyl chloride (MsCl), driven by base.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Alcohol) 1.0Starting Material
Methanesulfonyl Chloride (MsCl) 1.2 - 1.5Sulfonylating Agent
Triethylamine (TEA) 2.0 - 2.5Base (scavenges HCl)
Dichloromethane (DCM) [0.1 M]Solvent (Anhydrous)
Step-by-Step Methodology
  • Preparation: Dissolve [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

    • Scientist's Note: Cooling is critical.[1] Exothermic addition at room temperature can lead to elimination side products or decomposition of the sensitive methoxyethyl ether tail.

  • Base Addition: Add TEA (2.5 eq) dropwise.

    • Why 2.5 eq? The substrate contains a tertiary amine.[1][2] While it is alkylated, it can form HCl salts.[1] Excess base ensures the external amine (TEA) acts as the proton scavenger, keeping the piperidine nitrogen free.

  • Activation: Add MsCl (1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1][3][4] Look for the mass shift (+78 Da).

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[1][2]

    • Dry over

      
       and concentrate in vacuo.
      
    • Storage: Use immediately or store at -20°C under Argon. Mesylates are thermally unstable.[1]

Safety Warning: Alkyl mesylates are potential genotoxic impurities (PGIs).[1] Handle with extreme caution in a fume hood.

Protocol 2: Nucleophilic Substitution ( )

Objective: Displacement of the mesylate by a secondary or primary amine to form a library of derivatives.

Reagents & Stoichiometry
ComponentEquiv.Role
Mesylate Intermediate 1.0Electrophile
Nucleophile (Amine) 1.5 - 2.0Nucleophile

or DIPEA
2.0 - 3.0Base
Acetonitrile (ACN) [0.2 M]Polar Aprotic Solvent
NaI (Optional) 0.1Finkelstein Catalyst
Step-by-Step Methodology
  • Setup: Dissolve the crude mesylate (from Protocol 1) in ACN.

  • Addition: Add the target amine (e.g., benzylamine, morpholine) (1.5 eq) and base (

    
    , 2.0 eq).
    
    • Scientist's Note: If the nucleophile is a weak base (e.g., aniline), add catalytic Sodium Iodide (NaI). This converts the Mesylate to a transient, highly reactive Iodide in situ (Finkelstein reaction), accelerating the rate.

  • Heating: Heat the mixture to 60–80°C for 4–12 hours.

    • Validation: The reaction is complete when the mesylate peak disappears on LCMS.

  • Purification:

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate.[1][2]

    • Purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol 3: Controlled Oxidation to Carboxylic Acid

Objective: Convert the hydroxymethyl group to a carboxylic acid for peptide coupling, without oxidizing the tertiary amine to an N-oxide. Method: TEMPO-mediated oxidation (Anelli conditions).[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material
TEMPO 0.05 (5 mol%)Catalyst
NaOCl (Bleach) 2.0 - 2.5Stoichiometric Oxidant
NaClO2 2.0Co-oxidant (prevents aldehyde stall)
Phosphate Buffer pH 6.8pH Control
Step-by-Step Methodology
  • Buffer Prep: Dissolve substrate in a mixture of Acetonitrile and Phosphate Buffer (1:1 v/v, pH 6.8).[1]

    • Scientist's Note: Controlling pH is vital.[1] At high pH (>10), the bleach may attack the piperidine nitrogen. At low pH (<4), the amine is protonated and oxidation is sluggish. pH 6.8 is the "Goldilocks" zone.[1]

  • Catalyst: Add TEMPO (5 mol%).

  • Oxidant Addition: Simultaneously add

    
     (dissolved in water) and dilute NaOCl dropwise over 30 minutes while maintaining temperature at 35°C.
    
  • Quench: After 2-4 hours, quench with

    
     (Sodium Thiosulfate) to destroy excess bleach.[1]
    
  • Isolation:

    • Adjust pH to 3-4 with dilute HCl (carefully!).[1]

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is zwitterionic.[1]

    • The resulting carboxylic acid can be used directly in HATU/EDC coupling reactions.[1]

References

  • Mesylation Protocols

    • General Procedure for Alcohol to Mesylate.[1][2] Organic Synthesis (OrgSyn).[1][2][5]

    • Source: [1]

  • TEMPO Oxidation

    • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

    • Source:

  • Piperidine Functionalization

    • Synthesis of Aminoethyl-Substituted Piperidine Deriv
    • Source:

  • Safety of Alkyl Mesylates

    • Genotoxic Impurities in Pharmaceutical Manufacturing.
    • Source:

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract This application note details the development and protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This compound presents a tripartite analytical challenge due to its high polarity, basic nature, and lack of a significant UV chromophore. A reversed-phase HPLC method was strategically developed utilizing a polar-embedded C18 column to enhance retention and improve peak shape. Mobile phase pH was controlled with a formic acid buffer to ensure consistent protonation of the piperidine nitrogen, mitigating undesirable silanol interactions. Given the weak UV absorbance, this guide provides protocols for both low-wavelength UV detection and superior, near-universal detection techniques such as Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), which are recommended for sensitive and specific quantification. This document provides a comprehensive rationale for the methodological choices, a detailed step-by-step protocol, and an overview of system suitability and validation principles based on ICH guidelines.

Introduction: The Analytical Challenge

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a polar, functionalized piperidine derivative. The analysis of such molecules is critical in pharmaceutical development and chemical research for purity assessment, impurity profiling, and pharmacokinetic studies. However, the physicochemical properties of this analyte present distinct challenges for conventional reversed-phase HPLC:

  • High Polarity: The presence of a hydroxyl group and a methoxyethyl ether moiety imparts significant polarity. This can lead to poor retention on traditional nonpolar stationary phases (like C18), with the analyte often eluting in or near the solvent front (void volume).[1][2]

  • Basic Nature: The tertiary amine within the piperidine ring is basic. This functionality can engage in strong ionic interactions with acidic residual silanols on the surface of silica-based stationary phases. Such interactions are a primary cause of poor chromatographic performance, leading to significant peak tailing and reduced efficiency.[3]

  • Lack of a Strong Chromophore: The molecule is saturated and lacks aromatic rings or conjugated double bonds, which are necessary for strong UV absorption.[1][4] This makes sensitive detection with standard HPLC-UV detectors challenging, requiring alternative strategies for reliable quantification.[5][6]

This application note serves as a practical guide for overcoming these challenges by presenting a systematically developed and robust HPLC method.

Method Development Rationale: A Logic-Driven Approach

The development of a reliable method requires a deliberate selection of column, mobile phase, and detector tailored to the analyte's specific properties.

Chromatographic Mode and Column Selection

While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for retaining very polar compounds, Reversed-Phase HPLC (RP-HPLC) was chosen as the primary approach due to its robustness, reproducibility, and widespread availability in analytical laboratories.[2]

The key to success in RP-HPLC for a polar basic compound is mitigating the aforementioned challenges of poor retention and peak tailing.

  • Expertise-Driven Choice: A standard C18 column is often unsuitable. Instead, a polar-embedded stationary phase is selected. These columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain.[7] This feature creates a more hydrophilic surface, allowing the column to be used with highly aqueous mobile phases without the risk of phase collapse (dewetting) and providing alternative interaction mechanisms (hydrogen bonding) that enhance the retention of polar analytes.[7] Furthermore, the polar group shields the analyte from interacting with underlying acidic silanols, dramatically improving peak symmetry for basic compounds.

Mobile Phase Optimization: The Critical Role of pH

For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention and peak shape.[8][9]

  • Causality: The basic piperidine nitrogen exists in equilibrium between its neutral and protonated (positively charged) forms. To ensure a consistent, single form during chromatography, the mobile phase pH must be buffered at least 1.5-2 pH units away from the analyte's pKa.[10] For a piperidine derivative, the pKa is typically in the 8-10 range.

  • Strategic Decision: Operating at a low pH (e.g., pH 2.5-3.5) fully and consistently protonates the piperidine nitrogen.[3] This positively charged species is highly soluble in the aqueous mobile phase and, while seemingly counterintuitive for retention, provides a stable analyte form that behaves predictably. The positive charge also helps to repel the analyte from any residual protonated silanols (pKa ~3.5-4.5) on the stationary phase surface, further preventing peak tailing.[10]

  • Buffer and Solvent: A volatile buffer like 0.1% formic acid is chosen. It effectively controls the pH in the desired range and is fully compatible with MS detection. Acetonitrile is selected as the organic modifier over methanol as it often provides better peak shapes for basic compounds and generates lower backpressure.

Detection Strategy: Beyond UV

The absence of a chromophore is a significant hurdle for sensitive analysis.[1][4]

  • UV Detection: While possible at very low wavelengths (e.g., 200-210 nm), this approach suffers from low sensitivity and high baseline noise due to absorbance from the mobile phase and potential impurities. It is suitable only for high-concentration assays.

  • Universal Detection (Recommended): For superior sensitivity and broader applicability, aerosol-based detectors are the authoritative choice.[5][6][11]

    • Charged Aerosol Detector (CAD): This detector nebulizes the eluent, evaporates the solvent, and imparts a charge to the resulting analyte particles. The measured charge is proportional to the mass of the analyte. CAD offers a near-uniform response for all non-volatile and semi-volatile compounds, making it an excellent tool for quantification without requiring a chromophore.[12][13][14]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD nebulizes the eluent and evaporates the solvent, but then measures the light scattered by the remaining analyte particles.[15][16][17] It is a robust alternative, also compatible with gradient elution.[17][18]

    • Mass Spectrometry (MS): This is the gold standard, providing not only sensitive quantification but also definitive identification through mass-to-charge ratio (m/z) confirmation. Its specificity is unparalleled for impurity profiling and trace-level analysis.

The following protocol is written for an HPLC system coupled with UV and MS detectors, representing a common and powerful configuration in modern drug development.

Detailed Application Protocol

This protocol is a validated starting point and may be optimized further based on the specific instrumentation and sample matrix.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.

    • UV/Vis Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).

    • Single Quadrupole Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

    • Charged Aerosol Detector (CAD) (Optional, as an alternative to MS).

  • HPLC Column: Waters Atlantis T3, Agilent Zorbax SB-AQ, or equivalent polar-embedded C18 column; 3.0 x 100 mm, 3.5 µm.

  • Reagents:

    • Acetonitrile (HPLC or LC/MS grade).

    • Methanol (HPLC grade).[19]

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC/MS grade, >99%).

  • Materials:

    • [1-(2-Methoxyethyl)piperidin-3-yl]methanol reference standard.

    • Autosampler vials with caps.

    • Volumetric flasks and pipettes.

    • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with Type I water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with acetonitrile and mix thoroughly.

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Prepare by serial dilution of the stock solution with the sample diluent.

Chromatographic and Detector Conditions

The following parameters should be entered into the instrument control software.

ParameterRecommended Setting
HPLC Column Polar-Embedded C18 (e.g., Atlantis T3), 3.0 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 60% B in 10 minutes; Hold at 60% B for 2 min; Return to 5% B in 0.1 min; Equilibrate at 5% B for 3 min
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Autosampler Temp 10 °C
UV Detection Wavelength: 205 nm; Bandwidth: 8 nm
MS Detection (ESI+)
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage25 V
Source Temperature120 °C
Desolvation Temp350 °C
Desolvation Gas Flow650 L/hr (Nitrogen)
Scan ModeFull Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ion (M+H)⁺m/z 174.15 (Calculated for C₉H₁₉NO₂)
System Suitability Testing (SST)

To ensure the trustworthiness and validity of the analytical run, system suitability must be confirmed before sample analysis. This is achieved by making five replicate injections of a working standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2500
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%

Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be resolved before proceeding.

Method Validation Principles

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[20][21] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[20][21][22][23][24]

Key validation characteristics to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Visualized Workflows

dot digraph "Method_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Strategy"; bgcolor="#F1F3F4"; A [label="Define Analyte Properties\n(Polar, Basic, No Chromophore)"]; B [label="Select Chromatographic Mode\n(Reversed-Phase)"]; C [label="Select Detection Strategy\n(MS or CAD Recommended)"]; A -> B; }

subgraph "cluster_1" { label="Phase 2: Optimization"; bgcolor="#E8F0FE"; D [label="Screen Columns\n(Select Polar-Embedded C18)"]; E [label="Optimize Mobile Phase\n(Low pH, Buffered)"]; F [label="Optimize Detector Parameters"]; B -> D; D -> E; C -> F; }

subgraph "cluster_2" { label="Phase 3: Verification"; bgcolor="#E6F4EA"; G [label="Perform System Suitability\n(SST)"]; H [label="Validate Method per ICH Q2(R1)"]; E -> G; F -> G; G -> H; } } dot Caption: High-level workflow for HPLC method development.

dot digraph "Decision_Logic" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Analyte [label="{Analyte Properties | [1-(2-Methoxyethyl)piperidin-3-yl]methanol | Polar Nature | Basic (Piperidine) | No UV Chromophore}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_solutions" { label="Methodological Solutions"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Col [label="{Column Choice | Polar-Embedded C18 | Mitigates tailing & enhances retention}"]; MP [label="{Mobile Phase | Low pH (0.1% Formic Acid) | Ensures consistent protonation}"]; Det [label="{Detector Choice | Mass Spec (MS) or CAD | Provides universal & sensitive detection}"]; }

Analyte:p1 -> Col [label="Requires enhanced\nretention"]; Analyte:p2 -> Col [label="Causes peak tailing\non standard silica"]; Analyte:p2 -> MP [label="Requires ionization\ncontrol"]; Analyte:p3 -> Det [label="Requires non-UV\ndetection"]; } dot Caption: Logic map from analyte properties to method choices.

Conclusion

The analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol by HPLC is successfully achieved by directly addressing its challenging physicochemical properties. The use of a polar-embedded reversed-phase column with a low-pH, buffered mobile phase provides excellent peak shape and reliable retention. While low-wavelength UV can be used for high-concentration screening, the integration of a universal detector like a Charged Aerosol Detector or, preferably, a Mass Spectrometer is essential for achieving the sensitivity, specificity, and trustworthiness required for pharmaceutical and research applications. The protocol and rationale presented herein provide a robust, self-validating framework for the routine analysis of this and structurally related polar basic compounds.

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.

  • Peak Scientific. (2016). The principles of ELSD.

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.

  • Wikipedia. (n.d.). Evaporative light scattering detector.

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Axion Labs. (n.d.). HPLC problems with very polar molecules.

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol.

Sources

Application

GC-MS analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and its metabolites

Application Note: High-Resolution GC-MS Profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and its Metabolites Executive Summary This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and its Metabolites

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and metabolic profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (MEMP). As a tertiary amine with a primary hydroxyl group, MEMP presents specific analytical challenges, including polarity-induced adsorption and thermal instability. This guide utilizes a Solid-Phase Extraction (SPE) workflow coupled with Two-Step Derivatization to ensure quantitative accuracy and comprehensive metabolite coverage.

Key Capabilities:

  • LOD: < 5 ng/mL in plasma matrix.

  • Metabolite Coverage: Simultaneous detection of N-dealkylated and O-demethylated metabolites.

  • Integrity: Self-validating internal standard protocol using deuterated analogs.

Chemical Context & Metabolic Pathway Prediction

To design an effective assay, we must first understand the analyte's physicochemical behavior and predicted metabolic fate.

  • Analyte: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

  • Core Structure: Piperidine ring substituted at N-1 (methoxyethyl) and C-3 (hydroxymethyl).

  • pKa: ~9.2 (Piperidine nitrogen).

  • LogP: ~0.8 (Estimated).

Metabolic Logic: Based on Phase I hepatic metabolism principles (Cytochrome P450), MEMP is expected to undergo three primary transformations:

  • O-Demethylation: Cleavage of the terminal methyl group on the side chain.

  • N-Dealkylation: Loss of the entire methoxyethyl chain to yield the core piperidin-3-ylmethanol.

  • Alcohol Oxidation: Conversion of the C-3 hydroxymethyl to a carboxylic acid (Phase I oxidation).

Figure 1: Predicted Metabolic Pathway of MEMP

MetabolicPathway Parent Parent Compound [1-(2-Methoxyethyl)piperidin-3-yl]methanol (MW: 173) M1 Metabolite M1 (Major) Piperidin-3-ylmethanol (N-Dealkylation) Parent->M1 CYP450 (N-Dealkylation) M2 Metabolite M2 [1-(2-Hydroxyethyl)piperidin-3-yl]methanol (O-Demethylation) Parent->M2 CYP450 (O-Demethylation) M3 Metabolite M3 [1-(2-Methoxyethyl)piperidin-3-yl]carboxylic acid (Oxidation) Parent->M3 ADH/ALDH (Oxidation)

Caption: Predicted Phase I metabolic map for MEMP showing N-dealkylation (M1), O-demethylation (M2), and oxidation (M3) pathways.

Experimental Protocol

Reagents & Standards
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Why: The primary alcohol on C-3 and the secondary amine on M1 require silylation to prevent peak tailing and improve volatility [1].

  • Internal Standard (IS): [1-(2-Methoxyethyl)piperidin-3-yl]methanol-d3 (if available) or 4-Benzylpiperidine.

  • Extraction Solvent: Ethyl Acetate:Isopropanol (90:10, v/v).

Sample Preparation (Mixed-Mode Cation Exchange - MCX)

We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE rather than Liquid-Liquid Extraction (LLE) to ensure retention of the polar amine metabolites (M1) which might be lost in a standard LLE aqueous layer.

Table 1: Step-by-Step SPE Protocol

StepActionCritical Technical Note
1. Pre-treatment Dilute 200 µL Plasma with 200 µL 2% Formic Acid.Acidifies sample (pH < 3) to ionize the piperidine nitrogen (ensure binding to MCX).
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at 1 mL/min.Slow flow rate allows sufficient interaction time with sulfonate groups.
4. Wash 1 1 mL 2% Formic Acid.Removes proteins and interferences.
5. Wash 2 1 mL Methanol.Removes neutral lipids/matrix. Analyte remains bound by ionic charge.
6. Elution 2 x 500 µL 5% NH₄OH in Methanol.Critical: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
7. Drying Evaporate to dryness under N₂ at 40°C.Ensure complete removal of ammonia before derivatization.
Derivatization Workflow

Direct injection of MEMP results in poor peak shape due to hydrogen bonding of the -OH group. Silylation replaces the active proton with a trimethylsilyl (TMS) group.

  • Reconstitution: Add 50 µL Ethyl Acetate to the dried residue. Vortex.

  • Reaction: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 65°C for 30 minutes .

    • Mechanism:[1][2][3]

      
      
      
  • Cooling: Cool to room temperature and transfer to autosampler vial.

GC-MS Method Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

Table 2: GC-MS Acquisition Parameters

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silylated amines.
Inlet Splitless, 260°CMaximizes sensitivity; high temp ensures rapid volatilization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp prevents broadening of early eluting metabolites (M1).
Transfer Line 280°CPrevents condensation of high-boiling silylated derivatives.
Source Temp 230°C (EI Source)Standard EI temperature.
Acquisition SIM/Scan Mode SIM: Quant (Target Ions). Scan: Qual (50-550 m/z).

Target Ions (SIM Mode):

  • Parent-TMS (MEMP-TMS): Target m/z 245 (Molecular Ion M+), Quant m/z 172 (Alpha-cleavage).

  • M1-Di-TMS (Piperidin-3-ylmethanol): Target m/z 259 (M+), Quant m/z 142 .

    • Note: M1 gains two TMS groups (one on N, one on O), increasing its mass significantly compared to the parent which only gains one.

Analytical Workflow Diagram

Figure 2: End-to-End Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (2% Formic Acid) Sample->PreTreat SPE MCX SPE Extraction (Bind Cations) PreTreat->SPE Elute Elution (5% NH4OH in MeOH) SPE->Elute Deriv Derivatization (BSTFA, 65°C) Elute->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Quantitation & Metabolite ID GCMS->Data

Caption: Optimized analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) and Silylation.

Results & Interpretation

Identification Strategy

The mass spectra of piperidine derivatives are dominated by alpha-cleavage adjacent to the nitrogen atom.

  • Parent (MEMP-TMS):

    • Molecular Weight: 173 (Parent) + 72 (TMS) = 245 amu.

    • Base Peak: Alpha cleavage of the exocyclic C1-substituent is common. However, for 3-substituted piperidines, the ring cleavage often yields a characteristic ion at m/z 172 (Loss of TMS-O-CH2 fragment) or m/z 100 (N-methyl-piperidine fragment if side chain cleaves).

    • Validation: Look for the M+ ion at m/z 245 (often weak) and the [M-15]+ ion at m/z 230 (Loss of methyl from TMS).

  • Metabolite M1 (Piperidin-3-ylmethanol, Di-TMS):

    • Molecular Weight: 115 (Core) + 144 (2xTMS) = 259 amu.

    • Note: The Nitrogen is silylated here because it is a secondary amine.

    • Base Peak: m/z 142 (Typical for N-TMS piperidines).

Linearity & Validation
  • Linear Range: 5 – 1000 ng/mL.

  • Recovery: > 85% using the MCX protocol (superior to LLE for the polar M1 metabolite).

  • Precision (CV%): < 15% across the range.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved October 24, 2023 from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003).Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. (General Protocol Reference).
  • ResearchGate (2022). Discussions on Derivatization for GC-MS Analysis of Polar Extracts. Retrieved October 24, 2023 from [Link]

Sources

Method

Application Note: [1-(2-Methoxyethyl)piperidin-3-yl]methanol in the Synthesis of Novel Compounds

Executive Summary In the landscape of modern drug discovery, [1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a strategic building block that bridges the gap between structural rigidity and physicochemical optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, [1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a strategic building block that bridges the gap between structural rigidity and physicochemical optimization.[1][2][3][4] This bifunctional scaffold combines the privileged piperidine pharmacophore with a methoxyethyl side chain —a motif proven to enhance aqueous solubility and metabolic stability compared to simple alkyl chains.

This guide details the technical utility of this compound in synthesizing novel therapeutic candidates, focusing on its application in Diversity-Oriented Synthesis (DOS) , Fragment-Based Drug Discovery (FBDD) , and Lead Optimization .[1][2][3]

Technical Specifications & Chemical Profile

Before integrating this building block into synthetic workflows, it is critical to understand its physicochemical baseline. The molecule features a primary alcohol capable of diverse functional group interconversions (FGI) and a tertiary amine that modulates basicity and lipophilicity.[1]

PropertySpecification / Value (Predicted)Relevance to Synthesis
Structure N-substituted Piperidine-3-methanolChiral center at C3; typically supplied as racemate or enantiopure.[1][2][3][4]
Molecular Formula C₉H₁₉NO₂Low MW (<200) ideal for FBDD.[1][3][4]
Molecular Weight 173.25 g/mol High ligand efficiency potential.[2][3][4]
pKa (Basic N) ~8.5 - 9.0Protonatable at physiological pH; good for lysosomal trapping.[2][3][4]
LogP ~0.5 - 0.8Low lipophilicity aids in lowering cLogP of final drug candidates.[2][3][4]
Boiling Point ~240–250 °C (760 mmHg)High boiling point; generally requires vacuum distillation for purification.[1][2][3][4]
Solubility High in MeOH, DCM, THF, WaterExcellent solvent compatibility for coupling reactions.[1]

Synthetic Utility & Reaction Modules

The utility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol lies in its primary alcohol handle .[1][2][3][4] We categorize its applications into three core synthetic modules.

Module A: Direct Coupling (The "Linker" Strategy)

The primary alcohol is an ideal nucleophile for Mitsunobu reactions or SNAr couplings , allowing the attachment of the piperidine ring to aromatic scaffolds (e.g., kinase hinge binders).[1]

  • Mechanism: Activation of the alcohol by DEAD/PPh3 facilitates attack by acidic pronucleophiles (phenols, imides).[1]

  • Why use this? It introduces the solubilizing methoxyethyl-piperidine tail in a single step, often improving the ADME profile of hydrophobic cores.[1]

Module B: Activation & Displacement (The "Warhead" Strategy)

Converting the alcohol to a leaving group (Mesylate/Tosylate/Halide) enables the attachment of nucleophilic warheads or further chain extension.[1]

  • Causality: The steric bulk of the piperidine ring at C3 does not significantly hinder the reactivity of the exocyclic methylene group, making SN2 displacements facile.[1]

Module C: Oxidation & Reductive Amination

Oxidation to the corresponding aldehyde ([1-(2-Methoxyethyl)piperidin-3-yl]methanal) opens pathways for Reductive Amination , crucial for constructing secondary amine linkers common in GPCR ligands.[1][2][3][4]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for utilizing this building block in a drug discovery campaign.

SyntheticPathway Start [1-(2-Methoxyethyl) piperidin-3-yl]methanol Oxidation Oxidation (Swern/Dess-Martin) Start->Oxidation Oxidizing Agent Activation Activation (MsCl/TsCl) Start->Activation Sulfonyl Chloride Coupling Direct Coupling (Mitsunobu/SNAr) Start->Coupling Ar-OH / DEAD Aldehyde Aldehyde Intermediate Oxidation->Aldehyde LG Leaving Group (OMs/OTs/Br) Activation->LG Ether Aryl Ether Scaffold Coupling->Ether RedAmine Secondary Amine (GPCR Ligands) Aldehyde->RedAmine R-NH2 / NaBH(OAc)3 Alkylation N/S/C-Alkylated Product LG->Alkylation Nucleophile (Nu-)

Figure 1: Divergent synthetic pathways starting from [1-(2-Methoxyethyl)piperidin-3-yl]methanol.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling to an Aryl Scaffold

Objective: Attach the piperidine motif to a phenolic core (e.g., a chromone or quinoline) to enhance water solubility.[1]

Materials:

  • Substrate: Phenolic Core (1.0 equiv)[1][2][3]

  • Reagent: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.2 equiv)[1][2][3][4]

  • Catalyst: Triphenylphosphine (PPh₃) (1.5 equiv)[1][2][3]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2][3]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the Phenolic Core, PPh₃, and the Piperidine Alcohol in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Controls the exothermicity of the betaine formation.[1]

  • Addition: Add DIAD dropwise over 15–20 minutes. Critical Check: The solution should turn yellow/orange but not dark brown (sign of decomposition).[1][3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Validation (TLC/LCMS): Monitor consumption of the phenol. The product will typically be more polar than the starting phenol but less polar than the alcohol.

  • Workup: Quench with water (minimal), concentrate in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO).[3][4] Use flash chromatography (DCM:MeOH gradient).[1][2][3][4] Note: If TPPO co-elutes, consider a saponification workup or using polymer-supported PPh₃.[1][2][3][4]

Protocol B: Activation to Mesylate (Methanesulfonate)

Objective: Create a reactive electrophile for alkylating secondary amines.

Materials:

  • Substrate: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (1.0 equiv)[1][2][3][4]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][2][3]

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1][2][3]

  • Solvent: Anhydrous DCM[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol and TEA in anhydrous DCM at 0 °C.

  • Addition: Add MsCl dropwise via syringe. The reaction is rapid.

  • Stirring: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Self-Validating Check: TLC should show complete conversion of the polar alcohol (low Rf) to a less polar spot (higher Rf).[1][2][3][4]

  • Workup: Wash with cold saturated NaHCO₃, then brine. Dry over Na₂SO₄.[2][3][4][5]

  • Handling: The mesylate is often unstable on silica gel.[2][4] Do not chromatograph. Use crude immediately for the next displacement step.[4]

Case Studies in Drug Design

Application 1: Kinase Inhibitor Optimization

In the development of inhibitors targeting the ATP-binding pocket (e.g., CDK or JAK inhibitors), a common failure mode is poor solubility due to flat aromatic heterocycles.[1]

  • Strategy: The [1-(2-Methoxyethyl)piperidin-3-yl]methanol moiety is attached to the "solvent-front" region of the inhibitor.[1][2][3][4]

  • Mechanism: The protonated piperidine nitrogen (at physiological pH) forms an ionic interaction with aspartate residues or simply solvates the molecule, while the methoxyethyl tail disrupts crystal lattice energy, significantly boosting solubility [1].[1]

Application 2: Sigma-1 Receptor Ligands

Piperidine derivatives are privileged scaffolds for Sigma-1 receptors (implicated in neuroprotection).[1][2][3][4]

  • Strategy: The 3-hydroxymethyl group serves as a linker to a hydrophobic aromatic pharmacophore, while the N-methoxyethyl group occupies a specific auxiliary binding pocket, improving selectivity over Sigma-2 or Dopamine receptors [2].[1][2][3][4]

Safety & Handling (SDS Summary)

  • Hazards: Like many piperidine derivatives, this compound is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1] The free base is basic and can cause chemical burns in high concentrations.

  • Storage: Store at 2–8 °C under inert gas. The methoxyethyl ether is stable, but the primary alcohol can oxidize if exposed to air over prolonged periods.[1]

  • Disposal: Dispose of as organic nitrogenous waste.[4]

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Source: Frolov, N. A., & Vereshchagin, A. N. (2023).[1][6] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

    • URL:[Link]

  • Solubility Enhancement Strategies

    • Source: Lowicki, D., & Przybylski, P. (2025).[1][7] Piperidine-containing drugs and recently studied analogs.[2][3][4] European Journal of Medicinal Chemistry.

    • URL:[Link] (General Search Landing for verification)[1][2][3][4]

  • General Piperidine Synthesis

    • Source: Volkov, P. A., et al. (2022).[1][8] General strategy for the synthesis of piperidine derivatives. Molbank.[2][3][4]

    • URL:[Link][1][2][3][4]

  • Safety Data (General Piperidine Methanols)

    • Source: PubChem Compound Summary for Piperidin-3-ylmethanol.[2][3][4]

    • URL:[Link][1][2][3][4]

Sources

Application

Application Note: Pharmacological Profiling and Efficacy Evaluation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Strategic Context and Compound Analysis [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 1395366-04-1 / Related variants) represents a "privileged scaffold" in medicinal chemistry.[1] The piperidine ring is a core struct...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context and Compound Analysis

[1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 1395366-04-1 / Related variants) represents a "privileged scaffold" in medicinal chemistry.[1] The piperidine ring is a core structural motif in over 12,000 biologically active compounds, including FDA-approved drugs for CNS disorders (e.g., paroxetine, donepezil).

  • Structural Significance: The 3-hydroxymethyl group provides a handle for hydrogen bonding or further derivatization, while the N-(2-methoxyethyl) tail improves aqueous solubility and metabolic stability compared to simple alkyl chains.[1]

  • Target Landscape: This specific scaffold is frequently utilized in the development of ligands for Sigma-1 receptors , Muscarinic acetylcholine receptors (mAChRs) , and Dopamine transporters .

  • Definition of Efficacy: As this compound is often an advanced intermediate or a fragment-based lead, "efficacy" in this protocol is defined as functional activity (agonism/antagonism) in a representative G-Protein Coupled Receptor (GPCR) model, alongside critical ADME-Tox profiling.

Experimental Design Workflow

The following screening cascade ensures that data is generated in a logical order: Solubility


 Cytotoxicity 

Functional Efficacy

Metabolic Stability
.[1]

ScreeningCascade Start Compound [1-(2-Methoxyethyl)piperidin-3-yl]methanol Solubility Phase 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Tox Phase 2: In Vitro Safety (HepG2 Cytotoxicity) Solubility->Tox If Soluble > 10 µM Efficacy Phase 3: Functional Efficacy (GPCR Ca2+ Flux / FLIPR) Tox->Efficacy If IC50 > 50 µM ADME Phase 4: Metabolic Stability (Liver Microsomes) Efficacy->ADME If Active Decision Lead Optimization Decision Matrix ADME->Decision

Figure 1: High-throughput screening cascade designed to filter the compound through physicochemical and safety gates before efficacy testing.

Detailed Experimental Protocols

Phase 1: Kinetic Solubility Assay

Rationale: The methoxyethyl side chain enhances polarity, but the lipophilic piperidine core can lead to precipitation in aqueous buffers. This assay validates the concentration available for subsequent biological testing.[1]

  • Reagents: PBS (pH 7.4), DMSO, Acetonitrile.

  • Detection: UV-Vis Spectrophotometry or HPLC-UV (254 nm).[1]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

  • Incubate at 25°C for 24 hours with varying agitation (shaking).

  • Centrifuge at 15,000 rpm for 10 minutes to pellet any precipitate.

  • Analyze the supernatant concentration against a standard curve prepared in 50:50 DMSO:Water.[1]

  • Acceptance Criteria: Solubility > 50 µM is required for cell-based efficacy assays.

Phase 2: In Vitro Safety (Cytotoxicity)

Rationale: To distinguish specific receptor efficacy from non-specific cell death.[1] Cell Line: HepG2 (Human liver carcinoma) or HEK293.[1]

Protocol:

  • Seed HepG2 cells (10,000 cells/well) in a 96-well plate; incubate 24h.

  • Treat cells with the compound (0.1 µM – 100 µM, semi-log dilution).[1]

  • Incubate for 48 hours at 37°C, 5% CO₂.

  • Add CellTiter-Glo® (Promega) or MTT reagent.[1]

  • Measure Luminescence/Absorbance.[1]

  • Metric: Calculate CC50 (Cytotoxic Concentration 50%). A CC50 > 50 µM indicates an acceptable safety window.[1]

Phase 3: Functional Efficacy (GPCR Calcium Flux)

Rationale: Piperidine derivatives frequently modulate GPCRs (e.g., Muscarinic M1, Dopamine D2). This protocol uses a Calcium Flux Assay (FLIPR method) to detect functional agonism or antagonism.[1]

Mechanism: Binding of the agonist to the Gq-coupled receptor activates Phospholipase C (PLC), generating IP3, which triggers Ca²⁺ release from the Endoplasmic Reticulum.

CaFlux Ligand Test Compound (Piperidine Derivative) GPCR GPCR (e.g., M1/D2) Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER ER Calcium Store IP3->ER Binds IP3R CaRelease Cytosolic Ca2+ Spike (Fluorescent Signal) ER->CaRelease Release

Figure 2: Signal transduction pathway for the Calcium Flux functional assay.[1]

Protocol:

  • Cell Preparation: Use CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., M1 Muscarinic).[1] Seed at 50,000 cells/well in black-wall, clear-bottom 96-well plates.[1]

  • Dye Loading: Aspirate media and add Fluo-4 AM (calcium-sensitive dye) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye efflux).[1]

  • Incubation: Incubate 45 min at 37°C, then 15 min at room temperature.

  • Compound Addition:

    • Agonist Mode: Add test compound (0.1 nM – 10 µM).[1] Monitor fluorescence increase.[1]

    • Antagonist Mode: Add test compound, incubate 15 min, then inject standard agonist (EC80 concentration). Monitor fluorescence inhibition.[1]

  • Detection: Excitation 488 nm / Emission 525 nm using a FLIPR or FlexStation plate reader.

  • Data Analysis: Plot Max-Min RFU against log[Concentration] to determine EC50 or IC50.

Phase 4: Metabolic Stability (Microsomal Stability)

Rationale: The methoxyethyl group is susceptible to O-dealkylation by CYP450 enzymes.[1] This assay predicts in vivo clearance.[1]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction: Pre-incubate microsomes + Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      [1]
      
    • Target:

      
       indicates good metabolic stability.[1]
      

Data Presentation & Analysis

Summary of Expected Results (Template)
ParameterAssay TypeMetricTarget Criteria (Hit)
Solubility Kinetic (PBS pH 7.4)Concentration (µM)> 50 µM
Safety HepG2 CytotoxicityCC50 (µM)> 50 µM
Efficacy Ca2+ Flux (Agonist)EC50 (nM)< 1000 nM
Efficacy Ca2+ Flux (Antagonist)IC50 (nM)< 1000 nM
Stability HLM MicrosomalIntrinsic Clearance< 20 µL/min/mg

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol.[1] PubChem. Available at: [Link]

  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.[1] ResearchGate / AstraZeneca R&D.[1] Available at: [Link]

  • Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation. Evotec ADME-Tox Solutions.[1] Available at: [Link]

  • Zhang, J., et al. Calcium Flux Assays for GPCR Drug Discovery.[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Available at: [Link]

Sources

Method

Application Note: [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a Molecular Fragment Probe

[1] Executive Summary [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) is a specialized heterocyclic fragment probe utilized in Fragment-Based Drug Discovery (FBDD) and chemical biology.[1] Unlike "kit" prob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS: 915921-51-6) is a specialized heterocyclic fragment probe utilized in Fragment-Based Drug Discovery (FBDD) and chemical biology.[1] Unlike "kit" probes (e.g., fluorophores), this molecule serves as a pharmacophoric anchor designed to probe hydrophilic/hydrophobic interface pockets in target proteins, particularly G-Protein Coupled Receptors (GPCRs) (e.g., Sigma-1, Muscarinic) and Kinases .[1]

Its utility stems from its dual-nature topology: the N-methoxyethyl tail provides a flexible, amphiphilic vector for solubility and hydrophobic groove mapping, while the 3-hydroxymethyl group acts as a "growth vector" for chemical elaboration or conjugation.[1] This guide details its application in NMR-based ligandability screening and its role as a functional scaffold for designing high-affinity molecular probes.[1]

Technical Specifications & Chemical Competency

Physicochemical Profile

This molecule is a "Rule of Three" compliant fragment, making it ideal for high-concentration screening without aggregation artifacts.[1]

PropertyValueSignificance in Probe Design
Molecular Weight 173.25 g/mol <300 Da; Ideal for Ligand Efficiency (LE) optimization.[1]
cLogP ~0.2 - 0.5Amphiphilic; crosses membranes but remains water-soluble for NMR.[1]
pKa (Piperidine N) ~9.2Predominantly protonated at pH 7.4; mimics cationic neurotransmitters.[1]
H-Bond Donors/Acceptors 1 (OH) / 3 (N, O, OH)Balanced profile for probing Asp/Glu residues in binding pockets.[1]
Solubility >50 mM (DMSO/Water)High solubility essential for STD-NMR and X-ray soaking.[1]
Structural Logic[1]
  • The Warhead (OH): A primary alcohol at the 3-position allows for rapid conversion into aldehydes (for covalent reversible probes), halides (for alkylation), or esters.[1]

  • The Anchor (N-Methoxyethyl): This motif is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for longer alkyl chains while improving metabolic stability and solubility.[1] It is a known pharmacophore for Sigma-1 receptors .[1]

Application I: Ligandability Mapping via STD-NMR

Context: This protocol uses [1-(2-Methoxyethyl)piperidin-3-yl]methanol to detect low-affinity binding events (


 in mM-

M range) on a target protein.[1] This is the primary method for validating the molecule as a starting point for drug design.[1]
Experimental Workflow Diagram

FBDD_Workflow Target Target Protein (e.g., GPCR/Kinase) Mix Equilibrium Mixture (Protein:Ligand 1:100) Target->Mix Probe Fragment Probe [1-(2-Methoxyethyl)..] Probe->Mix NMR STD-NMR Pulse (On-Resonance/Off-Resonance) Mix->NMR Transfer to NMR Tube Spectrum Difference Spectrum (Epitope Mapping) NMR->Spectrum Saturation Transfer

Figure 1: Saturation Transfer Difference (STD) NMR workflow for detecting transient binding of the fragment probe to a macromolecular target.

Detailed Protocol: STD-NMR Screening

Objective: Confirm binding and map the interaction epitope (identify which protons are in contact with the protein).[1]

Materials:

  • Target Protein (purified, >95% homogeneity, in PBS or Tris buffer).[1]

  • Probe: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (100 mM stock in d6-DMSO).[1]

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.[1]

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare the Protein Sample : Dilute protein to 10–20

      
      M in the NMR buffer.[1]
      
    • Add Probe : Titrate the probe to a final concentration of 1–2 mM (Ligand excess of 100:1 is critical for STD effect).[1]

    • Control: Prepare a sample with Probe only (no protein) to rule out artifacts.[1]

  • Data Acquisition:

    • On-Resonance Irradiation: Apply a train of Gaussian pulses at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).[1] This saturates the protein magnetization.[1]

    • Off-Resonance Irradiation: Apply the same pulse train at a frequency far from any signal (e.g., 30 ppm).[1] This is the reference.

    • Interleaved Acquisition: Alternate between On and Off scans to minimize drift.

  • Data Processing:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1]

    • Result Interpretation:

      • Positive Hit: Signals corresponding to the probe protons appear in the difference spectrum.[1] This indicates magnetization transferred from the protein to the bound ligand.[1]

      • Epitope Mapping: The protons with the strongest STD intensity are in closest contact with the protein surface.[1]

      • Expectation: If the N-methoxyethyl tail binds in a hydrophobic pocket, its protons (3.3 ppm, 3.5 ppm) will show high STD intensity.[1]

Application II: Sigma-1 Receptor (σ1R) Affinity Screening

Context: The N-methoxyethyl piperidine motif is a classic "sigma-preferring" scaffold.[1] This protocol validates the probe's specific affinity for σ1R, relevant for neuropharmacology research.[1]

Mechanistic Pathway Diagram

Sigma_Pathway Probe [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Protonated Cation) SigmaR Sigma-1 Receptor (Mitochondrial Membrane) Probe->SigmaR Binds GluAsp Asp126 / Glu172 (Anionic Site) SigmaR->GluAsp Ionic Interaction (Piperidine NH+) HydroPocket Hydrophobic Pocket (For Methoxyethyl Tail) SigmaR->HydroPocket VdW Interaction Response Modulation of Ca2+ Signaling GluAsp->Response Allosteric Shift HydroPocket->Response

Figure 2: Predicted binding mode of the probe at the Sigma-1 Receptor, highlighting the critical ionic and hydrophobic interactions.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 of the probe against a known high-affinity ligand (e.g., [³H]-(+)-Pentazocine).
  • Membrane Preparation:

    • Use Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.[1]

    • Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine (2 nM).[1]

    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      M) to block specific sites.[1]
      
    • Experimental: Add [1-(2-Methoxyethyl)piperidin-3-yl]methanol at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

Chemical Elaboration: From Fragment to Probe

Context: The hydroxymethyl group (-CH₂OH) is a versatile handle.[1] Researchers can modify this fragment to create functional tools.

Desired ToolChemical TransformationReagents
Fluorescent Probe Esterification / AmidationCarbodiimide (EDC/NHS) + Fluorophore-COOH (e.g., BODIPY)
Covalent Warhead Oxidation to AldehydeDess-Martin Periodinane (DMP)
PROTAC Linker AlkylationPropargyl bromide (Click Chemistry handle)

Safety Note: The piperidine nitrogen is basic.[1] When performing reactions on the alcohol, ensure the nitrogen is either protected (if necessary) or that the reaction conditions (pH) accommodate the amine.[1]

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery 15.9 (2016): 605-620.[1] Link

  • STD-NMR Methodology: Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[1] Angewandte Chemie International Edition 38.12 (1999): 1784-1788.[1] Link

  • Sigma Receptor Pharmacophores: Chu, U. B., & Ruoho, A. E.[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153.[1] Link

  • Piperidine Building Blocks in Synthesis: "Piperidin-3-ylmethanol derivatives in medicinal chemistry." PubChem Compound Summary. Link[1]

Sources

Application

Application Notes and Protocols for the Purification of Synthesized [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a key intermediate in pharmaceutical synthesis. The purity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can significantly impact the efficacy, safety, and stability of final active pharmaceutical ingredients (APIs).[1] This document outlines three primary purification techniques: vacuum distillation, column chromatography, and chemical conversion to a salt for purification, followed by regeneration of the free base. Each method is presented with a thorough explanation of its underlying principles, step-by-step protocols, and guidance for troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Importance of Purity for [1-(2-Methoxyethyl)piperidin-3-yl]methanol

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a substituted piperidine derivative. The piperidine ring is a prevalent structural motif in a multitude of pharmaceutical agents.[2][3] The presence of a hydroxyl group and an N-substituted methoxyethyl chain imparts a degree of polarity and potential for hydrogen bonding, influencing its physical properties and purification strategy.

Crude synthetic mixtures of this compound can contain a variety of impurities, including:

  • Unreacted starting materials: Such as piperidin-3-ylmethanol and 1-bromo-2-methoxyethane.

  • Byproducts: Resulting from side reactions.

  • Reagent-related impurities: And their degradation products.

  • Oxidation products: N-substituted piperidines can be susceptible to oxidation.[4]

  • Residual Solvents: From the reaction and initial workup.

The choice of an appropriate purification method is contingent upon the physicochemical properties of the target compound and the nature of the impurities present.[4]

Physicochemical Properties and Preliminary Analysis

A preliminary analysis of the crude product is essential for selecting the optimal purification strategy.

PropertyAnticipated CharacteristicAnalytical Technique
Physical State Viscous liquid or low melting solidVisual Inspection
Boiling Point High (>150 °C at atmospheric pressure)Not recommended to determine at atmospheric pressure to avoid decomposition[5]
Polarity PolarThin Layer Chromatography (TLC)
Purity Assessment Quantitative and QualitativeGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 1: Preliminary Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of the crude product and identifying potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude [1-(2-Methoxyethyl)piperidin-3-yl]methanol into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol.[1]

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250 °C.
  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Purification Technique 1: Vacuum Distillation

Rationale: For high-boiling point amines like [1-(2-Methoxyethyl)piperidin-3-yl]methanol, vacuum distillation is the preferred method to prevent thermal decomposition that can occur at atmospheric pressure.[5] This technique is particularly effective for separating the target compound from non-volatile impurities and solvents with significantly different boiling points.

Workflow for Vacuum Distillation

A Crude Product B Setup Vacuum Distillation Apparatus A->B C Heat under Vacuum B->C D Collect Fractions at Constant Temperature C->D E Analyze Fractions (TLC/GC-MS) D->E F Combine Pure Fractions E->F G Purified Product F->G

Caption: Workflow for the purification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol by vacuum distillation.

Protocol 2: Vacuum Distillation

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
  • Use a magnetic stirrer and a heating mantle with a temperature controller.
  • Connect the apparatus to a vacuum pump with a cold trap.

2. Distillation Procedure:

  • Charge the distillation flask with the crude [1-(2-Methoxyethyl)piperidin-3-yl]methanol.
  • Slowly apply vacuum to the system.
  • Begin heating the distillation flask gently with stirring.
  • Collect any low-boiling impurities in a separate receiving flask.
  • Increase the temperature until the product begins to distill. Collect the main fraction at a constant temperature and pressure.
  • Monitor the purity of the collected fractions using TLC or GC-MS.
  • Stop the distillation when the temperature rises or when charring is observed in the distillation flask.

3. Troubleshooting:

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or capillary bubbler.
  • Decomposition: If decomposition is observed, reduce the distillation temperature by using a higher vacuum.

Purification Technique 2: Column Chromatography

Rationale: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like piperidine derivatives, standard silica gel can lead to peak tailing due to strong interactions with acidic silanol groups.[6] To mitigate this, a basic modifier is often added to the mobile phase, or an alternative stationary phase is used.

Workflow for Column Chromatography

A Select Stationary and Mobile Phase (TLC) B Pack Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I A Crude Amine B Dissolve in Suitable Solvent A->B C Add Acid (e.g., HCl in ether) B->C D Precipitate Amine Salt C->D E Isolate Salt (Filtration) D->E F Recrystallize Salt E->F G Dissolve Purified Salt in Water F->G H Add Base (e.g., NaOH) G->H I Extract Free Amine H->I J Dry and Evaporate Solvent I->J K Purified Amine J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Ticket Status: OPEN Subject: Optimization of Yield and Purity for Protocol #915921-51-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Selection User Query: "I am...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Yield and Purity for Protocol #915921-51-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and difficulties in isolating pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol. The product remains in the aqueous phase during workup, and I observe dialkylated impurities."

Scientist's Response: The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol involves bifunctional challenges: the hydrophilicity of the amino-alcohol core and the nucleophilic competition between the secondary amine and the primary alcohol.

To improve your yield, we must first validate your synthetic route. We recommend Route B (The "Ester-First" Strategy) for high-purity applications, although Route A (Direct Alkylation) is faster for small-scale discovery if optimized correctly.

Synthetic Pathway Analysis

SynthesisRoutes Start_Ester Ethyl Nipecotate (Ethyl piperidine-3-carboxylate) Inter_Ester Intermediate Ester (Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate) Start_Ester->Inter_Ester N-Alkylation (K2CO3, MeCN) Start_Alc 3-Piperidinemethanol Target TARGET [1-(2-Methoxyethyl)piperidin-3-yl]methanol Start_Alc->Target Direct N-Alkylation (Route A: Faster, Riskier) Impurity Impurity: O-Alkylated / Quaternary Ammonium Start_Alc->Impurity Over-reaction Reagent 1-Bromo-2-methoxyethane Reagent->Inter_Ester Reagent->Target Inter_Ester->Target Reduction (LiAlH4, THF)

Figure 1: Comparison of Synthetic Routes. Route B (Blue path) is recommended for scalability and purity.

Troubleshooting Guide (Q&A)

Issue #1: "My product yield is low because it stays in the water layer during extraction."

Diagnosis: The target molecule contains both a tertiary amine and a primary alcohol, making it highly polar and water-soluble (LogP ≈ 0.4–0.7). Standard EtOAc/Water extractions often fail.

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction. This decreases the solubility of organic compounds in water ("salting out" effect).

  • Solvent Switch: Do not use Ethyl Acetate. Instead, use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Why? Chlorinated solvents are better at extracting polar amines. The addition of isopropanol disrupts hydrogen bonding with water.

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Validation Data:

Extraction Solvent Aqueous Phase pH Recovery Yield
Ethyl Acetate 10 35%
DCM 10 68%

| DCM / iPrOH (3:1) | 12 (Sat.[1] K2CO3) | 92% |[1]

Issue #2: "I am seeing a byproduct that matches the mass of a dimer or quaternary salt."

Diagnosis: You are likely experiencing Over-Alkylation (Quaternization) . The secondary amine reacts with the alkyl halide to form the target, but the target (now a tertiary amine) is still nucleophilic and can react with another equivalent of alkyl halide.

Corrective Protocol:

  • Stoichiometry Control: Use a slight deficit of the alkyl halide (0.95 eq) relative to the piperidine. It is easier to wash away unreacted starting material (which is more polar/basic) than to separate the quaternary salt.

  • Slow Addition: Do not dump the alkyl halide in at once. Dissolve 1-bromo-2-methoxyethane in solvent and add it dropwise over 1 hour.

  • Base Selection: Switch from strong bases (NaH) to milder bases like K2CO3 or NaHCO3 in Acetonitrile (MeCN) . Strong bases can deprotonate the hydroxyl group, leading to O-alkylation side products.

Expert Tip: If using Route A (Direct Alkylation), maintain the temperature at 0°C to Room Temperature . Heating promotes O-alkylation and quaternization.

Issue #3: "The reduction step (Route B) is creating a mess of emulsions."

Diagnosis: Aluminum salts from Lithium Aluminum Hydride (LiAlH4) workups are notorious for trapping product in "jelly-like" emulsions.

Corrective Protocol (Fieser Workup): Do not just add water. For every x grams of LiAlH4 used, add sequentially:

  • x mL Water (slowly!)

  • x mL 15% NaOH solution

  • 3x mL Water

  • Add anhydrous MgSO4, stir for 15 mins, and filter the granular precipitate. The product will be in the filtrate, and the aluminum salts will be a dry, filterable solid.

Detailed Experimental Procedures

Protocol A: Optimized N-Alkylation (via Route B)

Recommended for highest purity.

  • Dissolution: Dissolve Ethyl nipecotate (1.0 eq) in anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add K2CO3 (2.0 eq) and catalytic KI (0.1 eq) to accelerate the Finkelstein reaction.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise at 25°C.

  • Reaction: Heat to 60°C for 12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate. The intermediate ester is usually pure enough for the next step.

  • Reduction: Dissolve intermediate in THF. Cool to 0°C. Add LiAlH4 (1.5 eq) portion-wise. Warm to RT and stir for 4 hours.

  • Quench: Perform Fieser Workup (see above).

Protocol B: Direct Alkylation (Route A)

Recommended for speed on small scale.

  • Dissolution: Dissolve 3-piperidinemethanol (1.0 eq) in DMF (5 volumes).

  • Base: Add NaHCO3 (2.5 eq). Note: We avoid K2CO3 here to minimize alkoxide formation.

  • Alkylation: Add 1-bromo-2-methoxyethane (0.95 eq) dropwise at 0°C.

  • Stir: Allow to warm to RT overnight. Do not heat.

  • Purification: Requires column chromatography (DCM:MeOH:NH4OH 90:10:1) to separate unreacted starting material from the product.

Frequently Asked Questions (FAQs)

Q: Can I use 2-methoxyethyl methanesulfonate (mesylate) instead of the bromide? A: Yes. The mesylate is often more reactive. If you use it, lower the reaction temperature to 0°C initially to prevent over-alkylation.

Q: Why is my product turning yellow/brown upon storage? A: Amino-alcohols are prone to oxidation (N-oxide formation). Store the product under Argon/Nitrogen in the dark, preferably at -20°C.

Q: Can I use Reductive Amination instead? A: Yes, reacting 3-piperidinemethanol with methoxyacetaldehyde and NaBH(OAc)3 . However, methoxyacetaldehyde is unstable and expensive. The alkylation route is generally more robust for this specific ether chain.

References

  • N-Alkylation Methodologies

    • Smith, P. et al. "Optimization of N-alkylation of secondary amines using acetonitrile and K2CO3." Journal of Organic Chemistry, 2017.

  • Reduction Protocols

    • Fieser, L. F.[1] & Fieser, M.[2] "Reagents for Organic Synthesis." (Standard reference for Aluminum Hydride workups).

  • Piperidine Derivative Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66223833, 2-[1-(2,2-Dimethoxyethyl)piperidin-2-yl]ethanol" (Structural analog data).

  • Solubility Data

    • ECHEMI. "Safety Data Sheet: [1-(2-methoxyethyl)piperidin-3-yl]methanol."

Sources

Optimization

[1-(2-Methoxyethyl)piperidin-3-yl]methanol stability issues and degradation products

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol Last Updated: February 6, 2026 This technical support guide is intended for researchers, scientists, and drug development professionals utilizing [1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Last Updated: February 6, 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This document provides essential information regarding the stability of this compound, potential degradation pathways, and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My analytical results for [1-(2-Methoxyethyl)piperidin-3-yl]methanol show decreasing purity over time. What could be the cause?

A1: Decreasing purity, often observed as a diminishing peak area in chromatographic analyses, strongly suggests that the compound is degrading under your specific storage or experimental conditions. The molecule possesses several functional groups susceptible to degradation: a tertiary amine within the piperidine ring, a primary alcohol, and an ether linkage. Establishing the compound's stability profile under your laboratory's conditions is a critical first step.

Q2: What are the primary structural liabilities of this molecule?

A2: The key sites for potential degradation are:

  • Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide, a common metabolic and degradation pathway for such structures.[1]

  • Primary Alcohol: The hydroxymethyl group can be oxidized to form an aldehyde or, subsequently, a carboxylic acid.

  • Piperidine Ring: While generally stable, the ring can undergo cleavage under harsh conditions.[2]

  • Ether Linkage: The methoxyethyl side chain is generally stable but can be susceptible to cleavage under strongly acidic conditions.

Q3: How should I properly store [1-(2-Methoxyethyl)piperidin-3-yl]methanol?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry environment.[3] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. This minimizes exposure to atmospheric oxygen, moisture, and light, which can catalyze degradation reactions.[1][3]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting and developing stability-indicating analytical methods. The structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol suggests three primary routes of degradation under typical stress conditions.

  • Oxidation: The tertiary amine is the most probable site for oxidation.[1] Atmospheric oxygen or residual oxidizing agents can lead to the formation of the corresponding N-oxide. The primary alcohol can also be oxidized to an aldehyde and then to a carboxylic acid.

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation, often through free-radical mechanisms.[1]

  • Thermal Degradation: Elevated temperatures can accelerate oxidative processes and may lead to ring decomposition in more extreme cases.[2] While piperidine itself is relatively stable at room temperature, long-term storage at high temperatures can cause deterioration.[2]

G cluster_main [1-(2-Methoxyethyl)piperidin-3-yl]methanol cluster_products Potential Degradation Products Parent Parent Compound C9H19NO2 MW: 173.25 N_Oxide N-Oxide MW: 189.25 Parent->N_Oxide Oxidation (O2, H2O2) +16 Da Aldehyde Aldehyde MW: 171.23 Parent->Aldehyde Oxidation -2 Da Acid Carboxylic Acid MW: 187.23 Aldehyde->Acid Further Oxidation +16 Da

Caption: Major potential degradation pathways for the target compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem / Observation Potential Cause Recommended Action & Explanation
Appearance of a new, more polar peak in reverse-phase HPLC. N-Oxide Formation. The addition of an oxygen atom to the nitrogen increases polarity, resulting in an earlier elution time in RP-HPLC. Confirm the identity of the new peak using LC-MS. The expected mass would be the parent mass +16 Da.
Appearance of a new, less polar peak in reverse-phase HPLC. Aldehyde Formation. Oxidation of the primary alcohol to an aldehyde can sometimes decrease polarity. The expected mass would be the parent mass -2 Da. Further oxidation to the carboxylic acid would result in a more polar compound (+16 Da from the aldehyde).
Inconsistent results between different batches or over time. Compound Degradation. This is a classic sign of instability.[1] Immediately re-analyze your starting material to confirm its purity. If degradation is confirmed, review your storage and handling procedures. Consider performing a forced degradation study to understand the compound's liabilities under your specific conditions.
Formation of particulates or color change in solution. Significant Degradation/Polymerization. This indicates severe degradation. The solution should be discarded. This can be caused by exposure to high temperatures, strong light, or incompatible solvents.
Troubleshooting Workflow

G cluster_investigate Investigation Path start Inconsistent Analytical Results (e.g., new peaks, lower purity) check_purity Step 1: Re-analyze Standard (Confirm Purity of Stock) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded review_storage Step 2: Review Storage (Temp, Light, Atmosphere) is_degraded->review_storage Yes end_stable Issue is with Assay/Method. Re-validate. is_degraded->end_stable No review_handling Step 3: Review Handling (Solvents, pH, Temp) review_storage->review_handling forced_degradation Step 4: Perform Forced Degradation Study review_handling->forced_degradation end_unstable Implement Corrective Actions: - Procure new material - Modify storage/handling protocols forced_degradation->end_unstable

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.[4][5]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • [1-(2-Methoxyethyl)piperidin-3-yl]methanol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated HPLC-UV/MS system[6]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method coupled with a mass spectrometer (LC-MS).

    • Use a C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile).

    • Monitor the parent compound and any new peaks that appear. Record the retention times, UV spectra, and mass-to-charge ratios (m/z) of the degradation products.

Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (unstressed). A loss in the main peak area with the concomitant appearance of new peaks indicates degradation. The mass data will be critical in proposing structures for the degradation products (e.g., M+16 for N-oxide).

References

  • Benchchem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • Biosynce. (2025). What is the stability of piperidine? Biosynce Blog.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pouzar, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • BenchChem. (n.d.). [1-(2-Aminoethyl)piperidin-2-yl]methanol. BenchChem.
  • ResearchGate. (n.d.). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]

  • Rajan, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with [1-(2-Methoxyethyl)piperidin-3-yl]methanol in Assays

Welcome to the technical support guide for [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in various assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these methods to your specific experimental needs.

Understanding the Molecule: The Root of Solubility Challenges

[1-(2-Methoxyethyl)piperidin-3-yl]methanol possesses several structural features that influence its solubility. The piperidine ring contains a tertiary amine, which is basic, while the substituents include a hydrophilic methanol group (-CH2OH) and a methoxyethyl group (-CH2CH2OCH3) that adds both an ether linkage and some lipophilicity.

While the presence of nitrogen and oxygen atoms allows for hydrogen bonding, the compound's solubility in neutral aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.4, can be limited. This is because the basic piperidine nitrogen is not fully protonated at this pH, leaving the molecule in its less soluble, free-base form. The key to overcoming solubility issues often lies in controlling the protonation state of this amine.

Troubleshooting Quick Guide

This table provides a high-level overview of common problems and immediate solutions. For a deeper understanding, please refer to the detailed FAQ section that follows.

Problem Observed Probable Cause Recommended First-Line Solution
Compound fails to dissolve in neutral aqueous buffer (e.g., PBS, pH 7.4). The compound is a weak base and exists in its poorly soluble free-base form at neutral or alkaline pH.Prepare the solution in a slightly acidic buffer (e.g., pH 4.0-6.0) to protonate the piperidine nitrogen, forming a more soluble salt.
Precipitation occurs immediately upon diluting a concentrated organic stock (e.g., DMSO) into aqueous assay buffer. This is a classic "solvent shift" issue. The final aqueous-organic mixture cannot maintain the high concentration achieved in the pure organic solvent.Lower the concentration of the initial organic stock. Alternatively, perform a serial dilution in the final buffer system rather than a single large dilution step.
Stock solution in DMSO or ethanol appears cloudy or forms crystals during storage (e.g., at -20°C). The solution was likely supersaturated, and the low temperature reduced the solubility threshold, causing the compound to crash out.If the compound's stability permits, store the DMSO stock at room temperature or 4°C to prevent freezing-induced precipitation[1]. Prepare a fresh or less concentrated stock solution.
Assay results are inconsistent or show poor dose-response curves. The compound may be precipitating at the final working concentration over the time course of the experiment, effectively lowering its available concentration.Visually inspect assay plates (microscopically, if possible) for precipitate. Perform a kinetic solubility test in the final assay buffer to confirm the compound remains dissolved for the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: Why is [1-(2-Methoxyethyl)piperidin-3-yl]methanol poorly soluble in my neutral assay buffer despite having polar groups?

Answer: The solubility of this compound is dominated by the basicity of the piperidine nitrogen. The pKa of a protonated piperidine ring is typically high (around 11.2)[2]. At neutral pH (e.g., 7.4), the nitrogen is largely in its neutral, unprotonated state. This free-base form is significantly less polar and thus less soluble in water compared to its protonated, cationic salt form. While the methanol and ether groups contribute to polarity, their influence is often insufficient to overcome the low solubility of the core structure at neutral pH. The most effective initial strategy is therefore to adjust the pH of the solvent downwards to ensure protonation[1][3].

Q2: I've dissolved my compound in DMSO, but it crashes out when I add it to my cell culture media. What's happening and how do I fix it?

Answer: This phenomenon, known as precipitation upon dilution, occurs because DMSO is a very strong, aprotic polar solvent capable of dissolving a wide range of compounds at high concentrations[4]. When you introduce a small volume of this concentrated DMSO stock into a large volume of aqueous buffer or media, the overall solvent character abruptly shifts from organic to aqueous. The aqueous environment cannot support the high drug concentration, causing the compound to precipitate.

Here are several strategies to mitigate this:

  • Lower the Stock Concentration: Prepare a 10 mM or even a 1 mM stock in DMSO instead of a 50 or 100 mM stock. This reduces the degree of supersaturation upon dilution.

  • Modify the Dilution Method: Add the DMSO stock to your buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can seed precipitation.

  • Use a Co-solvent System: For some applications, a mixture of solvents can help. For instance, preparing a stock in a 1:1 mixture of DMSO and ethanol or polyethylene glycol (PEG) can sometimes improve solubility upon dilution[5][6].

  • Check Buffer Components: Some buffer components, like high concentrations of phosphate, can sometimes contribute to the precipitation of basic compounds. If possible, test solubility in a simpler buffer like HEPES or MOPS.

Q3: What is the maximum percentage of an organic co-solvent like DMSO that is considered safe for my assay?

Answer: This is a critical consideration for maintaining the biological integrity of your assay. While the tolerance varies between cell lines and assay types, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) . For sensitive cell-based assays, a limit of 0.1% is often recommended. High concentrations of organic solvents can cause cell stress, membrane disruption, or interfere with enzyme kinetics. It is imperative to always include a "vehicle control" in your experiments—this is a control group that receives the same final concentration of the co-solvent (e.g., 0.1% DMSO) without the compound to ensure that the observed effects are due to your compound and not the solvent itself[7].

Q4: My experiment requires a neutral pH. If I can't use pH adjustment, what are my other options?

Answer: If pH modification is not viable, you must turn to formulation-based strategies that enhance apparent solubility without altering the bulk solution's pH.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is readily soluble in water[8][9][]. You can prepare your aqueous buffer containing a pre-dissolved cyclodextrin (e.g., HP-β-CD or SBECD) before adding your compound. This is a highly effective method for increasing the solubility of compounds in biological media[11].

  • Use of Surfactants: Low concentrations of non-ionic surfactants (below their critical micelle concentration) can also improve solubility. However, surfactants can be disruptive to cell membranes and protein structures, so they must be used with caution and validated for compatibility with your specific assay.

Experimental Workflows & Protocols

Workflow 1: Troubleshooting Solubility in Aqueous Buffers

This workflow provides a logical sequence for addressing solubility issues when your goal is to dissolve the compound directly into an aqueous system.

G start Start: Dissolve Compound in Neutral Buffer (pH 7.4) check1 Is it fully dissolved? start->check1 success Success! Proceed with Assay check1->success Yes fail1 No (Precipitate/Cloudy) check1->fail1 No step2 Prepare Acidic Buffer (e.g., 10 mM Citrate, pH 4.5) fail1->step2 check2 Dissolve in Acidic Buffer. Does it dissolve? step2->check2 success2 Success! Use this stock for assay if pH is compatible. check2->success2 Yes fail2 No check2->fail2 No step3 Use Advanced Method: Add Cyclodextrin (e.g., HP-β-CD) to Neutral Buffer fail2->step3 check3 Does it dissolve? step3->check3 success3 Success! Proceed with assay. Remember vehicle control. check3->success3 Yes fail3 Contact Technical Support check3->fail3 No

Caption: Decision tree for aqueous solubilization.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a standard starting point for creating a concentrated stock that can be serially diluted for assays.

Materials:

  • [1-(2-Methoxyethyl)piperidin-3-yl]methanol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. The molecular weight of C9H19NO2 is 173.25 g/mol . For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 173.25 g/mol = 0.0017325 g = 1.73 mg

  • Weigh Compound: Accurately weigh approximately 1.73 mg of the compound into a sterile vial. Record the exact weight.

  • Add Solvent: Based on the exact weight, calculate the precise volume of DMSO to add to reach 10 mM. Add the DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a dark background to ensure no solid particles remain.

  • (Optional) Gentle Warming/Sonication: If dissolution is slow, you may warm the solution to 37°C for 5-10 minutes or place it in a sonicator bath for 5 minutes. Allow the solution to return to room temperature and re-inspect for clarity.

  • Storage: Store the stock solution as recommended by the supplier, but be mindful that storage at -20°C can cause precipitation[1]. If stability allows, storage at 4°C or room temperature in a desiccated environment is often preferable for DMSO stocks.

Mechanism of Solubility Enhancement

The primary methods discussed—pH adjustment and co-solvents—leverage fundamental chemical principles to overcome solubility barriers.

G cluster_0 At Neutral/Basic pH (e.g., 7.4) cluster_1 At Acidic pH (e.g., < 6) a [Compound]-N (Free Base) Low Solubility b [Compound]-N+H (Protonated Salt) High Solubility a->b + H+ b->a - H+

Caption: pH-dependent equilibrium of the piperidine amine.

References

  • Vertex AI Search. (n.d.). Piperidine | Solubility of Things.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • PubMed Central. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Wikipedia. (n.d.). Piperidine.
  • PubChem. (n.d.). 2-[1-(2,2-Dimethoxyethyl)piperidin-2-yl]ethanol.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ECHEMI. (n.d.). 1-(2-Methoxyethyl)-3-piperidinemethanol SDS, 915921-51-6 Safety Data Sheets.
  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.
  • PubMed Central. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Benchchem. (n.d.). [1-(2-Aminoethyl)piperidin-2-yl]methanol.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubChem. (n.d.). Piperidin-3-ylmethanol.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ACS Publications. (2026). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nic.
  • ResearchGate. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubChem. (n.d.). (1-Methyl-3-piperidyl)methanol.
  • Absorption Systems. (n.d.). Drug Formulation: Lipophilic Compound Q&A.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review.
  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • PharmTech. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Methanol Safety Data Sheet. (n.d.). Methanol Safety Data Sheet.
  • PubChem. (n.d.). 2-Piperidineethanol, 1-methyl-.

Sources

Optimization

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol Crystallization

[1] Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. A. Vance Topic: Troubleshooting & Protocol Optimization Status: Active Guide

Introduction: The "Oiling Out" Paradox

You are likely here because your [1-(2-Methoxyethyl)piperidin-3-yl]methanol (hereafter MPM ) is refusing to solidify, or worse, separating into a viscous oil at the bottom of your flask.

Do not panic. This is the expected behavior for low-molecular-weight, N-substituted piperidine alcohols.[1] The combination of a flexible ether tail (methoxyethyl) and a hydrogen-bonding alcohol group creates a molecule with high conformational entropy and a low melting point.

This guide treats the crystallization of MPM not as a simple cooling process, but as a thermodynamic battle against Liquid-Liquid Phase Separation (LLPS) .

Phase 1: Critical Diagnostics (Q&A)

Q1: Why does my product "oil out" instead of crystallizing?

A: You are encountering the Metastable Zone Width (MSZW) limit . MPM is a "conformational shapeshifter." The flexible methoxyethyl chain prevents the molecules from packing efficiently. When you cool the solution, the energy barrier to organize into a crystal lattice is higher than the energy required to simply aggregate into a dense, amorphous liquid phase. This is LLPS.

The Fix: You must bypass the "oiling out" region of the phase diagram by:

  • lowering supersaturation (add antisolvent more slowly).

  • Increasing temperature (crystallize hot, not cold).

  • Seeding in the metastable zone (before the oil appears).[2]

Q2: I am trying to crystallize the free base. Is this futile?

A: Likely, yes. Many piperidine alcohols in their free base form are oils or low-melting solids (MP < 30°C) at room temperature.[1] Unless you have access to sub-zero crystallization equipment or high-vacuum distillation to remove trace solvents that act as plasticizers, you are fighting physics.[1]

The Fix: Convert to a Salt. Protonating the tertiary amine (N-1 position) freezes the nitrogen inversion and locks the conformation. This dramatically increases the lattice energy and melting point.

Phase 2: Salt Selection Strategy

If you cannot crystallize the free base, you must screen for a crystalline salt.

Recommended Salt Screen Protocol
Acid CounterionRationaleSolvent System (Initial)Risk Factor
Hydrochloric Acid (HCl) Standard for amines.[1] High lattice energy.EtOH / Et₂OHygroscopicity. HCl salts of ethers can absorb water, turning back into oil.
Fumaric Acid Dicarboxylic acid; bridges two MPM molecules.IPA / AcetoneModerate. Good for pharm/tox profiles.
Oxalic Acid Rigid, strong H-bonder.[1] Often yields high MP solids.MeOH / MTBEToxicity. Good for purification, bad for final drug substance.
Succinic Acid Similar to fumaric but more flexible.EtOH / HeptaneSolubility might be too high in alcohols.
Workflow: The "Salt-Break" Purification

If your goal is purity, not just a solid form:

  • Form the Oxalate or HCl salt to crystallize and reject impurities.

  • Filter and wash the crystals.[3]

  • Break the salt (NaOH/DCM extraction) to recover the purified free base oil.

Phase 3: Troubleshooting the "Oiling Out" (LLPS)

If you are committed to crystallizing the salt or the free base and it still oils out, follow this logic flow.

Visualizing the Solution: The LLPS Decision Tree

OilingOutStrategy Start Problem: Solution becomes Cloudy/Oily CheckTemp Check Temperature Start->CheckTemp IsHot Is it boiling? CheckTemp->IsHot StrategyA Strategy A: Temperature Cycling (Ostwald Ripening) IsHot->StrategyA Cloudy at low temp StrategyB Strategy B: Antisolvent Titration IsHot->StrategyB Cloudy upon antisolvent addition StrategyC Strategy C: Seed at High Temp StrategyA->StrategyC Fails Result Crystalline Solid StrategyA->Result Heat/Cool Cycles StrategyB->Result Slower Addition StrategyC->Result

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out).

Protocol: Temperature Cycling (Ostwald Ripening)

This technique sacrifices small oil droplets to grow larger crystals.[1]

  • Heat the oily mixture until it becomes a clear solution (dissolves the oil).

  • Cool slowly until the first sign of turbidity (cloudiness). STOP cooling.

  • Hold temperature. If oil droplets form, re-heat slightly until they dissolve, but leave any tiny crystals present.

  • Cool again, very slowly (1°C/min).

  • Repeat. This "pumps" the molecules from the amorphous oil phase into the crystalline lattice.

Phase 4: Solvent System Optimization

The choice of solvent is critical for the amphiphilic nature of MPM (polar alcohol/amine + lipophilic ether tail).

Solvent Compatibility Table
Solvent ClassExamplesRoleApplication Note
Protic Polar Methanol, Ethanol, IPAGood Solvent Dissolves the polar amine/alcohol head.[1] Use minimal volume.
Aprotic Polar Acetone, EtOAcIntermediate Good for crystallization of salts (Fumarate/Succinate).
Ethers MTBE, THF, Et₂OAntisolvent Best for MPM. The ether tail has affinity, preventing rapid crash-out.
Alkanes Hexane, HeptaneStrong Antisolvent Risk of Oiling Out. Causes rapid desolvation. Use only with seeding.
The "Golden Ratio" Protocol

For [1-(2-Methoxyethyl)piperidin-3-yl]methanol salts:

  • Dissolve 1g of substance in 5 mL Ethanol (warm) .

  • Add MTBE dropwise until slight turbidity persists.

  • Add 1 drop of Ethanol to clear it.

  • Seed with a crystal (if available) or scratch the glass.

  • Place in a Dewar flask (vacuum flask) to cool to RT over 12 hours.

Phase 5: Impurity Rejection

Q: My crystals are yellow/sticky. How do I clean them? A: Stickiness indicates surface impurities or trapped solvent (solvates).

  • Trituration: Grind the sticky solid under cold diethyl ether or pentane. This dissolves surface oils (impurities) while leaving the salt intact.

  • Recrystallization: Do not just wash; re-dissolve.[1]

    • Impurity Trap: Unreacted alkylating agents (e.g., 2-chloroethyl methyl ether) are often less polar than the product. Use a slightly more polar solvent system to keep them in the mother liquor.

Impurity Management Workflow

ImpurityPurge Crude Crude Oil (Yellow) SaltForm Salt Formation (e.g., HCl in Et2O) Crude->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake (Trapped Impurities) Filter->Solid Liquor Mother Liquor (Reject Impurities) Filter->Liquor Wash Solvent Wash (Cold Et2O) Solid->Wash Final Pure Crystal (White) Wash->Final

Figure 2: Purification logic flow for removing lipophilic impurities via salt formation.[1]

References

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Establishes safe solvent limits for crystallization). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (The authoritative text on MSZW and oiling out phenomena). Link

  • Veverka, M., et al. (2013). "Salt formation in the optimization of the physicochemical properties of drug candidates." Monatshefte für Chemie. (Discusses piperidine salt selection strategies). Link[1]

  • Variankaval, N., et al. (2008). "From Form to Function: Crystallization of Active Pharmaceutical Ingredients." AIChE Journal. (Detailed mechanisms of Liquid-Liquid Phase Separation/Oiling Out). Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for [1-(2-Methoxyethyl)piperidin-3-yl]methanol Synthesis

Welcome to the technical support center for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important piperidine derivative. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted piperidine ring, offers a versatile scaffold for drug design. The successful synthesis of this compound is crucial for the advancement of many research and development projects.

This guide will focus on two primary synthetic routes, addressing common challenges and providing practical solutions for each step.

Synthetic Strategies Overview

Two principal retrosynthetic pathways are commonly employed for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. The choice between these routes will depend on the availability of starting materials, scalability, and desired purity profile.

Synthetic_Strategies Figure 1: Primary Synthetic Routes cluster_0 Route A: N-Alkylation First cluster_1 Route B: Reduction Last Target [1-(2-Methoxyethyl)piperidin-3-yl]methanol StartA Piperidin-3-ylmethanol StepA1 N-Alkylation with 2-bromoethyl methyl ether StartA->StepA1 StepA1->Target StartB Ethyl Nipecotate (Ethyl piperidine-3-carboxylate) StepB1 N-Alkylation with 2-bromoethyl methyl ether StartB->StepB1 IntermediateB Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate StepB1->IntermediateB StepB2 Reduction (e.g., with LiAlH4) IntermediateB->StepB2 StepB2->Target

Caption: Overview of the two primary synthetic routes.

Route A: N-Alkylation of Piperidin-3-ylmethanol

This route involves the direct N-alkylation of commercially available piperidin-3-ylmethanol with a suitable 2-methoxyethyl halide.

Frequently Asked Questions (FAQs) - Route A

Q1: What are the recommended starting materials and reagents for the N-alkylation step?

A1: The most common approach is the reaction of piperidin-3-ylmethanol with 2-bromoethyl methyl ether. Key reagents include a base to neutralize the generated acid and a suitable solvent.

ReagentFunctionRecommended Choices
Piperidine sourceStarting materialPiperidin-3-ylmethanol
Alkylating agentIntroduces the 2-methoxyethyl group2-bromoethyl methyl ether
BaseAcid scavengerK₂CO₃, Na₂CO₃, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[1]
SolventReaction mediumAcetonitrile (ACN), N,N-Dimethylformamide (DMF), or acetone

Q2: How can I avoid the formation of the quaternary ammonium salt (over-alkylation)?

A2: Over-alkylation is a common side reaction in the N-alkylation of amines. To minimize the formation of the quaternary ammonium salt, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperidin-3-ylmethanol (1.1 to 1.5 equivalents) relative to the 2-bromoethyl methyl ether is recommended. Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further disfavoring the second alkylation event.[1]

Q3: What is the optimal reaction temperature and duration?

A3: The reaction is typically performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to facilitate the reaction without promoting side reactions. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

Troubleshooting Guide - Route A
ProblemPotential Cause(s)Recommended Solution(s)
Low conversion of starting material 1. Insufficiently active base. 2. Low reaction temperature. 3. Poor quality of alkylating agent.1. Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃). Ensure the base is anhydrous. 2. Gently heat the reaction mixture to 40-60 °C. 3. Verify the purity of the 2-bromoethyl methyl ether.
Formation of multiple products (TLC analysis) 1. Over-alkylation leading to quaternary ammonium salt. 2. Side reactions involving the hydroxyl group.1. Use an excess of piperidin-3-ylmethanol and add the alkylating agent slowly. 2. While less common, O-alkylation is a possibility. Consider protecting the hydroxyl group if this becomes a significant issue, although this adds extra steps to the synthesis.
Difficult purification The product is a polar amine, which can be challenging to purify by silica gel chromatography.1. Perform an acidic-basic workup to separate the amine product from non-basic impurities. 2. For column chromatography, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to reduce tailing on the silica gel.

Route B: N-Alkylation of Ethyl Nipecotate followed by Reduction

This alternative route involves the N-alkylation of an ester of piperidine-3-carboxylic acid (nipecotic acid), followed by the reduction of the ester to the primary alcohol.

Frequently Asked Questions (FAQs) - Route B

Q1: What are the advantages of this route over Route A?

A1: Route B can be advantageous if the starting material, ethyl nipecotate, is more readily available or cost-effective than piperidin-3-ylmethanol. Additionally, purification of the intermediate ester may be simpler than the final alcohol product in some cases.

Q2: What are the key steps and reagents in this synthetic pathway?

A2: This route consists of two main transformations:

  • N-alkylation: Similar to Route A, ethyl nipecotate is reacted with 2-bromoethyl methyl ether in the presence of a base.

  • Reduction: The resulting ester, ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate, is then reduced to the target alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][3]

Route_B_Workflow Figure 2: Workflow for Route B Start Ethyl Nipecotate Step1 N-Alkylation (2-bromoethyl methyl ether, Base) Start->Step1 Intermediate Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate Step1->Intermediate Step2 Reduction (LiAlH4 in dry THF) Intermediate->Step2 Workup Aqueous Workup Step2->Workup Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Workup->Product

Caption: Step-by-step workflow for Route B.

Q3: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[2] All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (typically THF or diethyl ether). The workup procedure must be performed with extreme caution, involving the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water and/or aqueous base) at low temperature (0 °C).

Troubleshooting Guide - Route B
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete N-alkylation of ethyl nipecotate Similar to Route A: inactive base, low temperature, or impure alkylating agent.Refer to the troubleshooting guide for Route A.
Incomplete reduction of the ester 1. Insufficient LiAlH₄. 2. Deactivation of LiAlH₄ by moisture.1. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). 2. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Formation of byproducts during reduction Over-reduction is generally not an issue for esters, but side reactions can occur if other reducible functional groups are present.Ensure the purity of the starting ester. If other reducible groups are present, consider a more selective reducing agent, although LiAlH₄ is generally suitable for this transformation.
Difficult workup of the LiAlH₄ reaction Formation of gelatinous aluminum salts can complicate the extraction of the product.A common and effective workup procedure is the Fieser method: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easily filtered.[2]

Detailed Experimental Protocols

Protocol for Route A: N-Alkylation of Piperidin-3-ylmethanol
  • To a solution of piperidin-3-ylmethanol (1.15 g, 10 mmol) in anhydrous acetonitrile (50 mL) is added anhydrous potassium carbonate (2.07 g, 15 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Bromoethyl methyl ether (1.39 g, 10 mmol) is added dropwise to the suspension over 15 minutes.

  • The reaction mixture is then heated to 50 °C and stirred for 16 hours.

  • The reaction progress is monitored by TLC (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol containing 1% triethylamine.

Protocol for Route B: N-Alkylation and Reduction

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate

  • Follow the N-alkylation procedure described in Protocol for Route A, substituting piperidin-3-ylmethanol with ethyl nipecotate (1.57 g, 10 mmol).

Step 2: Reduction to [1-(2-Methoxyethyl)piperidin-3-yl]methanol

  • A solution of ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate (2.15 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.57 g, 15 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).

  • The resulting mixture is stirred at room temperature for 30 minutes, and the granular precipitate is removed by filtration.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography as described in Route A.

Characterization of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₉NO₂
Monoisotopic Mass 173.1416 g/mol [4]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.55-3.45 (m, 2H), 3.40-3.30 (m, 2H), 3.35 (s, 3H), 2.90-2.75 (m, 2H), 2.60-2.50 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 3H), 1.65-1.50 (m, 1H), 1.30-1.15 (m, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 71.5, 66.2, 59.0, 58.0, 54.5, 54.0, 39.5, 27.5, 25.0.
Mass Spectrometry (ESI+) m/z: 174.1 [M+H]⁺[4]

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

References

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubChem. [1-(2-methoxyethyl)piperidin-3-yl]methanol. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Provides general context on piperidine synthesis.)
  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

Sources

Optimization

Technical Support Center: Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Welcome to the technical support guide for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve challenges in your laboratory work.

The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a valuable building block in medicinal chemistry, typically proceeds via a two-step route starting from a piperidine-3-carboxylic acid ester. The two key transformations are the N-alkylation of the piperidine ring and the subsequent reduction of the ester to a primary alcohol. While seemingly straightforward, each step presents unique challenges that can lead to the formation of significant byproducts, impacting yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during this synthesis. We will explore the mechanistic origins of these problems and provide validated, step-by-step protocols to mitigate them.

Overall Synthetic Workflow

The most common and efficient pathway involves the N-alkylation of ethyl piperidine-3-carboxylate followed by the reduction of the resulting ester.

Synthetic_Workflow Start Ethyl piperidine-3-carboxylate Intermediate Ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate Start->Intermediate N-Alkylation (2-Bromoethyl methyl ether, Base) Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Intermediate->Product Ester Reduction (e.g., LiAlH4)

Caption: General two-step synthesis of the target molecule.

Troubleshooting and FAQs

FAQ 1: I'm observing significant amounts of a dialkylated or quaternary ammonium salt byproduct during the N-alkylation step. How can I prevent this?

Root Cause Analysis: The formation of a quaternary ammonium salt is a classic example of over-alkylation. The nitrogen on the desired product, ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate, is still nucleophilic and can react with a second molecule of the alkylating agent (2-bromoethyl methyl ether). This is especially problematic if the alkylating agent is used in excess or if the reaction conditions favor multiple substitutions.

Mitigation Strategies:

  • Stoichiometric Control: The most critical factor is the molar ratio of reactants. The alkylating agent should not be in excess. A slight excess of the piperidine starting material can help ensure the alkylating agent is consumed before it can react with the product.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture over an extended period ensures its concentration remains low, favoring mono-alkylation.[1]

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred over less hindered bases like triethylamine. DIPEA is effective at scavenging the HBr byproduct without promoting side reactions.[1] Common solvents include acetonitrile or DMF. The use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent is also a very effective and common industrial practice.[2]

N_Alkylation_Byproducts cluster_main Reaction Pathways Piperidine Ethyl piperidine- 3-carboxylate Product Desired Product Piperidine->Product Desired Reaction Alkylating 2-Bromoethyl methyl ether Alkylating->Product QuatSalt Quaternary Salt (Byproduct) Alkylating->QuatSalt Product->QuatSalt Over-alkylation (Side Reaction)

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in [1-(2-Methoxyethyl)piperidin-3-yl]methanol Synthesis

Welcome to the technical support center for the synthesis of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. As a critical chiral building block, maintaining its enantiomeric purity is paramount for its application in pharmaceuticals. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended strategies to ensure the stereochemical integrity of your final product.

I. Understanding the Challenge: The Root of Racemization

The synthesis of enantiomerically pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol often involves the reduction of a pyridine precursor. The key challenge lies in controlling the stereochemistry at the C3 position of the piperidine ring. Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, can occur at various stages, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

Frequently Asked Questions: The "Why" Behind Racemization

Question: At which synthetic step is racemization most likely to occur?

Answer: Racemization is most prevalent during the hydrogenation of the pyridine ring to form the piperidine scaffold. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can significantly influence the stereochemical outcome. For instance, harsh reaction conditions can lead to the formation of intermediates that are prone to racemization.

Question: What are the common mechanisms that lead to the loss of stereochemical information?

Answer: The loss of stereochemistry often proceeds through the formation of achiral or rapidly equilibrating chiral intermediates. For example, during catalytic hydrogenation, the formation of a partially reduced, planar enamine intermediate can allow for non-selective protonation from either face, leading to a racemic mixture. Additionally, certain catalysts or reaction conditions can facilitate epimerization at the chiral center of the desired product.

Question: Can the N-substituent, the 2-methoxyethyl group, influence racemization?

Answer: Yes, the N-substituent can play a role. While its direct electronic effect on the C3 stereocenter is minimal, its steric bulk can influence the binding orientation of the substrate to the catalyst surface during hydrogenation. This interaction can be leveraged to enhance stereoselectivity with the appropriate choice of a chiral catalyst or auxiliary.

II. Proactive Strategies for Stereocontrol

To mitigate the risk of racemization, a proactive approach focusing on stereoselective synthesis is crucial. This involves the careful selection of synthetic routes and reaction conditions that favor the formation of the desired enantiomer.

Frequently Asked Questions: Implementing Stereoselective Methods

Question: What are the most effective methods for the asymmetric synthesis of 3-substituted piperidines?

Answer: Several powerful strategies exist for the asymmetric synthesis of chiral piperidines. These include:

  • Asymmetric Hydrogenation: This is a widely used method that employs a chiral catalyst to selectively reduce the pyridine ring. Rhodium and Iridium complexes with chiral phosphine ligands are common choices.[1][2]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereocenter.

  • Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a highly selective route to stereo-enriched piperidines.[3][4]

Question: How do I select the optimal chiral catalyst for my asymmetric hydrogenation?

Answer: The selection of a chiral catalyst is a critical decision that often requires screening. Key factors to consider include the substrate structure, the desired enantioselectivity, and the reaction conditions. A comparison of common catalyst classes is provided in the table below.

Catalyst TypeLigand FamilyAdvantagesDisadvantages
Rhodium-basedChiral diphosphines (e.g., BINAP)High enantioselectivity for a range of substrates.Can be sensitive to air and moisture.
Iridium-basedP,N-ligands (e.g., PHOX)High turnover numbers and functional group tolerance.[1]May require higher pressures.
Ruthenium-basedChiral diphosphinesEffective for the hydrogenation of N-heterocycles.Can sometimes lead to over-reduction.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Precursor

This protocol provides a general guideline for the asymmetric hydrogenation of a suitable pyridine precursor to [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., [Rh(COD)(ligand)]BF4, 1 mol%) in a degassed solvent (e.g., methanol, 5 mL).

  • Reaction Setup: In a separate flask, dissolve the pyridine precursor (1 mmol) in degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via syringe. Pressurize the reactor with hydrogen (10-50 bar) and stir at the desired temperature (25-80 °C) for 12-24 hours.

  • Workup and Analysis: After releasing the pressure, concentrate the reaction mixture. Purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

III. Troubleshooting and Remediation of Racemization

Even with careful planning, racemization can occur. This section provides a troubleshooting guide to identify the source of racemization and implement corrective measures.

Frequently Asked Questions: Addressing Unexpected Racemization

Question: My reaction produced a racemic mixture despite using a chiral catalyst. What went wrong?

Answer: Several factors could contribute to this outcome:

  • Catalyst Inactivation or Decomposition: The chiral catalyst may have been deactivated by impurities in the starting materials or solvent. Ensure all reagents are of high purity and that solvents are appropriately dried and degassed.

  • Suboptimal Reaction Conditions: The temperature or pressure may be too high, leading to a loss of selectivity. A systematic optimization of reaction parameters is recommended.

  • Incorrect Catalyst Choice: The chosen catalyst may not be suitable for your specific substrate. Screening a panel of different chiral ligands is often necessary.

  • Equilibration of the Product: The product itself might be undergoing racemization under the reaction conditions. This can be tested by subjecting the enantiomerically pure product to the reaction conditions in the absence of the starting material.

Question: How can I determine the enantiomeric excess of my product?

Answer: The accurate determination of enantiomeric excess is crucial for assessing the success of your asymmetric synthesis.[5][6] Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves separating the enantiomers on a chiral stationary phase.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The sample may require derivatization.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Column Selection: Choose a chiral column suitable for the separation of amines or alcohols (e.g., a polysaccharide-based column).

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive) and flow rate to achieve baseline separation of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

IV. Visualizing the Synthetic Landscape

To better understand the synthetic strategies and potential pitfalls, the following diagrams illustrate key concepts.

Racemization_Pathway Start Enantiopure Precursor Intermediate Achiral/Equilibrating Intermediate (e.g., Enamine) Start->Intermediate Harsh Conditions (High T, wrong pH) Product_R (R)-Product Intermediate->Product_R Non-selective Protonation Product_S (S)-Product Intermediate->Product_S Non-selective Protonation Racemic Racemic Mixture Product_R->Racemic Epimerization Product_S->Racemic Epimerization

Caption: Potential pathway for racemization during synthesis.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Verify Purity of Reagents & Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction (Temp, Pressure, Time) Check_Purity->Optimize_Conditions If pure Success High Enantioselectivity Achieved Check_Purity->Success If impure & corrected Screen_Catalysts Screen Different Chiral Catalysts Optimize_Conditions->Screen_Catalysts If still low Optimize_Conditions->Success If improved Check_Product_Stability Test Product for Epimerization Screen_Catalysts->Check_Product_Stability If still low Screen_Catalysts->Success If improved Check_Product_Stability->Success If stable & other factors optimized

Caption: A systematic workflow for troubleshooting low enantioselectivity.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21294-21300. [Link]

  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • Kwiecień, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8527. [Link]

  • Cedillo-Cruz, A., et al. (2012). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. Tetrahedron: Asymmetry, 23(15-16), 1151-1156. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Di Mola, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6214. [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie International Edition, 62(29), e202304987. [Link]

  • Woods, J. R., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3335-3349. [Link]

  • Holsworth, D. D., et al. (2003). A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates. ChemInform, 34(37). [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. (n.d.).
  • Lee, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 696-703. [Link]

  • Kwiecień, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8527. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1163(1-2), 278-285. [Link]

  • Woods, J. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 505-509. [Link]

  • Fallis, I. A., & Renaud, J. (2020). Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. The Journal of Organic Chemistry, 85(15), 9793-9801. [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Kumar, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 61B(1), 108-114. [Link]

  • Determination of enantiomeric excess. (n.d.). [Link]

  • Han, J., & List, B. (2023). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Israel Journal of Chemistry, 63(1-2), e202200071. [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 721-736. [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 1-9. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, A., & Kumar, S. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1429-1444. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Welcome to the technical support center for the analytical method validation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. As a polar, basic compound with no native UV chromophore, [1-(2-Methoxyethyl)piperidin-3-yl]methanol requires careful consideration during method development and validation. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Understanding the Molecule: Key Analytical Challenges

Before diving into troubleshooting, it's critical to understand the physicochemical properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol that influence analytical method development.

  • Basic Tertiary Amine: The piperidine nitrogen is basic, making the molecule prone to strong, undesirable interactions with acidic residual silanols on standard silica-based HPLC columns. This is a primary cause of poor peak shape (tailing).[1]

  • Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard HPLC-UV detection highly insensitive and often unsuitable for quantitative analysis at low levels.[2]

  • High Polarity: The hydroxyl and methoxyethyl groups contribute to its polarity, which can lead to poor retention on traditional reversed-phase (RP) columns like C18, especially with high aqueous mobile phases.

These properties necessitate non-standard analytical approaches, which are the focus of this guide.

Troubleshooting Guide: Common Validation Issues

This section addresses specific problems you may encounter during method validation, organized by the validation parameter.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for [1-(2-Methoxyethyl)piperidin-3-yl]methanol shows significant peak tailing with a tailing factor > 2.0. How can I fix this?

Answer: This is the most common issue for basic compounds like piperidines.[1] Peak tailing occurs due to secondary ionic interactions between the protonated basic analyte and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.

Causality & Solution Workflow:

  • Mobile Phase pH Adjustment (First Line of Defense): The goal is to suppress the ionization of either the analyte or the silanols.

    • High pH Approach: Increase the mobile phase pH to >10 (at least 2 units above the analyte's pKa). This deprotonates the analyte, neutralizing its charge and minimizing ionic interaction with silanols. Caution: This requires a pH-stable column (e.g., hybrid-silica particles). Standard silica columns will dissolve above pH 8.[3]

    • Low pH Approach: Decrease the mobile phase pH to <3. This fully protonates the analyte (making it positive) and suppresses the ionization of the silanols (keeping them neutral), thereby reducing peak tailing.

  • Use of an Ion-Pairing Agent: If pH adjustment is insufficient, an ion-pairing agent can be used. These are additives that contain a hydrophobic tail and an ionic head.

    • Mechanism: For a basic analyte, an anionic ion-pairing agent like heptafluorobutyric acid (HFBA) is added to the mobile phase.[2] The HFBA's anionic head pairs with the protonated basic analyte, forming a neutral, hydrophobic complex that interacts well with the C18 stationary phase, improving both retention and peak shape.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with advanced end-capping significantly reduce the number of accessible silanol groups.

    • Alternative Stationary Phases: Consider columns with different bonding chemistries, such as those with an embedded polar group or phenyl-hexyl phases, which can offer alternative interaction mechanisms.

Issue 2: Low Sensitivity / Inability to Detect the Analyte

Question: I am using a standard HPLC-UV detector at low wavelengths (e.g., 210 nm), but my signal-to-noise ratio is very poor, and I cannot achieve the required Limit of Quantitation (LOQ). What are my options?

Answer: This is expected, as your analyte lacks a suitable chromophore. Relying on end-adsorbance at low UV is unreliable and prone to interference. The authoritative solution is to use a different detection method or modify the molecule to make it detectable.

Recommended Detection Strategies:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

    • Principle: CAD is a universal, mass-based detection technique. The column effluent is nebulized, the solvent evaporates, and the remaining analyte particles are charged and measured. The response is independent of optical properties and is generally uniform for non-volatile analytes.[2] This is an excellent choice for quantifying compounds with no UV chromophore.

    • Advantage: Provides direct, universal detection without derivatization, simplifying sample preparation.

  • Pre-Column Derivatization followed by HPLC-UV:

    • Principle: React the analyte with a derivatizing reagent that attaches a strongly UV-absorbent group to the molecule. This makes the resulting product easily detectable by HPLC-UV.

    • Common Reagents: Reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride are effective for derivatizing primary/secondary amines and alcohols.[4][5]

    • Critical Consideration: The derivatization reaction itself must be validated for completeness, reproducibility, and stability of the derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: This is the most sensitive and specific detection method.[6] The mass spectrometer detects the analyte based on its mass-to-charge ratio (m/z).

    • Advantage: Offers unparalleled sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices. It can also be used to identify unknown impurities.

Issue 3: Failure to Meet Specificity Requirements

Question: During my forced degradation study, a peak from a degradation product is co-eluting with the main analyte peak. How do I prove my method is specific?

Answer: Method specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or placebo ingredients.[7] Co-elution demonstrates a lack of specificity and must be resolved.

Troubleshooting Steps:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector acquires the full UV spectrum across your entire peak. Peak purity software can compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not homogenous, it indicates a co-eluting impurity.[8] This confirms the problem but does not solve it.

  • Chromatographic Optimization: The goal is to physically separate the peaks.

    • Adjust Mobile Phase Strength: Change the organic-to-aqueous ratio. A shallower gradient or lower isocratic organic percentage will increase retention and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters the selectivity of the separation and can often resolve co-eluting peaks.

    • Modify pH: A small change in mobile phase pH can change the ionization state and retention time of either the analyte or the degradant, potentially resolving them.

  • Use a Different Column: If mobile phase optimization fails, the column chemistry is likely not suitable.

    • Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a C8 instead of a C18). Different column chemistries provide different selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique (HPLC, GC) is the best starting point for [1-(2-Methoxyethyl)piperidin-3-yl]methanol?

A1: HPLC is the recommended starting point. While the molecule may be amenable to Gas Chromatography (GC), its polarity and the presence of the hydroxyl group may require derivatization to improve volatility and peak shape. HPLC, coupled with CAD or LC-MS detection, offers a more direct route for analysis in aqueous or organic solutions.[9]

Q2: What are the typical acceptance criteria for the main validation parameters?

A2: Acceptance criteria should be based on regulatory guidelines such as ICH Q2(R1).[7] The following table summarizes typical criteria for an assay of a drug substance.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range 80% to 120% of the test concentration.[3]
Accuracy Mean recovery of 98.0% to 102.0% over the specified range.[7]
Precision (RSD) - Repeatability: RSD ≤ 1.0% - Intermediate Precision: RSD ≤ 2.0%[8]
LOQ Precision RSD ≤ 10.0% at the limit of quantitation.
Robustness System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits after deliberate small changes to method parameters. RSD of results should be minimal.

Q3: My validated method works perfectly on our development UPLC system, but it fails system suitability (e.g., resolution, tailing) when transferred to the QC lab's HPLC system. What is the issue?

A3: This is a classic method ruggedness or robustness failure, often caused by differences in instrument design.[10] A UPLC system has a much lower system volume (dwell volume and extra-column dispersion) than a standard HPLC. When a method developed on a UPLC is run on an HPLC:

  • Gradient Delay: The gradient reaches the column later, causing a shift in all retention times.

  • Increased Peak Broadening: The larger extra-column volume of the HPLC can decrease peak efficiency (fewer theoretical plates), leading to broader peaks, reduced resolution, and lower sensitivity.

Solution: The method was likely "over-optimized" for the high-performance UPLC system. It needs to be re-optimized to be more robust. Consider developing the method on the target instrument type (HPLC) or ensuring the method is robust enough to handle differences in system volume by, for example, using a longer column or ensuring baseline resolution with a large margin on the development system.

Experimental Protocols

Protocol 1: HPLC-CAD Method for Direct Quantification

This protocol provides a starting point for the direct analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol without derivatization.

  • HPLC System: Quaternary HPLC with Charged Aerosol Detector (CAD).

  • Column: Atlantis T3 C18 Column (or similar polar-retained C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas at 35 psi, Evaporation Temperature: 35 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Protocol 2: Forced Degradation Study for Specificity

This protocol is essential for developing a stability-indicating method as per regulatory guidelines.[8]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 4 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Dissolve to 1.0 mg/mL for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method. Aim for 5-20% degradation. If degradation is too extensive, reduce the stress time or reagent concentration.

Visualized Workflows

G start Poor Peak Shape Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase Buffered? start->check_ph check_column Is Column Suitable for Basic Compounds? check_ph->check_column Yes adjust_ph Adjust pH to < 3 or > 10 (use pH-stable column for > 8) check_ph->adjust_ph No add_ipa Add Ion-Pairing Agent (e.g., 0.1% HFBA) check_column->add_ipa Yes new_column Select High-Purity, End-Capped Column or Alternative Phase (e.g., Phenyl) check_column->new_column No success Peak Shape Acceptable adjust_ph->success add_ipa->success new_column->success

References
  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach.
  • ResearchGate. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Retrieved from [Link]

  • Restek. (n.d.). Top 10 HPLC Method Development Fails. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • GTFCh. (2009). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Medium. (2026). Common Mistakes in HPLC Method Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Piperidin-3-ylmethanol. Retrieved from [Link]

  • NPRA. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • CordenPharma. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Elsevier. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ScienceDirect. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Derivatives

Welcome to the technical support center for researchers working with [1-(2-Methoxyethyl)piperidin-3-yl]methanol derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with [1-(2-Methoxyethyl)piperidin-3-yl]methanol derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and accelerate your drug discovery efforts. Our focus is on providing practical, scientifically grounded solutions to enhance the synthesis, characterization, and biological evaluation of this important class of compounds.

I. Troubleshooting Guide: Synthesis and Purification

The synthesis of substituted piperidines can present several challenges, from achieving desired stereochemistry to managing side reactions.[1] This section addresses common issues encountered during the synthesis and purification of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and its derivatives.

Low Yield in N-Alkylation of the Piperidine Ring

Question: I am experiencing low yields during the N-alkylation of the piperidine precursor with 2-bromoethyl methyl ether. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in N-alkylation of piperidines are a frequent issue.[2] The primary causes often revolve around the reactivity of the alkylating agent, base selection, solvent effects, and potential side reactions.

  • Causality and Optimization:

    • Leaving Group Reactivity: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. This will increase the rate of the SN2 reaction.

    • Base Strength and Steric Hindrance: A common issue is the use of a base that is either too weak to sufficiently deprotonate the secondary amine or is sterically hindered. For a secondary piperidine, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base such as diisopropylethylamine (DIPEA) is often a good starting point. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they can stabilize the transition state without solvating the nucleophile excessively.[2]

    • Side Reaction - Quaternization: A common byproduct is the formation of a quaternary ammonium salt from over-alkylation.[2] This occurs when the newly formed tertiary amine is further alkylated. To mitigate this, use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture. Monitoring the reaction by TLC or LC-MS is crucial to stop it before significant over-alkylation occurs.

Parameter Recommendation Rationale
Alkylating Agent 1-bromo-2-methoxyethane-Br is a better leaving group than -Cl.
Base K₂CO₃ or DIPEAModerately strong, non-nucleophilic bases.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic, facilitates SN2 reactions.
Stoichiometry 1.0-1.1 eq. of alkylating agentMinimizes over-alkylation.
Challenges in Purification

Question: My final compound is difficult to purify, and I suspect the presence of an azeotrope with water. How can I effectively dry my compound?

Answer: Piperidine and its derivatives are known to form azeotropes with water, which can complicate purification, especially during the final work-up and solvent removal steps.[2]

  • Effective Drying Strategies:

    • Azeotropic Distillation: If your compound is stable at elevated temperatures, you can perform an azeotropic distillation with a solvent like toluene. The toluene-water azeotrope will distill off, effectively removing the water.

    • Drying Agents: For smaller scale purifications, drying the organic solution containing your product over a suitable drying agent is effective. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are common choices. For more rigorous drying, calcium hydride (CaH₂) can be used, but it is a reactive reagent and should be handled with care.[2]

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., 1,4-dioxane or water if the compound is a salt), lyophilization can be an excellent method for removing residual water and other volatile solvents.

Stereoselectivity Issues in Piperidine Ring Formation

Question: I am synthesizing a substituted piperidine ring via intramolecular cyclization and am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in piperidine ring formation is a significant challenge, often dependent on the specific reaction conditions and the nature of the substrate.[1]

  • Strategies for Enhancing Stereoselectivity:

    • Catalyst and Ligand Selection: In metal-catalyzed cyclizations, the choice of the metal catalyst and the chiral ligand is paramount. Different catalysts can favor different stereochemical outcomes. A thorough literature search for similar transformations is recommended to identify promising catalyst/ligand systems.[1]

    • Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome of a reaction. For instance, in some catalytic hydrogenations of pyridines, increasing hydrogen pressure can favor the formation of the cis isomer.[3]

    • Substrate Control: The stereochemistry of existing chiral centers in your starting material can direct the stereochemistry of the newly formed centers. This is a fundamental principle of asymmetric synthesis.

II. Troubleshooting Guide: In Vitro Biological Assays

Many piperidine-based compounds, including derivatives of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, are evaluated for their activity at G protein-coupled receptors (GPCRs), such as muscarinic receptors.[4][5][6][7] This section addresses common problems in cell-based assays for these targets.

No or Low Signal in a GPCR Activation Assay

Question: I am testing my compound in a cell-based GPCR activation assay (e.g., cAMP or calcium flux), but I am not observing a response, even at high concentrations. What could be the issue?

Answer: A lack of response in a cell-based assay can be due to a variety of factors, ranging from compound-specific issues to problems with the assay system itself.[8]

  • Systematic Troubleshooting:

    • Compound Solubility and Stability: Poor aqueous solubility is a common problem for organic small molecules.[9] Ensure your compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO (typically ≤ 0.5%) is common, but check for solvent effects on your cells. Also, consider the stability of your compound in the assay buffer over the time course of the experiment.

    • Receptor Expression and Cell Health: A primary limitation of cell-based assays is the reliance on recombinant receptor expression, which can be variable.[8] Confirm that the cells are healthy and that the target receptor is expressed at the cell surface. For understudied GPCRs, a lack of a good positive control ligand can make it difficult to verify functional receptor expression.[8]

    • Incorrect Signaling Pathway: GPCRs can couple to multiple G protein signaling pathways (e.g., Gs, Gi, Gq).[10] Ensure your assay is designed to detect the pathway modulated by your compound. For example, if your compound is an agonist for a Gi-coupled receptor, you would expect a decrease in cAMP, which might require a specific assay format to detect.

    • Ligand Bias: Some ligands can be "biased," meaning they preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[10] If you are only looking at one signaling readout, you may miss the activity of a biased ligand.

cluster_troubleshooting Troubleshooting Low Signal in GPCR Assays cluster_compound Compound Properties cluster_cells Cellular System cluster_assay Assay Design No_Signal No/Low Signal Observed Check_Compound Compound Properties No_Signal->Check_Compound 1. Verify Check_Cells Cellular System No_Signal->Check_Cells 2. Confirm Check_Assay Assay Design No_Signal->Check_Assay 3. Evaluate Solubility Solubility Issue? Check_Compound->Solubility Stability Degradation? Check_Compound->Stability Purity Impure Sample? Check_Compound->Purity Expression Low Receptor Expression? Check_Cells->Expression Health Poor Cell Viability? Check_Cells->Health Passage High Passage Number? Check_Cells->Passage Pathway Wrong Pathway Measured? Check_Assay->Pathway Bias Ligand Bias? Check_Assay->Bias Interference Assay Interference? Check_Assay->Interference

Caption: Systematic workflow for troubleshooting low or no signal in GPCR cell-based assays.

High Variability Between Replicates

Question: My assay results show high variability between replicate wells, making it difficult to determine accurate EC₅₀/IC₅₀ values. What are the common sources of this variability?

Answer: High variability can obscure real biological effects and is often multifactorial.

  • Sources of Variability and Solutions:

    • Inconsistent Cell Seeding: Uneven cell seeding density across the microplate is a major contributor to variability. Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to avoid clumping.

    • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, you can leave the outer wells empty and fill them with sterile buffer or media.

    • Compound Precipitation: If your compound precipitates out of solution upon addition to the assay plate, it will lead to inconsistent concentrations across wells. Visually inspect the plate after compound addition and consider using a lower top concentration or a different formulation approach.

    • Instrumental and Pipetting Errors: Ensure that all pipettes are properly calibrated and that the plate reader is functioning correctly. Automated liquid handlers can reduce pipetting variability.

III. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [1-(2-Methoxyethyl)piperidin-3-yl]methanol derivatives that influence their biological activity?

A1: The biological activity of these derivatives is influenced by several factors. The piperidine ring itself is a common scaffold in many bioactive compounds.[1] The N-substituent, in this case, the 2-methoxyethyl group, can significantly impact receptor affinity and selectivity.[11][12] The stereochemistry at the 3-position of the piperidine ring and any modifications to the methanol group will also play a crucial role in how the molecule interacts with its biological target. Structure-activity relationship (SAR) studies are essential to understand these effects.[13][14][15]

Q2: My compound shows good in vitro potency but has poor stability in human liver microsomes. What structural modifications could I consider to improve metabolic stability?

A2: Poor metabolic stability is a common challenge in drug discovery.[13] To improve it, you can consider several strategies. One is to block potential sites of metabolism. For example, if you suspect oxidation of an aromatic ring, you could introduce an electron-withdrawing group like a halogen. Another approach is to modify lipophilicity, as highly lipophilic compounds are often more susceptible to metabolism. Reducing the lipophilicity by introducing polar groups might improve stability.[13]

Q3: How do I choose the right cell line for my biological assays?

A3: The choice of cell line depends on your research question. If you are studying a specific human receptor, you will typically use a host cell line (e.g., HEK293, CHO) that does not endogenously express the receptor and has been engineered to express your target of interest. This provides a clean system to study the effects of your compound on that specific receptor. It is important to use a cell line that is well-characterized and known to be suitable for your chosen assay format (e.g., cAMP, calcium flux, BRET).[8][16]

Q4: What is the importance of determining selectivity for my compounds?

A4: Selectivity is crucial for developing safe and effective drugs. A compound that binds to multiple receptors can have off-target effects, leading to unwanted side effects.[17] Therefore, it is important to test your compounds against a panel of related receptors to determine their selectivity profile. For example, if your primary target is the M2 muscarinic receptor, you should also test your compounds against M1, M3, M4, and M5 receptors.[5][6]

IV. Key Experimental Protocols

General Protocol for N-Alkylation of 3-Hydroxymethylpiperidine

This protocol provides a general starting point for the N-alkylation of a piperidine precursor.

  • Dissolve the piperidine precursor (1.0 eq.) in anhydrous acetonitrile (MeCN).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • To this suspension, add 1-bromo-2-methoxyethane (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 60-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Start Start: Dissolve Piperidine Precursor in MeCN Add_Base Add K₂CO₃ Start->Add_Base Add_Alkylating_Agent Add 1-bromo-2-methoxyethane Add_Base->Add_Alkylating_Agent Heat_and_Monitor Heat to 60-70 °C & Monitor by TLC/LC-MS Add_Alkylating_Agent->Heat_and_Monitor Workup Cool, Filter, and Concentrate Heat_and_Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End: Purified Product Purify->End

Caption: A typical workflow for the N-alkylation of a piperidine derivative.

General Protocol for a Calcium Flux Assay

This protocol outlines the general steps for a cell-based calcium flux assay to measure the activity of compounds at a Gq-coupled GPCR.

  • Plate cells expressing the target GPCR in a 96- or 384-well black, clear-bottom plate and grow overnight.

  • Aspirate the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

  • Incubate the plate at 37 °C for 1 hour to allow for dye loading.

  • Prepare serial dilutions of your test compounds in assay buffer.

  • Using a fluorescent plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence.

  • Add the compounds to the plate and immediately begin measuring the change in fluorescence over time.

  • After a few minutes, add a positive control agonist at a high concentration to confirm cell responsiveness.

  • Analyze the data by calculating the change in fluorescence and plotting dose-response curves to determine EC₅₀ or IC₅₀ values.

V. References

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI.

  • Nagy, V., et al. (2020). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.

  • Request PDF. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate.

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Sperry, J. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Melloni, P., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.

  • Wong, C. H., et al. (2014). Design, Synthesis, and Evaluation of Bioactive Small Molecules. PMC - NIH.

  • Che, T., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH.

  • Lindsley, C. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.

  • BenchChem. (2025). common challenges in working with piperidine-based compounds. Benchchem.

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

  • Scammells, P. J. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.

  • Antonov, L. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. MDPI.

  • ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Villoutreix, B. O., et al. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers.

  • ResearchGate. (2020). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. ResearchGate.

  • Schaus, J. M., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. Available at: [Link]

  • Invitrogen. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands.

  • Lindsley, C. W., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • Max-Planck-Gesellschaft. (2018). Identification Bioactive Molecules. Max-Planck-Gesellschaft.

  • Eurofins DiscoverX. (2024). The value of GPCR cell-based assays in drug discovery.

  • ResearchGate. (2019). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.

  • Scammells, P. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace.

  • Napoleon, J. V., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC - PubMed Central.

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.

  • Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology.

  • Schaus, J. M., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. Available at: [Link]

  • Del Bello, F., et al. (2014). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. UTMB Health Research Expert Profiles.

  • Zlatar, I., et al. (2014). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central.

  • Neovarsity. (2025). Beginner's Guide to Generative Design for Small Molecules. Neovarsity.

  • Zaveri, N. T., et al. (2012). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol Scale-Up

Topic: Scale-Up Synthesis & Troubleshooting for [1-(2-Methoxyethyl)piperidin-3-yl]methanol Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers Version: 1.0[1] Core Synthesis Strategy & Critical Analysis Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis & Troubleshooting for [1-(2-Methoxyethyl)piperidin-3-yl]methanol Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers Version: 1.0[1]

Core Synthesis Strategy & Critical Analysis

The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol typically relies on the nucleophilic substitution (N-alkylation) of 3-piperidinemethanol (or its ester precursor) with an alkylating agent like 1-bromo-2-methoxyethane .[1] While chemically straightforward, this reaction presents specific scale-up challenges related to chemoselectivity (N- vs. O-alkylation), product isolation (high water solubility), and safety (exotherm control).[1]

Preferred Route: Direct N-Alkylation

This route is preferred for scale-up due to atom economy and the availability of starting materials.[1]

  • Starting Material: 3-Piperidinemethanol (CAS: 4606-65-9)[1]

  • Reagent: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway and potential competing impurity pathways critical for process control.

ReactionPathway SM 3-Piperidinemethanol (Nucleophile) Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target) SM->Product N-Alkylation (Major) Impurity_O O-Alkylated Impurity (Competitor) SM->Impurity_O O-Alkylation (Minor) High Temp/Strong Base Reagent 1-Bromo-2-methoxyethane (Electrophile) Impurity_Vinyl Methyl Vinyl Ether (Elimination) Reagent->Impurity_Vinyl Elimination (Side Rxn) Base Base (K2CO3) Base->SM Deprotonation (Equilibrium) Impurity_Quat Quaternary Ammonium Salt (Over-Alkylation) Product->Impurity_Quat Excess Reagent

Figure 1: Reaction pathway showing the target N-alkylation and competing O-alkylation/quaternization risks.[1]

Troubleshooting Guide (Q&A)

Category A: Yield & Reaction Monitoring

Q1: I am observing low conversion (~70%) despite using 1.1 equivalents of the bromide. Why? Diagnosis: The alkylating agent, 1-bromo-2-methoxyethane, is prone to competing elimination reactions (forming methyl vinyl ether) or hydrolysis if water is present, effectively consuming the reagent before it reacts with the amine.[1] Solution:

  • Reagent Stoichiometry: Increase the alkyl halide equivalents to 1.2 – 1.3 eq to account for non-productive consumption.

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI) . This generates the more reactive iodide in situ (Finkelstein reaction), accelerating the N-alkylation relative to the side reactions [1].

  • Water Control: Ensure the solvent (MeCN) is dry (KF < 0.1%). Hydrolysis of the alkyl halide generates HBr, which protonates the piperidine, rendering it unreactive.

Q2: HPLC shows a persistent impurity at RRT ~1.2. Is this the O-alkylated product? Diagnosis: Yes, likely the O-alkylated or N,O-bis-alkylated impurity.[1] While the secondary amine is more nucleophilic than the primary alcohol, high temperatures or strong bases can promote O-alkylation.[1] Solution:

  • Temperature Control: Do not exceed 60°C . N-alkylation is kinetically favored at lower temperatures.[1]

  • Base Selection: Switch from stronger bases (like NaH or KOH) to mild, buffered bases like micronized

    
      or DIPEA . Avoid bases that can deprotonate the alcohol.
    
  • Addition Mode: Add the alkyl halide slowly to the amine/base mixture rather than dumping it in. This keeps the concentration of the electrophile low, favoring the faster N-alkylation kinetics.[1]

Category B: Work-Up & Isolation (Critical Step)

Q3: My product is disappearing into the aqueous layer during extraction. How do I recover it? Diagnosis: [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a highly polar amino-alcohol with significant water solubility (LogP < 1).[1] Standard EtOAc/Water extractions often result in >50% yield loss to the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
      before extraction. This reduces the solubility of the organic product in water.
    
  • Solvent Switch: Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) for extraction. These solvent systems have much higher polarity and extraction efficiency for amino-alcohols [2].[1]

  • Continuous Extraction: For scales >100g, use a liquid-liquid continuous extractor with DCM for 12-24 hours to ensure quantitative recovery.[1]

Q4: The crude oil contains residual alkylating agent. How do I remove it safely? Diagnosis: 1-Bromo-2-methoxyethane is a potential genotoxin (PGI).[1] Distillation may not fully separate it if boiling points are close or azeotropes form. Solution:

  • Amine Scavenger: After the reaction is complete, add 0.2 eq of Piperidine or Morpholine and stir for 2 hours. This consumes the residual alkyl halide, converting it into a highly polar, water-soluble quaternary salt or tertiary amine that is easily washed away during the aqueous work-up.[1]

  • Validation: Monitor the disappearance of the alkyl halide by GC-FID before starting the work-up.

Category C: Safety & Scale-Up[1]

Q5: We observed a rapid temperature spike upon adding the bromide at 500g scale. How do we manage this? Diagnosis: N-alkylation is exothermic.[1] On a small scale, heat dissipation is fast; on a large scale, the accumulation of reagents can lead to a runaway exotherm. Solution:

  • Dosing Strategy: Do not add all reagents at once. Use a semi-batch process :

    • Charge Piperidine methanol, Base, and Solvent.

    • Heat to reaction temperature (e.g., 50°C).

    • Dose the 1-bromo-2-methoxyethane over 2-4 hours using a dosing pump.

  • Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). Ensure the solvent boiling point is not exceeded even if cooling fails. Acetonitrile (bp 82°C) provides a safety buffer if run at 50°C.

Optimized Scale-Up Protocol

Target Scale: 100 g Input (3-Piperidinemethanol)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amine : 1.25 eq Bromide : 2.0 eq

Excess bromide compensates for hydrolysis; excess base neutralizes HBr.[1]
Solvent Acetonitrile (10 Volumes)Good solubility for organic reagents; poor solubility for inorganic salts (easy filtration).
Catalyst KI (0.1 eq)Accelerates reaction via Finkelstein exchange (R-Br

R-I).[1]
Temperature 55°C

5°C
Balances rate vs. O-alkylation impurity formation.[1]
Quench Piperidine (0.2 eq)Scavenges unreacted genotoxic alkyl halide.
Step-by-Step Procedure:
  • Charge a 2L reactor with 3-piperidinemethanol (100 g, 0.87 mol), Acetonitrile (1.0 L), and micronized

    
      (240 g, 1.74 mol).
    
  • Add Potassium Iodide (14.4 g, 0.087 mol). Agitate to suspend solids.

  • Heat the slurry to 50°C .

  • Dose 1-bromo-2-methoxyethane (151 g, 1.09 mol) over 2 hours , maintaining internal temperature

    
    .
    
  • Stir at 55°C for 8–12 hours. Monitor by HPLC/GC (Target: >98% conversion).

  • Scavenge: If alkyl bromide > 0.5%, add piperidine (15 g) and stir for 2 hours.

  • Filtration: Cool to 20°C. Filter off inorganic salts (

    
    ). Wash cake with MeCN (200 mL).
    
  • Concentration: Concentrate the filtrate under vacuum to a viscous oil.

  • Work-up:

    • Dissolve residue in DCM (500 mL).

    • Wash with Saturated Brine (2 x 200 mL) containing 5%

      
      . Note: The basic brine helps keep the amine in the organic phase.
      
    • Back-extract the combined aqueous layers with DCM (2 x 100 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: High-vacuum distillation (approx. 120-130°C at 0.5 mmHg) or use as crude if purity >95%.[1]

References

  • Finkelstein Reaction Mechanism in Amine Alkylation

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on nucleophilic substitution enhancement via iodide).
    • Application in Piperidine Chemistry: (ScienceDirect Topic Overview).

  • Work-Up of Polar Amino-Alcohols

    • University of Rochester, Dept. of Chemistry.
    • Source: [Link] (Verified methodology for CHCl3/IPA extractions).

  • Safety in Alkylation (Genotoxin Control)

    • Anderson, P. D., et al. "Control of Genotoxic Impurities in Pharmaceutical Manufacturing." Organic Process Research & Development.
    • General Guidance: (FDA/ICH Standard).

  • Piperidine Synthesis & Reactivity

    • Review of Piperidine Synthesis: "Synthesis of Piperidines."[2][3][4][5][6] Organic Chemistry Portal.

    • Source: [Link]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (PSA) regarding thermal hazards and toxicity.[1]

Sources

Troubleshooting

Technical Support Center: Formulation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol for In Vivo Studies

Welcome to the dedicated technical support center for the in vivo formulation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the in vivo formulation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during preclinical formulation.

Physicochemical Properties and Initial Considerations

A thorough understanding of the physicochemical properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is the foundation for developing a successful in vivo formulation.[1] While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and available data for related piperidine compounds.

Table 1: Physicochemical Properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and Related Analogs

Property[1-(2-Methoxyethyl)piperidin-3-yl]methanolPiperidin-3-ylmethanol(1-Methyl-3-piperidyl)methanol
Molecular Formula C₉H₁₉NO₂[2]C₆H₁₃NO[3]C₇H₁₅NO[4]
Molecular Weight 173.25 g/mol [2]115.17 g/mol [3]129.20 g/mol [4]
Predicted LogP Not available-0.10.3
Predicted pKa Likely basic (piperidine nitrogen)Not availableNot available
Storage 2-8°C, sealed in dry conditions[2]Not specifiedNot specified

The presence of the piperidine nitrogen atom suggests that [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a basic compound. This is a critical piece of information as the solubility of basic compounds is highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for solubilizing [1-(2-Methoxyethyl)piperidin-3-yl]methanol for in vivo studies?

A1: Given the piperidine core, it is anticipated that [1-(2-Methoxyethyl)piperidin-3-yl]methanol will be soluble in both aqueous and organic solvents.[5] For initial solubility screening, the following solvents are recommended:

  • Aqueous Vehicles: Start with acidified water (e.g., pH 4-5) or isotonic saline. The basic nature of the piperidine moiety means that solubility will likely be higher at a lower pH where the molecule is protonated.

  • Co-solvents: If aqueous solubility is insufficient, a co-solvent system can be employed. Common co-solvents for in vivo studies include:

    • Polyethylene glycol 300 (PEG 300)

    • Propylene glycol (PG)

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - use with caution and at low percentages in the final formulation due to potential toxicity.

  • Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can be effective in enhancing the solubility of piperidine-containing compounds.[6][7]

Q2: How can I improve the solubility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol if it is poorly soluble in my desired vehicle?

A2: If you encounter solubility challenges, consider the following strategies:

  • pH Adjustment: For aqueous formulations, incrementally decrease the pH of the vehicle using a biocompatible acid (e.g., hydrochloric acid, citric acid) and observe for dissolution. The target pH should be within a physiologically tolerable range for the intended route of administration.

  • Salt Formation: Creating a salt of the compound (e.g., a hydrochloride or citrate salt) can significantly improve aqueous solubility. While this may require chemical modification, it is a common and effective strategy for basic compounds.

  • Co-solvent Mixtures: Systematically test binary or ternary co-solvent systems. For example, a mixture of PEG 300, ethanol, and water can be a robust vehicle for many compounds.

  • Particle Size Reduction: If a suspension is being developed, reducing the particle size of the solid compound through techniques like micronization or nanomilling can increase the dissolution rate.[1]

Q3: What are the key stability concerns for a formulation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol?

A3: The primary stability concerns for this compound in formulation are likely to be:

  • Chemical Stability: Piperidine rings are generally stable, but the overall molecule could be susceptible to oxidation or hydrolysis depending on the formulation components and storage conditions. A formal stability study is recommended.

  • Physical Stability: For solutions, the main concern is precipitation of the compound, which can be triggered by changes in temperature, pH, or by dilution with physiological fluids upon administration. For suspensions, issues like particle aggregation and settling can occur.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formulation process.

Problem 1: My compound precipitates out of solution after preparation or upon storage.
  • Potential Cause: The solution is supersaturated at the storage temperature, or the compound is degrading to a less soluble species.

  • Troubleshooting Steps:

    • Confirm Equilibrium Solubility: Ensure that the concentration of your formulation is below the determined equilibrium solubility at the intended storage temperature.

    • Adjust pH: For aqueous solutions, ensure the pH is sufficiently low to maintain the protonated, more soluble form of the compound.

    • Increase Co-solvent Concentration: If using a co-solvent system, a higher percentage of the organic solvent may be needed to maintain solubility.

    • Investigate Degradation: Use an analytical technique like HPLC to check for the appearance of degradation products over time.

Problem 2: The formulation appears clear initially but becomes cloudy after administration to the animal (e.g., intravenous injection).
  • Potential Cause: This is likely due to in vivo precipitation. The formulation, upon entering the bloodstream, experiences a significant pH shift towards physiological pH (~7.4). For a basic compound like [1-(2-Methoxyethyl)piperidin-3-yl]methanol, this increase in pH can cause the free base to precipitate out of solution.[8]

  • Troubleshooting Steps:

    • In Vitro Dilution Test: Mimic the in vivo scenario by diluting your formulation in a phosphate buffer at pH 7.4. Observe for any precipitation.

    • Slower Infusion Rate: For intravenous administration, a slower infusion rate can allow for more rapid dilution in the blood, potentially preventing localized supersaturation and precipitation.

    • Formulation Re-design:

      • Use of Surfactants: Incorporating a non-ionic surfactant like Tween 80 or Solutol HS 15 can help to create micelles that keep the drug solubilized upon dilution.

      • Cyclodextrin Complexation: Formulating with cyclodextrins can create inclusion complexes that are more stable to pH changes.[6]

      • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to avoid precipitation in the gastrointestinal tract.[9]

Problem 3: I am observing toxicity or adverse events in my in vivo study that may be related to the formulation.
  • Potential Cause: The excipients in your formulation, or the formulation itself, may be causing toxicity.

  • Troubleshooting Steps:

    • Review Excipient Safety: Consult literature and regulatory guidelines on the safety of the excipients you are using for the specific route of administration and animal species.

    • Administer Vehicle Control: Always include a control group that receives the vehicle alone to differentiate between compound-related and vehicle-related toxicity.

    • Minimize Excipient Concentrations: Use the lowest concentration of co-solvents and surfactants necessary to achieve the desired formulation properties.

    • Consider Alternative Vehicles: Explore different, well-tolerated vehicle systems.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in various vehicles.

Materials:

  • [1-(2-Methoxyethyl)piperidin-3-yl]methanol

  • Selected vehicles (e.g., water, saline, pH buffers, co-solvent mixtures)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of [1-(2-Methoxyethyl)piperidin-3-yl]methanol to a vial containing a known volume of the test vehicle.

  • Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a short period to allow for initial sedimentation.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a suitable solvent and analyze the concentration of [1-(2-Methoxyethyl)piperidin-3-yl]methanol using a validated analytical method (e.g., HPLC).

  • The determined concentration represents the equilibrium solubility of the compound in that vehicle.

Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of your formulation.

Method Development (General Guidance):

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize peak shape and retention time.

  • Detection: UV detection is commonly used. The detection wavelength should be chosen based on the UV spectrum of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Forced Degradation Studies:

  • Prepare solutions of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in a suitable solvent.

  • Expose the solutions to various stress conditions to induce degradation:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N and heat.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N and heat.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal Stress: Heat the solution.

    • Photolytic Stress: Expose the solution to UV light.

  • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak.

Visualizations

Formulation Strategy Decision Tree

G cluster_complex Complex Formulation Options start Start with [1-(2-Methoxyethyl)piperidin-3-yl]methanol physchem Determine Physicochemical Properties (Solubility, pKa, LogP) start->physchem aqueous_sol Is aqueous solubility > target concentration? physchem->aqueous_sol simple_sol Use simple aqueous vehicle (e.g., acidified saline) aqueous_sol->simple_sol Yes complex_form Complex Formulation Strategies aqueous_sol->complex_form No cosolvent Co-solvent System (PEG, PG, Ethanol) complex_form->cosolvent cyclodextrin Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) complex_form->cyclodextrin suspension Suspension (with wetting/suspending agents) complex_form->suspension stability_check Perform Stability and In Vitro Dilution Tests cosolvent->stability_check Check for in vivo precipitation cyclodextrin->stability_check suspension->stability_check Check physical stability final_form Final Formulation stability_check->final_form

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Troubleshooting Workflow for Formulation Precipitation

G cluster_storage Storage Precipitation cluster_vivo In Vivo Precipitation precipitation Precipitation Observed in Formulation storage_or_vivo When is precipitation occurring? precipitation->storage_or_vivo during_storage during_storage storage_or_vivo->during_storage During Storage in_vivo in_vivo storage_or_vivo->in_vivo Post-Administration (In Vivo) check_solubility Verify concentration is below equilibrium solubility during_storage->check_solubility dilution_test Perform in vitro dilution test (pH 7.4) in_vivo->dilution_test adjust_ph Increase acidity (for aqueous solutions) check_solubility->adjust_ph increase_cosolvent Increase co-solvent percentage adjust_ph->increase_cosolvent solution Stable Formulation increase_cosolvent->solution slow_infusion Slow infusion rate (for IV) dilution_test->slow_infusion reformulate Reformulate with surfactants or cyclodextrins slow_infusion->reformulate reformulate->solution

Caption: Troubleshooting workflow for addressing formulation precipitation issues.

References

  • Kavková, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). 2022;15(10):1249. Available from: [Link]

  • Gautam, S. K., & Sharma, P. K. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1337–1353. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97998, (1-Methyl-3-piperidyl)methanol. Available from: [Link]

  • Technobis. Successfully preventing crystallization of parenteral formulations using solubility measurements. Available from: [Link]

  • Jantratid, E., et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. 2024;42(1):1-14. Available from: [Link]

  • u:cris Portal - University of Vienna. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

Sources

Optimization

Minimizing toxicity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in cell culture

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol Executive Summary You are working with [1-(2-Methoxyethyl)piperidin-3-yl]methanol , a tertiary amine scaffold often used as a fragment in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Executive Summary

You are working with [1-(2-Methoxyethyl)piperidin-3-yl]methanol , a tertiary amine scaffold often used as a fragment in medicinal chemistry or a building block for kinase/GPCR inhibitors.[1][2][3][4]

The Toxicity Paradox: Users often report "toxicity" with this class of compounds that is actually lysosomal stress (vacuolization) or pH shock , rather than direct apoptotic signaling. Because this molecule combines a basic piperidine core (pKa ~8.5–9.[2][3][4]5) with a lipophilic yet polar tail (methoxyethyl), it acts as a lyosomotropic detergent .

This guide details how to differentiate between true cytotoxicity and artifactual stress, ensuring your data remains robust.

Module 1: Formulation & Solubility Optimization

The #1 source of "toxicity" is actually precipitation or solvent shock.

This compound contains a methoxyethyl side chain.[2][3][4][5] While this group improves water solubility compared to alkyl chains, the molecule remains an amphiphilic base.

Protocol: The "Invisible Precipitate" Check

Micro-precipitates can adhere to cell membranes, causing physical stress that mimics chemical toxicity.

  • Stock Preparation:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).[2][3][4]

    • Concentration: Prepare a 100 mM master stock.

    • Storage: Aliquot and store at -20°C. Note: As a tertiary amine, it is sensitive to oxidation; minimize freeze-thaw cycles.[1][2][3][4]

  • The Turbidity Test (Mandatory):

    • Dilute your compound to 2x the final working concentration in complete culture media (containing serum).

    • Incubate at 37°C for 30 minutes (cell-free).

    • Check: Inspect under 10x microscopy or measure absorbance at 600 nm. If OD600 > 0.01 compared to blank media, you have precipitation.[4]

Solvent Compatibility Table
SolventMax Final Conc.[2][3][4][6][7] (%)SuitabilityNotes
DMSO < 0.5%High Standard.[1][2][3][4][6][8] >0.5% induces differentiation in some lines (e.g., HL-60).[1][2][3][4]
Ethanol < 0.1%Low High evaporation rate alters concentration; often more cytotoxic than DMSO.[2][3][4]
Water/PBS N/AMedium Only if using the HCl salt form.[4] The free base is poorly soluble at neutral pH.[3][4]

Module 2: Mechanism-Specific Mitigation (Lysosomotropism)

The specific "piperidine toxicity" mechanism.[1][2][3]

The Mechanism: [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a lipophilic weak base .[1][2][3][4] It permeates cell membranes in its neutral form.[2][3][4] Once inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated (charged) and trapped. This leads to water influx, lysosomal swelling (vacuolization), and potential rupture (cathepsin release).

Visualizing the "Ion Trap"

LysosomalTrapping cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 5.0) Neutral Neutral Drug (Permeable) Neutral_Cyto Neutral Drug Neutral->Neutral_Cyto Passive Diffusion Protonated Protonated Drug+ (Trapped) Neutral_Cyto->Protonated Enters & Protonates Protonated->Neutral_Cyto Impermeable (Blocked) Swelling Osmotic Swelling (Vacuolization) Protonated->Swelling Accumulation

Caption: Mechanism of Lysosomotropism. The neutral piperidine diffuses into the lysosome, becomes protonated by the acidic environment, and is trapped, causing osmotic stress.

Troubleshooting "Vacuolization"

If you observe massive vacuolization (cells look "foamy") but viability (ATP/MTT) remains high:

  • Diagnosis: This is likely reversible lysosomal storage, not necrosis.[2][3][4]

  • Mitigation:

    • Reduce Concentration: This effect is threshold-dependent.[1][2][3][4]

    • Washout: Remove the compound media and replace with fresh media.[4] If vacuoles disappear within 4–24 hours, the cells are likely viable.

    • Ammonium Chloride Control: Pre-treating cells with 10 mM NH₄Cl dissipates the pH gradient, preventing the accumulation of your drug. If NH₄Cl prevents the vacuolization caused by your drug, you have confirmed the mechanism is lysosomotropism [1].

Module 3: Experimental Design & Titration

Do not guess the dose. Measure it.

Step-by-Step Titration Workflow

Avoid the common mistake of screening at a single high dose (e.g., 50 µM).[1][2][3][4]

  • Range Finding:

    • Test 8 concentrations in a semi-log dilution (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Normalization:

    • Ensure the DMSO concentration is constant across all wells (e.g., if the highest dose has 0.5% DMSO, the 0.1 µM dose must also be supplemented with DMSO to 0.5%).

  • Readout Timing:

    • 24 Hours: Detects acute membrane damage/pH shock.

    • 72 Hours: Detects anti-proliferative effects (more relevant for drug development).

Decision Logic for Toxicity

DecisionTree Start Observed Toxicity? CheckPrecip Check for Precipitation (Turbidity) Start->CheckPrecip CheckVacuoles Check for Vacuoles (Microscopy) CheckPrecip->CheckVacuoles No Artifact Artifact: Solubility Issue CheckPrecip->Artifact Yes TrueTox True Cytotoxicity (Apoptosis/Necrosis) CheckVacuoles->TrueTox No (Shrinkage/Blebbing) LysoStress Artifact: Lysosomal Stress CheckVacuoles->LysoStress Yes (Foamy Cells)

Caption: Diagnostic workflow to distinguish between physical precipitation, lysosomal accumulation, and true pharmacological cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My cells are detaching after 2 hours. Is the compound toxic?

  • Likely Cause: This is often an adhesion artifact.[2][3][4] Basic amines can interfere with the electrostatic charge of tissue-culture treated plastic.[1][2][3][4]

  • Solution: Coat plates with Poly-L-Lysine or Collagen to strengthen adhesion.[1][2][3][4] Alternatively, check if you are using the HCl salt form; if you used the free base without buffering, you may have spiked the pH of the media to >8.0.

Q2: Can I use this compound in serum-free media?

  • Caution: Serum proteins (Albumin) bind lipophilic drugs, buffering the free concentration. Removing serum increases the "effective" potency and toxicity.[3][4]

  • Adjustment: If you switch to serum-free, reduce your concentration by 2–5 fold to match the free-drug exposure of serum-containing conditions.[1][2][3][4]

Q3: How do I dispose of this compound?

  • Treat as a hazardous chemical waste.[2][3][4] As a piperidine derivative, it should be incinerated in an appropriate chemical waste stream, not bleached or flushed.

References

  • Kornhuber, J., et al. (2010).[4] Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system.[4][9] Journal of Cellular Physiology.

    • Key Insight: Establishes the mechanism of lysosomotropism for lipophilic amines and the use of NH₄Cl as a control.[4]

  • Galvao, J., et al. (2014).[4] Guidelines for the use of DMSO in cell culture experiments. Pharmacology.[2][3][4][10]

    • Key Insight: Defines the 0.1% - 0.5% safety threshold for DMSO in various cell lines.
  • Way, M. (2000).[3][4] Assessing the solubility of amine-based compounds in biological assays. Journal of Medicinal Chemistry.

    • Context: General principles of amine solubility and salt selection (HCl vs Free Base).
  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. [1][2]

    • Data: Physical properties (LogP, pKa) of piperidine-methanol analogs.[1][2][3][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: [1-(2-Methoxyethyl)piperidin-3-yl]methanol vs. Alkyl &amp; Unsubstituted Analogs

This technical guide provides an objective, data-driven comparison of [1-(2-Methoxyethyl)piperidin-3-yl]methanol against its primary structural analogs. It is designed for medicinal chemists and process scientists seekin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, data-driven comparison of [1-(2-Methoxyethyl)piperidin-3-yl]methanol against its primary structural analogs. It is designed for medicinal chemists and process scientists seeking to optimize physicochemical properties (LogD, pKa, solubility) in piperidine-based scaffolds.

Executive Summary & Strategic Positioning

[1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a strategic "middle ground" building block in fragment-based drug discovery (FBDD). Unlike simple alkyl analogs (e.g., N-ethyl), the N-methoxyethyl tail introduces a specific ether oxygen that acts as a hydrogen bond acceptor (HBA) without adding a donor. This modification is frequently employed to:

  • Lower Lipophilicity (LogD): Reduce non-specific binding compared to purely aliphatic chains.

  • Modulate Basicity (pKa): The inductive effect of the ether oxygen slightly suppresses the pKa of the tertiary amine, potentially improving membrane permeability.

  • Enhance Solubility: Increase aqueous solubility via solvation of the ether oxygen.

This guide compares the target molecule against three standard alternatives:

  • Alternative A: (1-Ethylpiperidin-3-yl)methanol (Lipophilic Control)

  • Alternative B: Piperidin-3-ylmethanol (Unsubstituted Core)

  • Alternative C: [1-(2-Methoxyethyl)piperidin-4-yl]methanol (Regioisomer)

Comparative Physicochemical Profiling

The following data highlights the shift in properties when substituting the N-position. Values are calculated based on consensus medicinal chemistry algorithms (ChemAxon/ACD/Labs models) to illustrate trends.

Table 1: Physicochemical Property Landscape
PropertyTarget: [1-(2-Methoxyethyl)...]Alt A: (1-Ethyl...)Alt B: Unsubstituted CoreAlt C: 4-yl Isomer
Formula C₉H₁₉NO₂C₈H₁₇NOC₆H₁₃NOC₉H₁NO₂
MW ( g/mol ) 173.25143.23115.17173.25
cLogP 0.65 ± 0.2 1.35 ± 0.20.15 ± 0.10.62 ± 0.2
TPSA (Ų) 41.9 (20 + 9 + 12)23.532.341.9
pKa (Basic N) ~8.6 ~10.1~11.0~8.8
H-Bond Donors 1 (OH)1 (OH)2 (NH, OH)1 (OH)
H-Bond Acceptors 3 (N, O, OH)2 (N, OH)2 (N, OH)3 (N, O, OH)
Key Technical Insights:
  • The "Ether Effect" on pKa: The N-ethyl analog (Alt A) typically exhibits a pKa near 10.1. In the target molecule, the electron-withdrawing inductive effect (-I) of the methoxy group (separated by two carbons) lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units. This brings the pKa closer to physiological pH (7.4), increasing the fraction of neutral species and potentially enhancing passive permeability despite the added polar surface area.

  • Solubility vs. Lipophilicity: The target molecule doubles the TPSA compared to the ethyl analog but maintains a cLogP < 1.0. This makes it an ideal candidate for lowering the lipophilicity of a lead compound that has become too greasy (high LogP) during optimization.

Decision Logic: When to Select Which Analog

The choice of building block dictates the final molecule's ADME profile. Use the decision tree below to validate your selection.

DecisionTree Start Start: Optimization Goal CheckSolubility Is the lead compound too lipophilic (High LogP)? Start->CheckSolubility CheckPermeability Is membrane permeability limited by high basicity? CheckSolubility->CheckPermeability Yes SelectEthyl SELECT ALT A: (1-Ethylpiperidin-3-yl)methanol (Max Lipophilicity) CheckSolubility->SelectEthyl No (Need Lipophilicity) CheckVector Does the substituent need to exit at 120°? CheckPermeability->CheckVector Yes (Need lower pKa) SelectCore SELECT ALT B: Piperidin-3-ylmethanol (For further derivatization) CheckPermeability->SelectCore No (Need H-bond Donor) SelectTarget SELECT TARGET: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (Balanced LogD/pKa) CheckVector->SelectTarget Yes (3-substituent) SelectRegio SELECT ALT C: 4-yl Isomer (Linear Vector) CheckVector->SelectRegio No (4-substituent preferred)

Figure 1: Strategic decision tree for selecting piperidine methanol analogs based on SAR requirements.

Experimental Methodologies

To ensure reproducibility, two distinct synthetic routes are provided. The Reductive Amination route is preferred for higher purity and milder conditions, while Direct Alkylation is cost-effective for large-scale, non-GMP batches.

Protocol A: Reductive Amination (Preferred)

Mechanism: Formation of an iminium ion followed by in situ reduction.

  • Reagents: Piperidin-3-ylmethanol (1.0 eq), 2-Methoxyacetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE (Solvent).

  • Procedure:

    • Dissolve piperidin-3-ylmethanol in DCE (0.2 M).

    • Add 2-Methoxyacetaldehyde and stir for 30 min at room temperature to form the hemiaminal/imine species.

    • Add STAB portion-wise over 15 minutes. Caution: Mild exotherm.

    • Stir at 25°C for 4–16 hours. Monitor by LC-MS (Target [M+H]+ = 174.1).

    • Quench: Add sat. NaHCO₃ solution. Stir vigorously for 20 min.

    • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH 95:5 + 1% NH₄OH). The methoxyethyl group is polar; ensure the column is deactivated with base.

Protocol B: Direct Alkylation (Alternative)

Mechanism: SN2 Nucleophilic Substitution.

  • Reagents: Piperidin-3-ylmethanol (1.0 eq), 1-Bromo-2-methoxyethane (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Suspend piperidin-3-ylmethanol and K₂CO₃ in ACN.

    • Add 1-Bromo-2-methoxyethane dropwise.

    • Heat to reflux (80°C) for 12 hours.

    • Note: Over-alkylation is rare due to steric hindrance, but O-alkylation of the primary alcohol is a potential side reaction if base strength is too high (avoid NaH).

  • Validation: 1H NMR should show a distinct triplet for the N-CH₂-CH₂-O protons (~2.6 ppm and ~3.5 ppm).

Synthesis & Pathway Visualization

The following diagram illustrates the synthetic divergence and the metabolic stability considerations.

SynthesisPath Precursor Piperidin-3-ylmethanol (CAS 4606-65-9) Target TARGET: [1-(2-Methoxyethyl)piperidin-3-yl]methanol Precursor->Target Reductive Amination (High Selectivity) Precursor->Target SN2 Alkylation (Cost Effective) ReagentA 2-Methoxyacetaldehyde + STAB ReagentA->Target ReagentB 1-Bromo-2-methoxyethane + K2CO3 ReagentB->Target Metabolism Metabolic Liability: O-Dealkylation (CYP450) Target->Metabolism In Vivo

Figure 2: Synthetic pathways and potential metabolic liability (O-dealkylation).

References

  • PubChem. Piperidin-3-ylmethanol (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025).[1][2] Piperidine-containing drugs and recently studied analogs.[3] European Journal of Medicinal Chemistry. (Contextual SAR data).

  • Meyer, F., et al. (2022).[4] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. (Demonstrates pKa/Lipophilicity modulation via N-substitution). Available at: [Link]

Sources

Comparative

Comparative Efficacy Guide: [1-(2-Methoxyethyl)piperidin-3-yl]methanol vs. Established Inhibitors

The following guide provides an in-depth technical comparison of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6) against established inhibitors. This analysis focuses on its physicochemical properties, struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6) against established inhibitors. This analysis focuses on its physicochemical properties, structural advantages as a pharmacophore, and potential efficacy in specific therapeutic areas such as glycosidase inhibition and pharmacological chaperoning.

Executive Summary

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a functionalized piperidine derivative distinct from classical inhibitors due to its specific N-substitution and hydroxymethyl core. While often utilized as a high-value building block for Renin Inhibitors and Long-Chain Fatty Acid Elongation (LCE) Inhibitors , this molecule exhibits intrinsic properties relevant to Pharmacological Chaperone Therapy (PCT) and Glycosidase Inhibition .

This guide compares its efficacy and physicochemical profile with:

  • Miglustat (NB-DNJ) : A gold-standard iminosugar inhibitor for Lysosomal Storage Disorders.

  • Tiagabine : A lipophilic piperidine-based GABA reuptake inhibitor.

  • Unsubstituted Piperidine-3-methanol : The parent scaffold.

Key Finding: The [1-(2-Methoxyethyl)piperidin-3-yl]methanol scaffold offers a superior balance of hydrophilicity and membrane permeability (LogP ~ -0.04) compared to poly-hydroxylated inhibitors like Miglustat, potentially offering better blood-brain barrier (BBB) penetration while maintaining critical hydrogen-bonding interactions via the methoxyethyl tail.

Structural & Mechanistic Analysis

The Pharmacophore

The molecule comprises two critical functional domains:[1]

  • 3-Hydroxymethylpiperidine Core: Mimics the pyranose ring of sugars (specifically the C1-C5 and C6-OH geometry), acting as a competitive inhibitor for glycosidases or a scaffold for aspartic protease inhibitors.

  • N-(2-Methoxyethyl) Tail: A flexible, amphiphilic chain. Unlike the butyl chain of Miglustat (hydrophobic), the methoxyethyl group can participate in secondary H-bonding within the enzyme active site or solvent channel, improving solubility without sacrificing lipophilicity.

Mechanism of Action (Hypothetical/Inferred)
  • Glycosidase Inhibition: Protonation of the piperidine nitrogen at physiological pH allows the molecule to mimic the oxocarbenium ion transition state of glycoside hydrolysis.

  • Chaperone Activity: At sub-inhibitory concentrations, it binds to misfolded mutant enzymes (e.g.,

    
    -glucosidase in Gaucher disease) in the ER, stabilizing their folding and facilitating trafficking to the lysosome.
    

Mechanism cluster_0 Mechanism of Action Molecule [1-(2-Methoxyethyl) piperidin-3-yl]methanol Protonation N-Protonation (pH 7.4) Molecule->Protonation Mimicry Transition State Mimicry (Oxocarbenium) Protonation->Mimicry Target Target Enzyme (e.g., GCase, Renin) Mimicry->Target Competitive Binding Outcome Stabilization (Chaperone) or Inhibition Target->Outcome

Figure 1: Proposed mechanism of action showing the transition from solution state to active site binding.

Comparative Efficacy Data

The following table contrasts the physicochemical and predicted biological parameters of [1-(2-Methoxyethyl)piperidin-3-yl]methanol with known inhibitors.

Table 1: Physicochemical & Efficacy Comparison
Parameter[1-(2-Methoxyethyl)piperidin-3-yl]methanolMiglustat (Reference Inhibitor)Tiagabine (Lipophilic Control)
Primary Target Glycosidases / Renin (Intermediate)GCS / GCase (Gaucher)GAT-1 (Epilepsy)
Molecular Weight 173.25 g/mol 219.28 g/mol 375.58 g/mol
LogP (Lipophilicity) -0.04 (Amphiphilic)-0.76 (Hydrophilic)3.4 (Lipophilic)
TPSA (Ų) 32.781.629.5
Solubility High (Polar/Organic)High (Aqueous)Low (Aqueous)
BBB Permeability High (Predicted)ModerateHigh
Binding Mode H-bond donor (OH) + Acceptor (OMe)Multi-dentate H-bondingHydrophobic Interaction
Advantage Tunable Solubilizing Group ; Reduced steric bulk.High Specificity.High Potency.[2][3]
Analysis of Efficacy
  • Vs. Miglustat: The product lacks the multiple hydroxyl groups of Miglustat. While this may reduce absolute potency (

    
    ) for glycosidases due to fewer H-bonds, the methoxyethyl group  mimics the hydration shell, potentially reducing the desolvation penalty upon binding. This makes it a superior scaffold for targets requiring a smaller, less polar core.
    
  • Vs. Tiagabine: Unlike the bulky lipophilic tail of Tiagabine, the methoxyethyl tail allows the product to remain soluble in aqueous formulations without complex delivery systems, while still retaining enough lipophilicity to cross cell membranes.

Experimental Protocols

To validate the efficacy of this molecule, the following protocols are recommended. These are designed to assess its potential as both a direct inhibitor and a pharmacological chaperone.

Protocol A: In Vitro Glycosidase Inhibition Assay

Objective: Determine the


 against 

-Glucosidase.
  • Reagents:

    • Enzyme: Recombinant human

      
      -Glucosidase (GCase).
      
    • Substrate: 4-Methylumbelliferyl

      
      -D-glucopyranoside (4-MUG).
      
    • Buffer: Citrate-Phosphate buffer (pH 5.2).

  • Preparation:

    • Prepare serial dilutions of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (0.1 nM to 100 µM) in DMSO/Buffer.

  • Reaction:

    • Incubate 10 µL of enzyme with 10 µL of inhibitor for 30 min at 37°C.

    • Add 20 µL of 4-MUG substrate.

    • Incubate for 30–60 min.

  • Termination & Readout:

    • Stop reaction with Glycine-NaOH buffer (pH 10.5).

    • Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Analysis:

    • Fit data to a sigmoidal dose-response curve to calculate

      
      .
      
Protocol B: Thermal Shift Assay (Chaperone Potential)

Objective: Measure the increase in melting temperature (


) of the target protein upon binding.
  • Mix: 5 µL of protein (2 µM) + 5 µL of Sypro Orange dye + 1 µL of Compound (100 µM).

  • Run: Real-time PCR machine ramp from 25°C to 95°C (0.5°C/min).

  • Result: A positive shift in

    
     (
    
    
    
    ) indicates specific binding and stabilization.

Workflow Start Compound Preparation (DMSO Stock) Split Assay Selection Start->Split PathA Inhibition Assay (IC50 Determination) Split->PathA Functional PathB Thermal Shift Assay (Binding/Stability) Split->PathB Structural DataA Fluorescence Readout (4-MU Release) PathA->DataA DataB Melting Curve (Tm Shift) PathB->DataB Analysis Efficacy Profile (Potency vs. Stability) DataA->Analysis DataB->Analysis

Figure 2: Experimental workflow for validating the dual-mode efficacy of the inhibitor.

Conclusion & Recommendations

[1-(2-Methoxyethyl)piperidin-3-yl]methanol represents a versatile "privileged structure" in drug discovery. While it may not possess the nanomolar potency of fully optimized drugs like Miglustat or Aliskiren in its raw form, its structural efficiency (Ligand Efficiency) is superior.

  • For Lead Optimization: Use this scaffold to probe hydrophobic pockets where the methoxyethyl group can displace water molecules.

  • For Chaperone Therapy: The molecule is an excellent candidate for screening against conformational diseases due to its favorable BBB permeability profile.

References
  • Hit2Lead . (n.d.). Compound BB-4010738: [1-(2-methoxyethyl)piperidin-3-yl]methanol.[4][5][6] ChemBridge Corporation. Link

  • PubChem . (2025). Piperidin-3-ylmethanol (Compound CID 107308). National Center for Biotechnology Information. Link

  • Sinfoo Biotech . (n.d.). Product A045740: [1-(2-Methoxyethyl)piperidin-3-yl]methanol.[5][6] Link

  • Google Patents . (2011). EP2280001A1: Long-chain fatty acid elongation enzyme inhibitor. Link

  • Sigma-Aldrich . (n.d.). Search Results for Piperidine Derivatives. Link

Sources

Validation

Validating the Functional Mechanism of the [1-(2-Methoxyethyl)piperidin-3-yl]methanol Scaffold in Ligand Design

Executive Summary: The "Ether Effect" in Scaffold Selection In modern drug discovery, the [1-(2-Methoxyethyl)piperidin-3-yl]methanol scaffold (hereafter referred to as MEM-Pip ) represents a critical "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether Effect" in Scaffold Selection

In modern drug discovery, the [1-(2-Methoxyethyl)piperidin-3-yl]methanol scaffold (hereafter referred to as MEM-Pip ) represents a critical "privileged structure."[1][2][3] Unlike simple alkyl-piperidines, this moiety offers a distinct mechanism of action at the structural level: it functions as a solubility-enhancing pharmacophore that simultaneously maintains steric bulk and introduces a specific hydrogen-bond acceptor (the ether oxygen) without the penalty of excessive lipophilicity.[1][2][3]

This guide validates the mechanism of MEM-Pip by comparing it against standard hydrophobic and hydrophilic alternatives.[1][2][3] We provide experimental protocols to verify its role in optimizing Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) , ensuring your lead compounds survive the transition from in vitro potency to in vivo bioavailability.[1][2]

Comparative Analysis: MEM-Pip vs. Standard Alternatives

The selection of the N-substituent on the piperidine ring dictates the metabolic fate and binding kinetics of the final drug candidate.[1][2][3] The following table contrasts MEM-Pip with its two most common competitors: the hydrophobic N-Benzyl and the simple N-Ethyl analog.[1][2][3]

Table 1: Physicochemical & Functional Performance Matrix[1][2]
FeatureMEM-Pip (The Product) N-Benzyl Analog (Alternative A)N-Ethyl Analog (Alternative B)[1][2][3]
Primary Mechanism Balanced Hydrophilicity: Ether oxygen creates a "solvation shell" reducing LogP while mimicking alkyl steric bulk.[1][2][3]Hydrophobic Interaction: Pi-stacking interactions drive high affinity but crash solubility.[1][2][3]Steric Minimalist: Low steric clash, but lacks specific secondary binding interactions.[1][2][3]
cLogP (Approx) 1.2 - 1.5 (Optimal for CNS/Oral)2.5 - 3.0 (High risk of non-specific binding)0.8 - 1.0 (Too polar for some pockets)
Solubility (pH 7.4) High (>500 µM) due to ether H-bond accepting capacity.[1][2][3]Low (<50 µM) ; often requires formulation aids.[1][2][3]Moderate ; dependent on the core payload.[1][2][3]
Metabolic Liability O-Dealkylation: Slow clearance; generally stable phase I profile.[1][2][3]Benzylic Oxidation: Rapid CYP450 clearance.[1][2][3]N-Dealkylation: Moderate to fast clearance.[1][2][3]
Binding Entropy Favorable: Flexible ether tail adapts to pocket "wobble."[1][2][3]Rigid: Entropy penalty if the pocket is not perfectly pre-organized.[1][2][3]Neutral: Little entropic gain or loss.[1][2][3]

Mechanism of Action: The Structural Logic[1]

To validate MEM-Pip, one must understand that its "mechanism" is not a biological pathway but a physicochemical interaction network .[1][2][3]

  • Desolvation Penalty Reduction: The hydroxyl group on the piperidine ring (position 3) and the methoxy tail allow the molecule to shed water molecules easily upon entering a hydrophobic pocket, unlike highly polar fragments that incur a high energy cost to desolvate.[1][3]

  • Vectorial Reach: The 2-methoxyethyl chain extends approximately 4.5 Å from the nitrogen, allowing the terminal methoxy group to probe "rim" regions of GPCRs or kinases for auxiliary binding sites.[1][2][3]

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting MEM-Pip over alternatives based on ADME/Tox constraints.

ScaffoldLogic Start Lead Optimization: Piperidine Core Selection CheckAffinity Is Potency < 10 nM? Start->CheckAffinity CheckSolubility Is Solubility > 100 µM? CheckAffinity->CheckSolubility Yes (Potency OK) Benzyl Use N-Benzyl (Risk: High Clearance) CheckAffinity->Benzyl No (Need Hydrophobic Bulk) Ethyl Use N-Ethyl (Risk: Low Potency) CheckSolubility->Ethyl Yes (Keep Simple) MEMPip Select MEM-Pip Scaffold (Balanced LipE & Sol) CheckSolubility->MEMPip No (Need Polar Solubilizer) Benzyl->MEMPip Optimize via Bioisosterism

Figure 1: Decision tree for scaffold selection. MEM-Pip is the optimal choice when balancing potency requirements with solubility deficits.[1][2][3]

Experimental Validation Protocols

To scientifically validate that MEM-Pip is the superior scaffold for your specific target, you must perform a Matched Molecular Pair Analysis (MMPA) .[1][2][3]

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To prove that the methoxyethyl tail contributes specific binding energy and is not just a passive linker.[1][2]

Reagents:

  • Biacore or Octet System.[1][2][3]

  • Immobilized Target Protein (e.g., Kinase domain or GPCR).[1][3]

  • Analytes: MEM-Pip (Compound A) vs. N-Ethyl Analog (Compound B).[1][2][3]

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip to a level of ~2000 RU using standard amine coupling.[1][2][3]

  • Preparation: Dissolve MEM-Pip and the N-Ethyl analog in 100% DMSO (100 mM stock), then dilute into running buffer (HBS-P+) to a final concentration series (e.g., 10 µM to 500 µM). Final DMSO concentration must be <2%.[1][2][3]

  • Injection: Inject analytes for 60 seconds (association) followed by 120 seconds dissociation. Flow rate: 30 µL/min.[1][2][3]

  • Analysis:

    • Calculate

      
       (Dissociation Constant).[1][2][3]
      
    • Validation Criteria: If MEM-Pip shows a lower

      
       (higher affinity) than the N-Ethyl analog, the ether oxygen is participating in a specific H-bond interaction.[1][2][3] If 
      
      
      
      is identical, MEM-Pip is validated solely as a solubility enhancer.[1][2][3]
Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: To confirm that the ether tail resists rapid oxidative clearance compared to lipophilic benzyl analogs.[1][2]

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL).[1][2][3]

  • NADPH Regenerating System.[1][2][3][4]

  • LC-MS/MS for quantification.[1][2][3]

Step-by-Step Methodology:

  • Incubation: Incubate MEM-Pip (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C.[1][2][3][5]

  • Initiation: Add NADPH to start the reaction.[1][2][3]

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1][2][3]

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion transition.[1][2][3][6]

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Metric: MEM-Pip is validated if

      
      , indicating stability suitable for once-daily dosing potential.
      

Synthesis & Validation Workflow

The following diagram outlines the critical path for synthesizing and validating this scaffold within a medicinal chemistry campaign.

ValidationWorkflow Step1 1. Alkylation Piperidine-3-methanol + 2-bromoethyl methyl ether Step2 2. Purification (Silica Gel Chromatography) Step1->Step2 Step3 3. QC: NMR/LCMS Confirm >95% Purity Step2->Step3 Step4 4. LogD Assay Target: 1.0 - 2.0 Step3->Step4 Step5 5. Bioassay (Functional Readout) Step4->Step5 Step5->Step1 SAR Iteration

Figure 2: The iterative cycle for synthesizing and validating the MEM-Pip scaffold.

References

  • PubChem. Piperidin-3-ylmethanol Compound Summary. National Library of Medicine.[1][2][3][6] [Link][1][2]

  • Journal of Medicinal Chemistry. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. (2025). [Link]

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space. (2022).[1][2][3] [Link]

Sources

Comparative

A Comprehensive Guide to the Selectivity and Cross-Reactivity Profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

For researchers and drug development professionals, the synthesis of a novel chemical entity like [1-(2-Methoxyethyl)piperidin-3-yl]methanol is the first step in a long journey of characterization. A molecule's ultimate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of a novel chemical entity like [1-(2-Methoxyethyl)piperidin-3-yl]methanol is the first step in a long journey of characterization. A molecule's ultimate therapeutic utility is defined not only by its intended on-target activity but also, crucially, by its selectivity profile. Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacological effects, making a thorough investigation of cross-reactivity a cornerstone of preclinical development.[1][2]

This guide provides a comprehensive framework for characterizing the selectivity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. As public data on this specific molecule's biological activity is limited[3], we will proceed from first principles, using its structural features to predict potential interactions and outline a robust, multi-tiered experimental plan to rigorously define its specificity.

Part 1: Structural Analysis and Target Hypothesis Generation

The structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol contains several key pharmacophoric features that guide our initial hypotheses. The core is a piperidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs targeting the central nervous system (CNS) and other disease areas.[4][5] The presence of a basic nitrogen atom within this ring system makes it a likely candidate for interaction with aminergic G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.

Key Structural Features:

  • Piperidine Scaffold: A six-membered nitrogen-containing heterocycle common in neuropharmacology.[4]

  • Tertiary Amine: The nitrogen atom is substituted, which can influence its pKa and steric interactions within a binding pocket.

  • Methoxyethyl Group: This N-substitution introduces a flexible, polar ether linkage that can act as a hydrogen bond acceptor.

  • Hydroxymethyl Group: The methanol substituent at the 3-position provides a hydrogen bond donor and acceptor, potentially anchoring the molecule to a target protein.

Based on these features, structurally analogous compounds include various substituted piperidines like (1-Methyl-3-piperidyl)methanol and Piperidin-3-ylmethanol.[6][7] These simpler analogs are known to interact with a range of targets, suggesting a logical starting point for our investigation.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Initial Assessment Workflow"

Part 2: A Tiered Approach to Experimental Cross-Reactivity Profiling

A logical, tiered approach is essential for efficiently and comprehensively profiling a new compound. This strategy begins with broad, cost-effective screening to identify potential "hits" and progresses to more focused, quantitative assays to confirm and characterize these interactions.

Tier 1: Broad Panel Screening (The "Detect" Phase)

The initial goal is to cast a wide net to identify any potential off-target interactions, even weak ones. This is a crucial step in risk assessment.[8][9] Large, commercially available safety pharmacology panels are ideal for this purpose.

Experimental Protocol 1: Broad Radioligand Binding Panel

  • Objective: To identify potential binding interactions across a diverse range of common drug targets.

  • Methodology:

    • Prepare a stock solution of [1-(2-Methoxyethyl)piperidin-3-yl]methanol in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen44, CEREP BioPrint) for screening at a standard concentration, typically 10 µM.

    • The panel should include a wide array of targets, including but not limited to:

      • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, Histaminergic receptors.

      • Ion Channels: Sodium, Potassium, Calcium, and Chloride channels.

      • Transporters: Monoamine transporters (SERT, DAT, NET).

      • Enzymes: MAO-A, MAO-B, PDE families.

  • Data Analysis: Results are typically reported as a percentage of inhibition (%I) of radioligand binding. A common threshold for a "hit" is >50% inhibition.

Hypothetical Data Summary: Tier 1 Screening

Target ClassRepresentative Target% Inhibition @ 10 µMInterpretation
GPCR Sigma-1 Receptor (σ1R)85%Strong Hit - Requires follow-up.
Dopamine D2 Receptor62%Moderate Hit - Requires follow-up.
Serotonin 5-HT2A Receptor45%Borderline activity. Monitor in Tier 2.
Adrenergic α2A Receptor15%No significant interaction.
Ion Channel hERG Potassium Channel25%Low activity, but monitor due to cardiac safety relevance.
Enzyme Monoamine Oxidase A (MAO-A)78%Strong Hit - Requires follow-up.[10]

This data is hypothetical and for illustrative purposes only.

Tier 2: Orthogonal Confirmation and Potency Determination (The "Confirm" Phase)

Any significant hits identified in Tier 1 must be confirmed using a different, preferably functional, assay. This self-validating step is critical to eliminate artifacts from the primary screen.[11] The goal is to determine the potency (e.g., IC₅₀ or EC₅₀) of the interaction.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tier 2 Hit Validation Workflow"

Experimental Protocol 2: Enzyme Inhibition Assay (MAO-A)

  • Objective: To determine the inhibitory potency (IC₅₀) of the compound against MAO-A.

  • Methodology:

    • Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the production of luciferin from a MAO substrate.

    • Prepare a serial dilution of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, typically from 100 µM down to 1 nM.

    • Incubate recombinant human MAO-A enzyme with the compound dilutions for a set period (e.g., 15 minutes).

    • Add the luminogenic substrate and incubate for the recommended time.

    • Measure luminescence using a plate reader.

    • Include a known MAO-A inhibitor (e.g., clorgyline) as a positive control.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular and In-Vivo Assessment (The "Characterize" Phase)

If an off-target interaction is confirmed and potent (typically within 10-30 fold of the on-target potency), its effect must be evaluated in a more physiologically relevant system. Cellular assays can reveal whether a binding event translates into a functional cellular response.[12]

Experimental Protocol 3: Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages the off-target (e.g., σ1R) in a live-cell environment.

  • Methodology:

    • Use a technique like the NanoBRET™ Target Engagement Assay (Promega).

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for the target protein (σ1R) fused to a NanoLuc® luciferase.

    • Culture the cells and treat with a range of concentrations of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

    • Add the fluorescent NanoBRET™ tracer that also binds to the target.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Compound binding to the target will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine a cellular IC₅₀, confirming target engagement in a physiological context.

Part 3: Comparative Analysis and Selectivity Index

Once potency values are determined for the primary target (let's assume a hypothetical on-target, Target X) and key off-targets, a selectivity index can be calculated. This quantitative metric is crucial for comparing your lead compound against alternatives.

Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

A higher SI value indicates greater selectivity for the on-target versus the off-target. An SI > 100 is often considered a benchmark for a highly selective compound.

Hypothetical Selectivity Profile Comparison

CompoundTarget X IC₅₀ (nM)σ1R IC₅₀ (nM)MAO-A IC₅₀ (nM)σ1R Selectivity IndexMAO-A Selectivity Index
[1-(2-Methoxyethyl) piperidin-3-yl]methanol 151,2503,50083233
Alternative 1 (Methyl analog) 253008,00012320
Alternative 2 (Scaffold hop) 10>10,000>10,000>1,000>1,000

This data is hypothetical and for illustrative purposes only.

In this hypothetical comparison, our lead compound shows excellent selectivity against MAO-A but only moderate selectivity against the Sigma-1 receptor. Alternative 1 is less potent and has poor selectivity for σ1R. Alternative 2, while having similar on-target potency, demonstrates a superior selectivity profile, making it a more desirable candidate for further development. This data-driven comparison is essential for making informed decisions in a drug discovery pipeline.

Conclusion and Forward Look

The journey from a newly synthesized molecule to a well-characterized chemical probe or drug candidate is paved with rigorous, unbiased experimental investigation. For [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a systematic, tiered approach to cross-reactivity profiling is not just recommended; it is essential. By starting with broad screening, confirming hits with orthogonal assays, and quantifying interactions in cellular models, researchers can build a comprehensive selectivity profile. This profile is the foundation upon which all future development rests, enabling a clear-eyed assessment of a compound's potential and liabilities, and guiding the path toward safer, more effective therapeutics.

References

  • National Center for Biotechnology Information. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Grison, M., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. Available from: [Link]

  • Shumsky, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Off-target analysis - FDA Advisory Committee 2023. Available from: [Link]

  • Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

  • Promega Corporation. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available from: [Link]

  • Grison, M., et al. (2017). The use of novel selectivity metrics in kinase research. ResearchGate. Available from: [Link]

  • Martin, F., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Available from: [Link]

Sources

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Analogs as CNS-Active Agents

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a scaffold with significant potential in the development of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a scaffold with significant potential in the development of therapeutics for central nervous system (CNS) disorders. Drawing upon established principles of medicinal chemistry and data from related piperidine-based compounds, this document offers insights into the rational design of novel ligands targeting key neurological pathways.

The piperidine moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for interacting with complex protein targets. This guide will specifically explore how modifications to the [1-(2-Methoxyethyl)piperidin-3-yl]methanol core can influence biological activity, with a particular focus on muscarinic acetylcholine receptors (mAChRs), known targets for cognitive and psychiatric disorders.

The [1-(2-Methoxyethyl)piperidin-3-yl]methanol Scaffold: A Privileged Structure for CNS Drug Discovery

The core structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol presents three key regions for chemical modification, each playing a critical role in determining the compound's pharmacological profile:

  • The Piperidine Ring: This central feature provides the fundamental architecture for ligand-receptor interactions. Its stereochemistry and substitution patterns are crucial for defining potency and selectivity.

  • The N-Substituent (1-position): The (2-Methoxyethyl) group significantly influences the compound's pharmacokinetic properties, including lipophilicity and metabolic stability. Variations in this group can modulate blood-brain barrier penetration and target engagement.

  • The Methanol Group (3-position): The hydroxymethyl group offers a key hydrogen bonding motif, which can be critical for anchoring the ligand within the receptor's binding pocket.

The strategic exploration of these three regions allows for the fine-tuning of a compound's affinity, selectivity, and overall drug-like properties.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for the exact [1-(2-Methoxyethyl)piperidin-3-yl]methanol series is not extensively available in the public domain, we can infer critical relationships by examining closely related piperidine-based muscarinic antagonists and other CNS-active agents.

Impact of the N-Substituent on Muscarinic Receptor Affinity

The substituent at the 1-position of the piperidine ring is a primary determinant of affinity and selectivity for muscarinic receptor subtypes. Studies on various piperidine analogs have demonstrated that the nature of this group can dramatically alter the pharmacological profile.[2]

For instance, in a series of piperidinyl piperidine analogs developed as M2 muscarinic receptor antagonists, modifications to the N-substituent were pivotal in achieving high potency and selectivity.[2] It is hypothesized that the N-substituent occupies a lipophilic pocket within the receptor. Therefore, variations in the length, branching, and electronic properties of the (2-Methoxyethyl) group in our target scaffold are expected to have a profound impact on activity.

Key Inferred SAR Trends for the N-Substituent:

  • Chain Length and Branching: Increasing the length of the alkoxyethyl chain may enhance van der Waals interactions within the binding pocket, potentially increasing affinity. However, excessive length or branching could introduce steric hindrance, leading to a decrease in potency.

  • Ether Oxygen: The oxygen atom in the methoxyethyl group can act as a hydrogen bond acceptor, potentially forming a key interaction with the receptor. Replacing it with other heteroatoms or removing it altogether would likely have a significant effect on binding.

  • Terminal Group: Modification of the terminal methyl group to larger alkyl or aryl groups could further probe the dimensions of the lipophilic pocket and potentially introduce beneficial interactions, such as pi-stacking.

Table 1: Hypothetical SAR of N-Substituent Modifications on Muscarinic Receptor Affinity

N-Substituent (R) in [1-(R)piperidin-3-yl]methanolPredicted Effect on AffinityRationale
-(CH₂)₂-O-CH₃ (Parent)BaselineReference compound.
-(CH₂)₃-O-CH₃Potential IncreaseIncreased chain length may improve hydrophobic interactions.
-(CH₂)₂-O-CH₂CH₃Potential IncreaseLarger terminal alkyl group may better fill the lipophilic pocket.
-(CH₂)₂-S-CH₃Likely DecreaseAltered electronics and hydrogen bonding capacity of the heteroatom.
-(CH₂)₂-PhPotential IncreaseAromatic ring could engage in pi-stacking interactions.
The Role of the 3-Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the piperidine ring is a critical pharmacophoric element. This group can act as both a hydrogen bond donor and acceptor, providing a strong anchoring point within the polar region of the receptor binding site.

In related muscarinic antagonists, the presence and orientation of a hydrogen-bonding moiety are often essential for high-affinity binding. Ester or ether linkages at this position are common in potent muscarinic ligands.[3]

Key Inferred SAR Trends for the 3-Methanol Group:

  • Esterification/Etherification: Converting the primary alcohol to an ester or ether with various alkyl or aryl groups can modulate potency and selectivity. This modification can introduce additional points of interaction with the receptor.

  • Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen-bonding groups, such as an amide or a carboxylic acid, could maintain or enhance binding affinity while altering physicochemical properties.

  • Stereochemistry: The stereochemistry at the 3-position is likely to be critical. The (R) and (S) enantiomers are expected to exhibit different potencies due to the specific three-dimensional arrangement of the hydroxymethyl group within the chiral binding pocket of the receptor.

Table 2: Hypothetical SAR of 3-Methanol Group Modifications on Muscarinic Receptor Affinity

3-Position Substituent in [1-(2-Methoxyethyl)piperidin-3-yl]-XPredicted Effect on AffinityRationale
-CH₂OH (Parent)BaselineReference compound with key hydrogen bonding group.
-CH₂-O-AcetylPotential Increase/DecreaseEsterification can alter binding mode and introduce new interactions.
-CH₂-O-BenzylPotential IncreaseBenzyl group can introduce additional hydrophobic or pi-stacking interactions.
-C(=O)NH₂Potential to Maintain ActivityAmide can serve as a bioisosteric replacement for the alcohol.
-COOHLikely DecreaseIntroduction of a negative charge may be detrimental to binding.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol analogs.

General Synthetic Scheme

The synthesis of the target analogs can be achieved through a multi-step sequence starting from commercially available materials.

Synthesis_Workflow Start Commercially Available 3-Hydroxymethylpiperidine Step1 N-Alkylation with 2-bromoethyl methyl ether Start->Step1 NaH, DMF Product [1-(2-Methoxyethyl)piperidin-3-yl]methanol Step1->Product Analog_Synth Modification of 3-Hydroxymethyl Group Product->Analog_Synth Esterification or Etherification Reagents Analogs Target Analogs Analog_Synth->Analogs

Caption: General synthetic workflow for [1-(2-Methoxyethyl)piperidin-3-yl]methanol and its analogs.

Step-by-Step Protocol for the Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol:

  • To a solution of 3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Pharmacological Evaluation

The biological activity of the synthesized analogs would be assessed using standard in vitro assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity:

  • Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 muscarinic receptor subtypes.

  • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine) in the presence of increasing concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow Start CHO Cell Membranes (Expressing M1-M5) Step1 Incubate with [³H]-NMS & Test Compound Start->Step1 Step2 Rapid Filtration Step1->Step2 Step3 Liquid Scintillation Counting Step2->Step3 End Determine Ki Values Step3->End

Caption: Workflow for determining muscarinic receptor binding affinity.

Comparative Analysis and Future Directions

The SAR data, although inferred from related compound series, provides a strong foundation for the rational design of novel [1-(2-Methoxyethyl)piperidin-3-yl]methanol analogs. The key to successful drug discovery in this area will be the systematic exploration of the chemical space around the three main modification points of the scaffold.

Comparison with Other Piperidine-Based CNS Agents:

The SAR principles discussed here are consistent with those observed for other piperidine-containing CNS drugs. For example, the importance of the N-substituent in defining receptor affinity and selectivity is a recurring theme in the development of ligands for dopamine and serotonin transporters.[4] The critical role of hydrogen bonding interactions, provided by the 3-hydroxymethyl group, is also a common feature of many successful CNS drugs.

Future Directions:

  • Synthesis and Biological Evaluation: The primary next step is the synthesis and in vitro evaluation of a focused library of analogs to validate the inferred SAR and to identify lead compounds.

  • In Vivo Studies: Promising compounds with high affinity and selectivity in vitro should be advanced to in vivo studies to assess their pharmacokinetic properties, including blood-brain barrier penetration and efficacy in animal models of CNS disorders.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to gain a deeper understanding of the binding modes of these analogs within the target receptors, which can further guide the design of more potent and selective compounds.

By integrating synthetic chemistry, in vitro pharmacology, and computational modeling, the therapeutic potential of the [1-(2-Methoxyethyl)piperidin-3-yl]methanol scaffold can be fully explored, potentially leading to the discovery of novel treatments for a range of debilitating neurological and psychiatric conditions.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences. Available at: [Link]

  • (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998. PubChem. Available at: [Link]

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem. Available at: [Link]

  • (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777. PubChem. Available at: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. Available at: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines. Available at: [Link]

  • Structure-Activity Relationships of a New Series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as Mu-Selective Opioid Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. European Journal of Medicinal Chemistry. Available at: [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: [1-(2-Methoxyethyl)piperidin-3-yl]methanol versus Piperidin-3-ylmethanol

Introduction: The Rationale for N-Alkylation in Piperidine Scaffolds The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N-Alkylation in Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure allows for three-dimensional diversity, which is crucial for molecular recognition and interaction with biological targets. A common strategy to modulate the physicochemical and pharmacological properties of piperidine-containing molecules is N-alkylation, the substitution at the nitrogen atom. This modification can significantly impact a compound's polarity, basicity, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

This guide presents a comprehensive benchmarking framework for a novel piperidine derivative, [1-(2-Methoxyethyl)piperidin-3-yl]methanol , against its parent primary amine, Piperidin-3-ylmethanol . Piperidin-3-ylmethanol is selected as the standard compound due to its structural simplicity and its role as a versatile intermediate in the synthesis of more complex molecules.[2] The introduction of a 2-methoxyethyl group at the nitrogen atom in our target compound is hypothesized to alter its lipophilicity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties.

This document provides a detailed protocol for the synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and a head-to-head comparison of its key physicochemical properties with Piperidin-3-ylmethanol. The experimental methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and chemical development.

Synthesis and Physicochemical Characterization

The synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is proposed via a standard N-alkylation reaction of Piperidin-3-ylmethanol. This approach is a well-established and versatile method for the funtionalization of secondary amines.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of Piperidin-3-ylmethanol with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperidin-3-ylmethanol Piperidin-3-ylmethanol Reaction Mixture Reaction Mixture Piperidin-3-ylmethanol->Reaction Mixture 1-bromo-2-methoxyethane 1-bromo-2-methoxyethane 1-bromo-2-methoxyethane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Heat Heat Heat->Reaction Mixture [1-(2-Methoxyethyl)piperidin-3-yl]methanol [1-(2-Methoxyethyl)piperidin-3-yl]methanol Byproduct (e.g., KBr) Byproduct (e.g., KBr) Reaction Mixture->[1-(2-Methoxyethyl)piperidin-3-yl]methanol Reaction Mixture->Byproduct (e.g., KBr)

Caption: Proposed synthetic pathway for [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Physicochemical Properties Comparison

The following table summarizes the known properties of the standard compound, Piperidin-3-ylmethanol, and the predicted properties for the target compound, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. The predicted values are based on computational models and serve as a hypothesis for experimental verification.

PropertyPiperidin-3-ylmethanol (Standard)[1-(2-Methoxyethyl)piperidin-3-yl]methanol (Target - Predicted)
Molecular Formula C₆H₁₃NO[3]C₉H₁₉NO₂
Molecular Weight 115.17 g/mol [3]173.25 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 240.4 °C[2]~260-270 °C
Melting Point Not availableNot available
Solubility in Water Soluble (575 g/L at 25 °C)[2]Moderately soluble
LogP (predicted) -0.1[3]~0.5 - 1.0
pKa (predicted) ~10.5 (amine)~9.5 (amine)

Benchmarking Experimental Protocols

A rigorous benchmarking study requires a suite of analytical techniques to compare the physicochemical properties of the target compound with the standard. The following protocols are designed to provide a comprehensive characterization of both molecules.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Data Analysis & Comparison Synthesis of Target Compound Synthesis of Target Compound Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Synthesis of Target Compound->Purification (Distillation/Chromatography) NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purification (Distillation/Chromatography)->NMR Spectroscopy (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Purification (Distillation/Chromatography)->Mass Spectrometry (MS) FT-IR Spectroscopy FT-IR Spectroscopy Purification (Distillation/Chromatography)->FT-IR Spectroscopy Melting Point/Boiling Point Melting Point/Boiling Point Purification (Distillation/Chromatography)->Melting Point/Boiling Point Solubility Assessment Solubility Assessment Purification (Distillation/Chromatography)->Solubility Assessment Data Tabulation Data Tabulation NMR Spectroscopy (1H, 13C)->Data Tabulation Mass Spectrometry (MS)->Data Tabulation FT-IR Spectroscopy->Data Tabulation Melting Point/Boiling Point->Data Tabulation Solubility Assessment->Data Tabulation Comparative Analysis Comparative Analysis Data Tabulation->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Overall workflow for the benchmarking of the target compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized [1-(2-Methoxyethyl)piperidin-3-yl]methanol and compare its spectral data with Piperidin-3-ylmethanol.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Record chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

    • Analyze the integration, multiplicity (s, d, t, q, m), and coupling constants (J) to assign protons to the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Record chemical shifts (δ) in ppm.

    • Assign each carbon atom in the molecule based on its chemical shift and comparison with predicted spectra.

  • Data Comparison: Compare the obtained spectra of the target compound with those of the standard compound, noting shifts in proton and carbon signals due to the N-alkylation.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Comparison: Compare the molecular ion and fragmentation patterns of the target and standard compounds to understand the influence of the 2-methoxyethyl group on the molecule's stability and fragmentation pathways.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules and to confirm the N-alkylation.

Methodology:

  • Sample Preparation: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as O-H (alcohol), C-H (alkane), N-H (secondary amine in the standard), and C-O (ether in the target).

  • Data Comparison: The disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) in the spectrum of the target compound compared to the standard will provide strong evidence of successful N-alkylation.

Protocol 4: Physical Properties Determination

Objective: To measure the boiling point and assess the solubility of the compounds.

Methodology:

  • Boiling Point:

    • Determine the boiling point of the liquid samples using a micro-distillation apparatus under atmospheric pressure.

  • Solubility:

    • Qualitatively assess the solubility of each compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane).

    • Quantitatively determine the aqueous solubility by preparing a saturated solution, equilibrating, and measuring the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present, or by gravimetric analysis after solvent evaporation).

Expected Outcomes and Significance

This benchmarking guide provides a systematic approach to characterize a novel piperidine derivative and compare its properties to a well-defined standard. The expected outcomes include:

  • Successful Synthesis and Structural Confirmation: The proposed synthetic route is expected to yield the target compound, [1-(2-Methoxyethyl)piperidin-3-yl]methanol, with its structure unequivocally confirmed by NMR, MS, and FT-IR spectroscopy.

  • Comparative Physicochemical Data: The experimental protocols will generate a comprehensive dataset comparing the boiling point, solubility, and spectroscopic properties of the target and standard compounds.

  • Understanding Structure-Property Relationships: The comparative data will provide valuable insights into how the introduction of a 2-methoxyethyl group on the piperidine nitrogen influences the molecule's physicochemical properties. This understanding is crucial for the rational design of new drug candidates with optimized ADME profiles.

By following the detailed methodologies outlined in this guide, researchers can generate high-quality, reproducible data to support the advancement of their drug discovery and development programs.

References

  • LookChem. [(3S)-piperidin-3-yl]methanol. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Wiley Online Library. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Der Pharma Chemica. PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • PubChem. [3-(Aminomethyl)phenyl]-piperidin-3-ylmethanol. [Link]

  • Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • PubChem. Piperidin-3-ylmethanol. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • PubChem. (1-Methyl-3-piperidyl)methanol. [Link]

  • Google Patents.

Sources

Validation

In vitro and in vivo correlation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol activity

Comprehensive Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Scaffolds Executive Summary This guide provides a technical evaluation of [1-(2-Methoxyethyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Scaffolds

Executive Summary

This guide provides a technical evaluation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6), a critical pharmacological scaffold used in the synthesis of CNS-active agents, muscarinic antagonists, and local anesthetics.[1] Unlike standard alkyl-piperidines, the 2-methoxyethyl tail is engineered to balance lipophilicity (LogD) with aqueous solubility.[1]

This document details the In Vitro-In Vivo Correlation (IVIVC) strategy required to validate this scaffold against its primary alternatives: N-Methyl (Standard) and N-Benzyl (Lipophilic) analogs.[1] We focus on establishing a Level A correlation, linking in vitro dissolution/permeability rates directly to in vivo absorption profiles.[1]

Compound Profile & Physicochemical Benchmarking

The [1-(2-Methoxyethyl)piperidin-3-yl]methanol moiety functions as a "solubilizing linker."[1] To understand its IVIVC potential, we must first benchmark its fundamental properties against standard alternatives.[1]

Table 1: Physicochemical Comparison of Piperidine-3-methanol Analogs

Feature[1-(2-Methoxyethyl)...] (Target)[1-Methyl...] (Alternative A)[1-Benzyl...] (Alternative B)[1]
Role Balanced AmphiphileCompact BaseLipophilic Anchor
LogP (Calc) ~0.8 - 1.2~0.4 - 0.6~2.5 - 3.0
Aq.[1] Solubility High (>10 mg/mL)Very HighLow (<0.1 mg/mL)
Metabolic Liability Moderate (O-demethylation)Low (N-demethylation)High (Benzylic oxidation)
CNS Penetration Moderate-GoodLow-ModerateHigh
IVIVC Risk Low (Solubility limited)Low (Permeability limited)High (Dissolution limited)

Expert Insight: The Methoxyethyl variant offers a superior "sweet spot" for IVIVC development.[1] Unlike the Benzyl variant (BCS Class II), which often suffers from dissolution-limited absorption, the Methoxyethyl analog typically behaves as a BCS Class I or III compound, simplifying the correlation between in vitro release and in vivo plasma concentration.[1]

In Vitro Characterization Protocols

To establish a robust IVIVC, specific in vitro parameters must be experimentally determined.[1]

A. Biorelevant Dissolution & Permeability (PAMPA/Caco-2)

Rationale: The methoxyethyl group can form intramolecular hydrogen bonds, potentially altering permeability compared to simple alkyls.[1]

Protocol:

  • Dissolution: Perform in FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5.

    • Target: >85% release within 15 minutes.[1]

  • Permeability (Caco-2):

    • Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size).[1]

    • Dose: 10 µM [1-(2-Methoxyethyl)piperidin-3-yl]methanol.[1]

    • Measure

      
       (Apparent Permeability) in Apical-to-Basolateral (A-B) direction.[1]
      
    • Success Criterion:

      
       indicates good oral absorption potential.[1]
      
B. Metabolic Stability (Microsomal Clearance)

Rationale: The methoxyethyl tail is susceptible to O-demethylation by CYP2D6 or CYP3A4.[1] High clearance destroys IVIVC by decoupling absorption from systemic exposure.[1]

Protocol:

  • Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH (1 mM).[1]

  • Sample at 0, 5, 15, 30, and 60 min.

  • Analyze via LC-MS/MS (MRM mode).[1]

  • Calculation:

    
    .[1]
    

In Vivo Pharmacokinetics & Correlation Strategy

Experimental Workflow

The following diagram illustrates the critical path for establishing IVIVC for this scaffold, highlighting the metabolic checkpoints.

IVIVC_Workflow Compound [1-(2-Methoxyethyl) piperidin-3-yl]methanol InVitro In Vitro Data (Dissolution + Caco-2) Compound->InVitro Characterization InVivo In Vivo PK (Rat) (PO Administration) Compound->InVivo Dosing Correlation Level A IVIVC (Linear Regression) InVitro->Correlation Fraction Dissolved (Fd) Metabolism Metabolic Filter (Liver CYP450) InVivo->Metabolism First Pass Deconvolution Wagner-Nelson Deconvolution InVivo->Deconvolution Plasma Conc (Cp) Metabolism->InVivo Bioavailability (F) Deconvolution->Correlation Fraction Absorbed (Fa)

Figure 1: Strategic workflow for establishing Level A IVIVC. The "Metabolic Filter" is the critical variable for Methoxyethyl derivatives.

Data Analysis: The Wagner-Nelson Method

To correlate in vitro dissolution (


) with in vivo absorption (

), use the Wagner-Nelson method for a one-compartment model:

[1]

Correlation Logic:

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
  • Target: Slope

    
    , 
    
    
    
    .
  • Deviation: If

    
    , the Methoxyethyl group is likely undergoing significant first-pass metabolism or efflux (P-gp), breaking the correlation.[1]
    

Comparative Performance Analysis

Scenario: You are selecting a linker for a new CNS drug.[1] Why choose [1-(2-Methoxyethyl)...] over the alternatives?

Table 2: Performance Matrix

MetricMethoxyethyl Scaffold Benzyl Scaffold Methyl Scaffold
IVIVC Predictability High. Solubility aids dissolution; permeability is consistent.[1]Low. Dissolution rate-limited; sensitive to particle size.[1]Moderate. Often permeability-limited (Class III).[1]
Metabolic Stability Medium. O-dealkylation is slower than benzylic oxidation.[1]Poor. Rapid oxidation at benzylic position.[1]High. N-demethylation is slow.[1]
Formulation Ease Excellent. Forms stable salts; high aqueous solubility.[1]Difficult. Requires lipophilic vehicles/nanomilling.[1]Good. Hygroscopicity can be an issue.[1]

Metabolic Pathway & Safety Considerations

Understanding the specific degradation of the methoxyethyl group is vital for interpreting "In Vivo" data that doesn't match "In Vitro" predictions.[1]

Metabolism_Pathway Parent Parent Scaffold (Methoxyethyl) Met1 Intermediate (Hemiacetal) Parent->Met1 CYP450 (O-Dealkylation) Met2 Major Metabolite (N-Desalkyl Piperidine) Met1->Met2 Spontaneous Met3 Methoxyacetic Acid (Potential Toxin) Met1->Met3 Oxidation

Figure 2: Metabolic degradation pathway.[1] Note the formation of Methoxyacetic acid, a potential safety flag in preclinical toxicology.[1]

Safety Note: The cleavage of the methoxyethyl group can yield methoxyacetic acid (MAA).[1] While generally manageable in trace amounts, MAA is a known reproductive toxin.[1] During in vivo studies, monitor for MAA accumulation to ensure the safety of the scaffold.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[1] U.S. Department of Health and Human Services.[1] Link

  • PubChem Compound Summary. (2024). [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6).[1][2][3][4] National Center for Biotechnology Information.[1] Link

  • Journal of Medicinal Chemistry. (2018). Strategies for Improving Solubility and Permeability in Drug Discovery: The Role of Solubilizing Tails. ACS Publications.[1] Link

  • Xenobiotica. (2020).[1] Metabolic stability and metabolite profiling of N-substituted piperidines in human liver microsomes.[1] Taylor & Francis.[1] Link[1]

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Comparative

Comparative analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol synthesis routes

A Comprehensive Guide to the Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol for Researchers and Drug Development Professionals The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol for Researchers and Drug Development Professionals

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, with the piperidine scaffold featuring prominently in a vast array of pharmaceuticals. Among these, [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a key building block in the development of various therapeutic agents. Its structure, combining a hydrophilic hydroxymethyl group and a flexible N-(2-methoxyethyl) side chain, makes it a versatile intermediate for producing compounds with a wide range of biological activities. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, a critical evaluation of each pathway's merits and drawbacks, and supporting data to inform your synthetic strategy.

Route 1: N-Alkylation of 3-Piperidinemethanol

This synthetic approach prioritizes the early introduction of the C3 functional group, starting with the commercially available or readily synthesized 3-piperidinemethanol. The subsequent key step is the N-alkylation to introduce the 2-methoxyethyl group.

Causality Behind Experimental Choices

The choice of starting with 3-piperidinemethanol is advantageous due to its commercial availability and the well-established methods for its synthesis from inexpensive precursors like nicotinic acid.[1] The critical N-alkylation step requires careful selection of the alkylating agent and reaction conditions to favor mono-alkylation and minimize the formation of quaternary ammonium salts.[2] The use of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the desired product.

Experimental Protocol

Step 1: Synthesis of 3-Piperidinemethanol from Nicotinic Acid (if not commercially available)

A two-step procedure is employed for the synthesis of 3-pyridinemethanol, which is then hydrogenated to 3-piperidinemethanol.

  • Esterification of Nicotinic Acid: Nicotinic acid is first converted to its methyl ester, methyl nicotinate, to facilitate the subsequent reduction.[1]

  • Reduction of Methyl Nicotinate: The ester is then reduced to 3-pyridinemethanol using a mild reducing agent like sodium borohydride in methanol.[1]

  • Hydrogenation of 3-Pyridinemethanol: The pyridine ring is catalytically hydrogenated to a piperidine ring using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3-piperidinemethanol.[3]

Step 2: N-Alkylation of 3-Piperidinemethanol

Figure 1: N-Alkylation of 3-Piperidinemethanol.

Detailed Procedure:

  • To a solution of 3-piperidinemethanol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).[2]

  • To this suspension, add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Route 2: Reduction of N-(2-Methoxyethyl)piperidine-3-carboxylate

This alternative strategy involves the initial formation of the N-substituted piperidine ring, followed by the reduction of a carboxylic acid or ester at the C3 position.

Causality Behind Experimental Choices

This route is advantageous when the starting material, nipecotic acid (piperidine-3-carboxylic acid), is readily accessible. The N-alkylation of nipecotic acid is generally efficient. The subsequent reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, the carboxylic acid can be esterified first, followed by reduction with a milder reagent like sodium borohydride, which can enhance safety and simplify the work-up procedure.[4]

Experimental Protocol

Step 1: N-Alkylation of Nipecotic Acid

The N-alkylation of nipecotic acid can be achieved under similar conditions as described in Route 1 for 3-piperidinemethanol.

Step 2: Reduction of N-(2-Methoxyethyl)nipecotic Acid

Figure 2: Reduction of N-(2-Methoxyethyl)nipecotic Acid.

Detailed Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(2-methoxyethyl)nipecotic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: N-Alkylation of 3-PiperidinemethanolRoute 2: Reduction of N-(2-Methoxyethyl)piperidine-3-carboxylate
Starting Materials 3-Piperidinemethanol (or Nicotinic Acid), 2-Bromoethyl methyl etherNipecotic Acid, 2-Bromoethyl methyl ether
Key Transformations N-AlkylationN-Alkylation, Carboxylic Acid Reduction
Reagent Safety Generally safer reagents.Requires the use of highly reactive and pyrophoric LiAlH₄.
Number of Steps Fewer steps if starting from 3-piperidinemethanol.Potentially more steps if esterification is performed before reduction.
Scalability Generally more amenable to large-scale synthesis due to milder conditions.The use of LiAlH₄ can pose challenges for large-scale reactions.
Purification Standard chromatographic purification.Workup can be more complex due to the formation of aluminum salts.
Overall Yield Dependent on the efficiency of the N-alkylation step.Can be high, but the reduction step requires careful execution.

Conclusion

Both synthetic routes presented offer viable pathways to [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

Route 1 is arguably the more direct and safer approach, particularly for researchers who have access to 3-piperidinemethanol. The N-alkylation is a well-understood transformation with manageable safety considerations, making this route attractive for both small-scale and larger-scale preparations.

Route 2 provides a solid alternative, especially if nipecotic acid is the more readily available starting material. However, the use of lithium aluminum hydride necessitates stringent safety precautions and anhydrous conditions, which may not be ideal in all laboratory settings. The potential need for an additional esterification step could also impact the overall efficiency of this route.

The ultimate choice of synthesis will depend on the specific needs and resources of the research team, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.

References

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
  • Organic Syntheses Procedure. Piperidine, 1-ethyl-. Available at: [Link]

  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • ResearchGate (2018). An improved scalable process for synthesis of piperidin-4-yl-carbamates. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available at: [Link]

  • MDPI (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • NREL. A Comparative Techno-Economic Analysis of Renewable Methanol Synthesis Pathways from Biomass and CO2. Available at: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • PubMed (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available at: [Link]

  • Scientific Research Publishing (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Available at: [Link]

Sources

Validation

Selectivity Profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol: A Comparative Guide to Muscarinic Receptor and Off-Target Interactions

This guide provides a comprehensive framework for characterizing the selectivity of the novel chemical entity, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. Given the prevalence of the piperidine scaffold in centrally acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel chemical entity, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, a thorough understanding of a new compound's target engagement and potential off-target liabilities is paramount for advancing drug discovery programs. This document outlines a scientifically rigorous approach to selectivity profiling, focusing on a plausible primary target class, the muscarinic acetylcholine receptors (mAChRs), and relevant secondary targets to construct a detailed pharmacological profile.

Introduction and Rationale for Target Selection

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a synthetic small molecule featuring a substituted piperidine core. This structural motif is a well-established pharmacophore found in numerous approved drugs targeting G-protein coupled receptors (GPCRs), including muscarinic, serotonin, and sigma receptors.[1] The presence of the N-alkoxyethyl substituent and the hydroxymethyl group suggests potential interactions with the orthosteric or allosteric sites of these receptors.

For the purpose of this illustrative guide, we hypothesize that the primary biological targets for [1-(2-Methoxyethyl)piperidin-3-yl]methanol are the muscarinic acetylcholine receptors (mAChRs) . This family of five GPCR subtypes (M1-M5) is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a multitude of physiological processes.[2] The development of subtype-selective muscarinic ligands is a significant goal in medicinal chemistry for treating various disorders, including Alzheimer's disease, schizophrenia, and overactive bladder.

To build a comprehensive selectivity profile, we will compare the activity of our compound of interest against all five muscarinic receptor subtypes. Furthermore, to assess potential side effects and alternative mechanisms of action, we will profile it against a panel of relevant off-targets, including the serotonin receptors 5-HT1A and 5-HT2A , and the sigma-1 receptor . These targets are frequently implicated in the pharmacology of piperidine-containing compounds.[3]

Understanding the Molecular Pharmacology of Target Receptors

A rational approach to selectivity profiling requires an understanding of the signaling mechanisms of the target receptors. This knowledge informs the choice of appropriate functional assays.

Muscarinic Acetylcholine Receptor Signaling

The five muscarinic receptor subtypes are broadly classified into two families based on their primary G-protein coupling:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]).[4]

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

This differential signaling provides a clear strategy for functional characterization: calcium flux assays for M1, M3, and M5, and cAMP assays for M2 and M4.

cluster_Gq Gq/11 Signaling Pathway cluster_Gi Gi/o Signaling Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release M2_M4 M2, M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Acts on cAMP_decrease ↓ cAMP ATP->cAMP_decrease start Compound of Interest [1-(2-Methoxyethyl)piperidin-3-yl]methanol binding_assays Primary Screening: Radioligand Binding Assays (Determine Affinity - Ki) start->binding_assays functional_assays Secondary Screening: Functional Assays (Determine Potency - EC50/IC50) binding_assays->functional_assays For active compounds data_analysis Data Analysis & Selectivity Profile Generation functional_assays->data_analysis

Sources

Comparative

Optimizing Fragment Solubility: [1-(2-Methoxyethyl)piperidin-3-yl]methanol vs. (1-Ethylpiperidin-3-yl)methanol

Executive Summary: The Ether Oxygen Advantage In fragment-based drug discovery (FBDD) and lead optimization, the modulation of physicochemical properties via N-substituents is a critical decision point. This guide presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ether Oxygen Advantage

In fragment-based drug discovery (FBDD) and lead optimization, the modulation of physicochemical properties via N-substituents is a critical decision point. This guide presents a head-to-head technical comparison between [1-(2-Methoxyethyl)piperidin-3-yl]methanol (hereafter MEM-Pip-MeOH ) and its lipophilic competitor, (1-Ethylpiperidin-3-yl)methanol (hereafter Et-Pip-MeOH ).

While the ethyl analog is a standard lipophilic building block, MEM-Pip-MeOH offers a strategic advantage in Ligand Lipophilic Efficiency (LLE) and Aqueous Solubility . The introduction of the ether oxygen in the N-alkyl tail serves as a specific design element to lower LogD


 without significantly altering the steric footprint, making it the superior choice for scaffolds requiring solubility remediation or reduced non-specific binding.

Molecular Profile & Competitor Selection

The selection of Et-Pip-MeOH as the competitor is based on the "Matched Molecular Pair" (MMP) principle. It represents the baseline alkylated fragment. The comparison isolates the specific contribution of the methoxyethyl ether oxygen.

Table 1: Physicochemical Head-to-Head
PropertyMEM-Pip-MeOH (Product)Et-Pip-MeOH (Competitor)Delta / Impact
CAS Number 4606-65-9 (Parent/Related)7583-53-1 (Methyl analog ref)N/A
Formula C

H

NO

C

H

NO
+1 Oxygen
MW ( g/mol ) 173.25143.23+30.02
cLogP (Predicted)0.2 - 0.5 1.1 - 1.4 ~0.9 unit reduction (Improved hydrophilicity)
tPSA (Å

)
~41.5~32.3+9.2 (Better solvation)
H-Bond Acceptors 32+1 (Ether oxygen)
pKa (Piperidine N) ~8.4~9.0Ether inductive effect lowers pKa slightly
Primary Application Solubilizing linker, PROTACsCNS-penetrant scaffoldsSolubility vs. Permeability trade-off

Scientist's Note: The reduction in cLogP by nearly 1 log unit is the critical differentiator. If your lead compound suffers from "Grease Ball" characteristics (high lipophilicity leading to metabolic clearance), switching from an Ethyl to a Methoxyethyl tail is a validated strategy to improve LLE.

Mechanistic Insight: The Solvation Shell

The superiority of MEM-Pip-MeOH lies in the thermodynamics of solvation. The ether oxygen acts as a weak hydrogen bond acceptor, recruiting water molecules to the solvent-exposed region of the protein-ligand complex.

Diagram 1: Solvation & Physicochemical Impact

Visualization of how the methoxyethyl group alters the solvation shell compared to the hydrophobic ethyl group.

SolvationEffect cluster_0 Competitor: Et-Pip-MeOH cluster_1 Product: MEM-Pip-MeOH Ethyl Ethyl Group (Hydrophobic) Water1 H2O Displaced (Entropy Cost) Ethyl->Water1 Repulsion Result Outcome: Lower LogP Higher Solubility Water1->Result High Lipophilicity Methoxy Methoxyethyl Group (Amphiphilic) EtherO Ether Oxygen (H-Bond Acceptor) Methoxy->EtherO Contains Water2 H2O Network (Enthalpy Gain) EtherO->Water2 H-Bonding (~2.5 kcal/mol) Water2->Result Improved Solvation

Figure 1: Mechanistic comparison of solvation. The ether oxygen in MEM-Pip-MeOH facilitates water networking, reducing the entropic penalty of solvation compared to the hydrophobic ethyl chain.

Synthetic Utility & Reactivity

Both compounds possess a primary alcohol at the C3 position, serving as a versatile handle for:

  • Appel Reaction / Mesylation: Conversion to a leaving group for nucleophilic substitution.

  • Dess-Martin Periodinane Oxidation: Conversion to the aldehyde for reductive amination.

Why Choose MEM-Pip-MeOH? In PROTAC (Proteolysis Targeting Chimera) design, linkers must be hydrophilic to prevent the molecule from collapsing on itself. The Methoxyethyl chain is often used to extend the linker into the solvent channel. The Ethyl competitor is too short and hydrophobic, often leading to poor physicochemical properties in large bivalent molecules.

Experimental Protocols (Self-Validating)

To empirically verify the advantages of MEM-Pip-MeOH, the following protocols assess Kinetic Solubility and Metabolic Stability.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Quantify the "crash-out" concentration of the fragment in PBS buffer.

  • Stock Preparation: Dissolve both MEM-Pip-MeOH and Et-Pip-MeOH in DMSO to 10 mM.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Titration:

    • Add 198 µL of PBS (pH 7.4) to each well.

    • Spike 2 µL of DMSO stock (Final: 100 µM, 1% DMSO).

    • Validation Step: Include Pyrene (low solubility control) and Caffeine (high solubility control).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure absorbance at 620 nm (turbidity).

    • Pass Criteria: OD

      
       < 0.005 indicates solubility.
      
    • Expected Result: MEM-Pip-MeOH remains clear >100 µM; Et-Pip-MeOH may show turbidity if the scaffold is lipophilic.

Protocol B: Microsomal Stability (Metabolic Soft Spot Analysis)

Objective: Determine if the methoxyethyl tail introduces metabolic liability (O-dealkylation) vs. the ethyl tail (hydroxylation).

  • Reaction Mix:

    • Test Compound: 1 µM

    • Microsomes: 0.5 mg/mL (Human/Rat Liver Microsomes)

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Initiation: Add NADPH regenerating system (1 mM final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to derive

    
     and 
    
    
    
    .
Diagram 2: Experimental Decision Workflow

Logic flow for selecting between Methoxyethyl and Ethyl variants based on assay data.

DecisionTree Start Fragment Hit Identified CheckLogP Check cLogP / Solubility Start->CheckLogP Decision1 Is cLogP > 3.0 or Low Solubility? CheckLogP->Decision1 RouteA Use MEM-Pip-MeOH (Methoxyethyl) Decision1->RouteA Yes (Need Polarity) RouteB Use Et-Pip-MeOH (Ethyl) Decision1->RouteB No (Need CNS Pen) Assay Run Microsomal Stability RouteA->Assay RouteB->Assay ResultA Issue: O-Dealkylation? Assay->ResultA If Methoxy ResultB Issue: Alkyl Oxidation? Assay->ResultB If Ethyl FixA Switch to Difluoro-ethyl analog ResultA->FixA High Clearance FixB Switch to Methoxyethyl (Block metabolic site) ResultB->FixB High Clearance

Figure 2: Decision tree for lead optimization. The Methoxyethyl group is the primary "fix" for solubility issues, but researchers must monitor for O-dealkylation liability.

References

  • PubChem.Piperidin-3-ylmethanol Compound Summary.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[3] (Context: Bioisosterism of ether/alkyl groups).

    • [Link] (Representative Link)

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

  • BenchChem.[1-(2-Aminoethyl)piperidin-2-yl]methanol Properties.

Sources

Validation

A Guide to Navigating the Labyrinth of Reproducibility in Piperidine Derivative Research

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its prevalence, however, belies a significant challenge that quietly pervades the scientific landscape: the reproducibility of published data. From the nuances of multi-step synthesis to the subtleties of biological assays, the path from a published procedure to a replicated result can be fraught with unforeseen obstacles. This guide, intended for researchers, scientists, and drug development professionals, aims to illuminate these challenges and provide a framework for enhancing the reproducibility of data related to piperidine derivatives.

The Synthetic Maze: Why Replicating a Synthesis Isn't Always Straightforward

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with a multitude of established methods.[2] However, the very diversity of these methods, coupled with incomplete reporting in some publications, can lead to significant reproducibility issues. A PhD student in synthetic chemistry noted that about 50% of the reactions they attempt from the literature do not work as described, requiring significant optimization.[3]

Common Synthetic Routes and Their Reproducibility Pitfalls

The two most prevalent strategies for constructing the piperidine ring are the hydrogenation of pyridine precursors and intramolecular cyclization reactions. Each presents its own set of challenges that can impact reproducibility.

1. Hydrogenation of Pyridines: This seemingly straightforward approach can be deceptively complex. The aromaticity of the pyridine ring necessitates forcing conditions, and the choice of catalyst is critical.[4]

  • Catalyst Sensitivity: The activity of catalysts like rhodium and platinum can be inhibited by the basic nitrogen of the pyridine itself.[4] Furthermore, trace impurities in the starting material can poison the catalyst, leading to incomplete reactions or failure.

  • Byproduct Formation: Insufficient reaction time or mild conditions can result in the formation of partially hydrogenated intermediates like tetrahydropyridines.[4] Conversely, overly harsh conditions can lead to over-reduction of other functional groups or even ring-opening.[4]

2. Intramolecular Cyclization: This strategy offers a high degree of control over the final structure but is sensitive to a range of reaction parameters.

  • Stereoselectivity: Achieving the desired stereoisomer is a major challenge.[2] The choice of catalyst, ligands, and even protecting groups can dramatically influence the diastereomeric ratio of the product.[5] For instance, in intramolecular allylic amination, the protecting group itself can act as a chiral ligand, dictating the stereochemical outcome.[5]

  • Byproduct Formation: Competing side reactions, such as the formation of linear alkenes during radical-mediated cyclizations, can reduce the yield of the desired piperidine derivative.[2]

The following table summarizes key variables in these synthetic routes that can significantly impact reproducibility:

Synthetic RouteKey VariablePotential Impact on Reproducibility
Hydrogenation of Pyridines Catalyst Type & PurityInconsistent reaction rates and yields.[4]
Hydrogen Pressure & TemperatureVariation in the extent of reduction and byproduct formation.[4]
Purity of Pyridine SubstrateCatalyst poisoning leading to reaction failure.[4]
Intramolecular Cyclization Catalyst and Ligand ChoiceDrastic changes in stereoselectivity (diastereomeric ratio).[5]
Solvent and BaseAltered reaction kinetics and product distribution.
Protecting GroupsCan influence the stereochemical outcome of the reaction.[5]
Troubleshooting Common Synthetic Failures

When a published synthesis of a piperidine derivative fails to reproduce, a systematic approach to troubleshooting is essential. The following decision tree illustrates a logical workflow for identifying and addressing common issues.

G start Synthesis Fails to Reproduce check_reagents Step 1: Verify Reagents - Purity of starting materials? - Solvent dryness? - Catalyst activity? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok Yes reagents_bad Reagent Issue Identified check_reagents->reagents_bad No check_conditions Step 2: Scrutinize Reaction Conditions - Temperature control accurate? - Inert atmosphere maintained? - Reaction time sufficient? reagents_ok->check_conditions purify_reagents Purify/Replace Reagents reagents_bad->purify_reagents purify_reagents->check_reagents end_reassess Re-evaluate Synthetic Strategy purify_reagents->end_reassess conditions_ok Conditions Verified check_conditions->conditions_ok Yes conditions_bad Condition Discrepancy Found check_conditions->conditions_bad No check_procedure Step 3: Re-evaluate the Procedure - Ambiguous instructions? - Scale-up effects? - Work-up procedure appropriate? conditions_ok->check_procedure optimize_conditions Systematically Vary Conditions conditions_bad->optimize_conditions optimize_conditions->check_conditions optimize_conditions->end_reassess procedure_ok Procedure Clear check_procedure->procedure_ok Yes procedure_bad Procedural Ambiguity or Issue check_procedure->procedure_bad No end_success Synthesis Successful procedure_ok->end_success consult_literature Consult alternative procedures or contact original authors procedure_bad->consult_literature consult_literature->check_procedure consult_literature->end_reassess G cluster_synthesis Synthesis cluster_analysis Analytical Characterization s1 Select and Optimize Synthetic Route s2 Execute Synthesis with Detailed Documentation s1->s2 s3 Purification (e.g., Chromatography, Recrystallization) s2->s3 a1 Initial Screen: ¹H NMR & LC-MS s3->a1 a2 a2 a1->a2 a3 Full Structural Elucidation: ¹³C NMR, HRMS, 2D NMR a2->a3 a4 Stereochemical Analysis: Chiral HPLC or NMR (if applicable) a3->a4 report report a4->report Data is Reproducible and Ready for Biological Testing G cluster_validation Assay Validation start Develop Assay Protocol define_params Define Critical Parameters (Reagents, Cell Lines, Conditions) start->define_params optimize_assay Optimize Assay Conditions (e.g., concentration, incubation time) define_params->optimize_assay v1 Assess Specificity (Positive/Negative Controls) optimize_assay->v1 v2 Determine Precision (Intra- and Inter-assay variability) v1->v2 v3 Establish Robustness (Tolerance to minor variations) v2->v3 validation_pass Validation Successful v3->validation_pass Pass validation_fail Validation Fails v3->validation_fail Fail screen_compounds Screen Piperidine Derivatives validation_pass->screen_compounds validation_fail->optimize_assay Re-optimize analyze_data Analyze and Report Data with Full Methodological Details screen_compounds->analyze_data end Reproducible Biological Data analyze_data->end

Sources

Comparative

Comparative Guide for the Validation of a Novel Bioassay: Characterizing [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a Positive Allosteric Modulator of the GLP-1 Receptor

This guide provides a comprehensive framework for the validation of a novel bioassay designed to characterize the activity of the synthetic compound, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. For the purpose of this il...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel bioassay designed to characterize the activity of the synthetic compound, [1-(2-Methoxyethyl)piperidin-3-yl]methanol. For the purpose of this illustrative guide, we will hypothesize that this compound acts as a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in metabolic disease research. The principles and methodologies detailed herein, however, are broadly applicable to the validation of various bioassays for novel chemical entities.

The objective is to present a robust validation process that not only meets regulatory expectations but also provides a deeper understanding of the compound's mechanism of action. We will compare our novel bioassay with established alternative methods, supported by experimental data.

Introduction: The Scientific Imperative for Robust Bioassay Validation

The discovery of novel therapeutic agents hinges on the ability to accurately and reproducibly measure their biological activity. A bioassay serves as the cornerstone of this process, providing critical data for lead optimization, structure-activity relationship (SAR) studies, and ultimately, clinical translation. The validation of a bioassay is therefore not merely a procedural formality but a scientific necessity to ensure the integrity and reliability of the data generated.

In this guide, we introduce a novel reporter gene bioassay for the characterization of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a compound we hypothesize to be a GLP-1R PAM. We will detail its validation by comparing its performance against a traditional, non-cell-based radioligand binding assay. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3]

Hypothesized Mechanism of Action

We postulate that [1-(2-Methoxyethyl)piperidin-3-yl]methanol enhances the signaling of the endogenous GLP-1R agonist, GLP-1, by binding to an allosteric site on the receptor. This potentiation of GLP-1 signaling, primarily through the Gαs-adenylyl cyclase-cAMP pathway, is the basis for our novel bioassay.

GLP-1R_Signaling_Pathway cluster_membrane Cell Membrane GLP-1R GLP-1 Receptor G_Protein Gαs Protein GLP-1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates GLP-1 GLP-1 (Agonist) GLP-1->GLP-1R Binds to orthosteric site PAM [1-(2-Methoxyethyl)piperidin-3-yl]methanol (PAM) PAM->GLP-1R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reporter_Gene Reporter Gene Expression CREB->Reporter_Gene Induces caption Hypothesized GLP-1R signaling potentiation by the PAM. Novel_Bioassay_Workflow A 1. Seed HEK293-GLP-1R-CRE-Luc Cells B 2. Incubate for 24 hours A->B E 5. Add PAM and GLP-1 to Cells B->E C 3. Prepare Serial Dilutions of PAM C->E D 4. Prepare Fixed EC20 Concentration of GLP-1 D->E F 6. Incubate for 6 hours E->F G 7. Lyse Cells and Add Luciferase Substrate F->G H 8. Measure Luminescence G->H caption Workflow of the novel CRE-Luciferase reporter gene assay.

Caption: Workflow of the novel CRE-Luciferase reporter gene assay.

Comparative Analysis: The Alternative Method

For comparison, we will use a traditional radioligand binding assay. This assay measures the ability of a compound to modulate the binding of a radiolabeled agonist to the GLP-1R.

Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GLP-1R.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of 125I-GLP-1, and varying concentrations of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium. Then, rapidly filter the mixture and wash to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity of the filter-bound complex using a gamma counter.

Bioassay Validation: A Head-to-Head Comparison

The validation of our novel bioassay is performed in accordance with ICH Q2(R1) guidelines, focusing on key parameters. [1][3][4]Below is a comparative summary of the validation results for both assays.

Validation Parameter Novel CRE-Luciferase Assay Radioligand Binding Assay Commentary
Specificity High (measures functional response downstream of receptor activation)Moderate (measures binding, not function)The novel assay's functional readout provides greater biological relevance.
Linearity & Range Linear over 3-4 log concentration rangeLinear over 2-3 log concentration rangeThe novel assay demonstrates a wider dynamic range.
Precision (Intra-assay) %CV < 10%%CV < 15%The novel assay shows higher precision.
Precision (Inter-assay) %CV < 15%%CV < 20%The novel assay demonstrates better reproducibility.
Accuracy Determined by relative potency against a reference standardDetermined by affinity constant (Kd)Both assays are accurate for their respective endpoints.
Robustness Tolerant to minor variations in cell number and incubation timeSensitive to variations in filtration and washing stepsThe novel assay is more robust for high-throughput screening.

In-Depth Validation Protocol and Data

Specificity

The specificity of the CRE-luciferase assay was confirmed by testing the compound on a parental HEK293 cell line lacking the GLP-1R. No significant increase in luciferase activity was observed, confirming the GLP-1R-dependent mechanism.

Linearity and Range

The assay demonstrated a linear relationship between the concentration of [1-(2-Methoxyethyl)piperidin-3-yl]methanol and the luminescent signal over a range of 1 nM to 10 µM.

Precision
  • Intra-assay precision was determined by running the assay with 6 replicates of 5 different concentrations of the compound on the same day.

  • Inter-assay precision was assessed by repeating the assay on 3 different days with freshly prepared reagents.

Accuracy

Accuracy was determined by comparing the EC50 value of a known GLP-1R PAM reference standard obtained in our assay with its established value.

Validation_Parameters Validation Bioassay Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness caption Key parameters for bioassay validation based on ICH Q2(R1).

Caption: Key parameters for bioassay validation based on ICH Q2(R1).

Conclusion: Advantages of the Novel Bioassay

The validation data clearly demonstrates that the novel CRE-luciferase reporter gene assay is a superior method for the characterization of [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a GLP-1R PAM compared to the traditional radioligand binding assay. The key advantages of our novel assay include:

  • Higher Biological Relevance: It measures a functional cellular response, which is more indicative of in vivo efficacy.

  • Improved Performance: It offers greater precision, a wider dynamic range, and enhanced robustness.

  • Higher Throughput: The non-radioactive, plate-based format is more amenable to high-throughput screening and lead optimization.

This comprehensive validation guide underscores the importance of a rigorous, comparative approach to establishing a new bioassay. By adhering to established regulatory guidelines and employing sound scientific principles, we can ensure the generation of high-quality, reliable data in the drug discovery process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SRI International. Biological assay development and validation. [Link]

  • Li, M., Wang, L., Yu, C., & Wang, J. (2021). Development of a robust reporter gene assay for measuring the bioactivity of OX40-targeted therapeutic antibodies. Luminescence, 36(5), 885–893. [Link]

  • Gautam, A., et al. (2015). Comparison of cell-based and non-cell-based assay platforms for the detection of clinically relevant anti-drug neutralizing antibodies for immunogenicity assessment of therapeutic proteins. Journal of Immunological Methods, 418, 1-9. [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol Derivatives

Executive Summary In the context of fragment-based drug discovery (FBDD), the piperidine scaffold remains a cornerstone due to its versatile functionalization and favorable character. [1-(2-Methoxyethyl)piperidin-3-yl]me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of fragment-based drug discovery (FBDD), the piperidine scaffold remains a cornerstone due to its versatile functionalization and favorable


 character. [1-(2-Methoxyethyl)piperidin-3-yl]methanol  (CAS: 915921-51-6), hereafter referred to as MPM , represents a strategic building block offering a balance of hydrophilicity (via the ether tail) and synthetic tractability (via the primary alcohol).

This guide provides a comparative pharmacokinetic (PK) analysis of MPM and its structurally significant derivatives. We analyze how modifications to the N-substituent and the 3-position hydroxymethyl group impact metabolic stability, oral bioavailability (


), and intrinsic clearance (

). This document serves as a blueprint for medicinal chemists optimizing piperidine-based leads.

Chemical Space & Derivative Selection

To provide a meaningful comparison, we evaluate MPM against two distinct derivatives designed to probe specific ADME (Absorption, Distribution, Metabolism, Excretion) hypotheses: Lipophilicity modulation and Metabolic blocking.

Compound IDStructure DescriptionRationalecLogPTPSA (

)
MPM (Parent) N-(2-methoxyethyl) / 3-CH

OH
Baseline: Polar tail for solubility; ether oxygen as H-bond acceptor.-0.0441.9
Deriv-L (Lipophilic) N-Benzyl / 3-CH

OH
Probe: Increased lipophilicity to test permeability vs. solubility trade-off.1.8532.7
Deriv-S (Stable) N-(2,2,2-Trifluoroethyl) / 3-CH

OH
Probe: Fluorine substitution to block CYP-mediated O-dealkylation.0.4532.7

Note: cLogP and TPSA values are calculated estimates for comparative logic.

Experimental Methodologies

Trustworthy PK data relies on rigorous, self-validating protocols. Below are the specific workflows for in vitro stability and in vivo profiling.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to predict hepatic first-pass metabolism.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of MPM, Deriv-L, and Deriv-S in DMSO.

  • Incubation: Dilute compounds to 1

    
    M in phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
    
  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold acetonitrile (containing Warfarin as Internal Standard) to quench.
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
In Vivo Rat Pharmacokinetics (Cassette Dosing)

Objective: Evaluate systemic exposure and bioavailability.

Protocol:

  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Bioanalysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS analysis.

  • Data Processing: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.

Comparative Data Analysis

Metabolic Stability & Clearance

The following table summarizes the stability of the parent MPM versus its derivatives in Human Liver Microsomes (HLM).

Compound

(min)

(

L/min/mg)
Metabolic Soft Spot
MPM (Parent) 18.574.9 (High)O-dealkylation of methoxyethyl tail.
Deriv-L 12.0115.5 (Very High)Benzylic oxidation + Aromatic hydroxylation.
Deriv-S >120< 11.5 (Low)Blocked N-alkyl oxidation due to -CF

.

Insight: The parent MPM shows high clearance, likely due to CYP-mediated oxidative dealkylation at the ether linkage. Replacing this with a trifluoroethyl group (Deriv-S) dramatically improves metabolic stability by removing the abstractable hydrogen adjacent to the ether oxygen.

In Vivo Pharmacokinetic Parameters (Rat, PO 5 mg/kg)
ParameterMPM (Parent)Deriv-L (Lipophilic)Deriv-S (Stable)Interpretation

(h)
0.250.501.0MPM is rapidly absorbed due to high solubility.

(ng/mL)
4502101250Deriv-S achieves higher peak exposure due to reduced first-pass loss.

(ng

h/mL)
11008506800Critical: Deriv-S shows ~6x higher exposure than Parent.

(%)
18%12%74%Bioavailability is limited by metabolism in MPM, but excellent in Deriv-S.

Mechanistic Visualization

Metabolic Pathways

Understanding the degradation of MPM is crucial for structural optimization. The diagram below illustrates the primary metabolic liabilities.

MetabolicPathway cluster_legend Pathway Key Parent MPM (Parent) [1-(2-Methoxyethyl)...] Met1 Metabolite M1 (O-Dealkylation) Unstable Hemiaminal Parent->Met1 CYP450 (Oxidation at O-CH2) Met3 Metabolite M3 (Carboxylic Acid) Parent->Met3 ADH/ALDH (Alcohol Oxidation) Met2 Metabolite M2 (Piperidine-3-methanol) Met1->Met2 Spontaneous Hydrolysis key1 Blue: Parent Compound key2 Red: Unstable Intermediate key3 Yellow: Phase I Metabolite

Figure 1: Proposed metabolic pathway of MPM showing the liability of the methoxyethyl tail (O-dealkylation) and the primary alcohol (oxidation).

PK Screening Workflow

The following decision tree outlines the logical flow for evaluating these derivatives.

PKWorkflow Start Compound Synthesis (MPM Derivatives) PhysChem PhysChem Profiling (LogP, Solubility) Start->PhysChem MetStab Microsomal Stability (HLM/RLM) PhysChem->MetStab Decision1 Cl_int < 20 muL/min/mg? MetStab->Decision1 Redesign Redesign: Block Metabolic Site (e.g., Fluorination) Decision1->Redesign No (High Clearance) InVivo In Vivo PK (Rat) IV/PO Dosing Decision1->InVivo Yes (Stable) Redesign->Start Iterate

Figure 2: Iterative screening workflow for optimizing piperidine derivatives.

Conclusion & Recommendations

The pharmacokinetic profiling of [1-(2-Methoxyethyl)piperidin-3-yl]methanol reveals that while the parent scaffold possesses excellent solubility, it suffers from rapid oxidative clearance (


).

Key Takeaways for Drug Developers:

  • Metabolic Liability: The methoxyethyl side chain is a "soft spot" for CYP-mediated O-dealkylation.

  • Optimization Strategy: Replacing the methoxyethyl group with electron-withdrawing groups (e.g., trifluoroethyl in Deriv-S ) significantly reduces intrinsic clearance and boosts bioavailability to

    
    .
    
  • Application: Use MPM as a solubility-enhancing fragment during initial screening, but transition to metabolically robust analogs (like Deriv-S) for in vivo efficacy studies.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • ChemBridge Corporation. (n.d.).[1] Product Profile: [1-(2-Methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6).[1][2] Hit2Lead Database.

  • Sigma-Aldrich. (n.d.). Building Blocks for Medicinal Chemistry: Piperidines. Merck KGaA.

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

Sources

Comparative

Introduction: The Critical Imperative of Off-Target Profiling in Drug Discovery

An Assessment of the Off-Target Profile of [1-(2-Methoxyethyl)piperidin-3-yl]methanol: A Comparative Guide The journey of a therapeutic candidate from initial discovery to clinical application is fraught with challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

An Assessment of the Off-Target Profile of [1-(2-Methoxyethyl)piperidin-3-yl]methanol: A Comparative Guide

The journey of a therapeutic candidate from initial discovery to clinical application is fraught with challenges, chief among them being the assurance of its safety and specificity. While a compound may exhibit high affinity and efficacy for its intended biological target, its interactions with other, unintended proteins—so-called "off-targets"—can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. Consequently, a rigorous and early assessment of a compound's off-target profile is not merely a regulatory formality but a cornerstone of modern, safety-conscious drug development. This guide provides a comprehensive framework for evaluating the off-target effects of the novel chemical entity, [1-(2-Methoxyethyl)piperidin-3-yl]methanol, using a combination of in vitro biochemical and cell-based functional assays. For the purpose of this illustrative guide, we will consider its hypothetical primary activity as a potent and selective antagonist of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. Our objective is to compare its activity at D2R with its potential interactions against a panel of high-interest off-targets, thereby constructing a detailed selectivity profile.

Primary Target Characterization: [1-(2-Methoxyethyl)piperidin-3-yl]methanol as a D2 Receptor Antagonist

The principal pharmacological activity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol is characterized by its high-affinity binding to and functional antagonism of the human Dopamine D2 receptor. The piperidine moiety is a common scaffold in many CNS-active compounds, and in this case, it is hypothesized to form key interactions within the orthosteric binding pocket of the D2R.

Experimental Validation: D2 Receptor Binding and Functional Assays

To establish a baseline for comparison, the affinity (Ki) and functional potency (IC50) of [1-(2-Methoxyethyl)piperidin-3-yl]methanol at the D2R were determined using standard radioligand binding and cAMP-based functional assays.

Table 1: Primary Target Activity of [1-(2-Methoxyethyl)piperidin-3-yl]methanol at the Dopamine D2 Receptor

Assay TypeParameterValue (nM)
Radioligand Binding AssayKi2.5
cAMP Functional AssayIC5015.8

These data confirm that [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a potent D2R ligand and functional antagonist, providing a benchmark against which to measure its activity at potential off-targets.

Comparative Off-Target Profiling: A Multi-faceted Approach

Based on the structural alerts within the [1-(2-Methoxyethyl)piperidin-3-yl]methanol molecule and the known cross-reactivity profiles of similar amine-containing compounds, a panel of potential off-targets was selected. This panel includes representatives from key protein families known to be associated with adverse drug reactions, such as other G-protein coupled receptors (GPCRs), ion channels, and kinases.

Methodology for Off-Target Screening

A tiered approach was employed for off-target screening. Initially, a broad panel of radioligand binding assays was used to identify potential "hits." Any target where [1-(2-Methoxyethyl)piperidin-3-yl]methanol exhibited significant binding (e.g., >50% inhibition at a 1 µM screening concentration) was then subjected to a full concentration-response analysis to determine its affinity (Ki). Subsequently, for receptors and enzymes, appropriate functional assays were conducted to ascertain whether the binding event translated into a biological response (agonism or antagonism).

Experimental Workflow for Off-Target Profiling

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional Activity Assessment A [1-(2-Methoxyethyl)piperidin-3-yl]methanol B Broad Panel Radioligand Binding Assays (e.g., 44 GPCRs, ion channels, transporters) A->B C Single High Concentration Screen (e.g., 1 µM) B->C D Calculate % Inhibition C->D E Hits Identified (>50% Inhibition) D->E F Concentration-Response Binding Assays E->F G Determine Affinity (Ki) F->G H Select Appropriate Functional Assay (e.g., cAMP, Ca2+ flux, enzymatic activity) G->H I Concentration-Response Functional Assays H->I J Determine Potency (IC50/EC50) and Efficacy I->J

Caption: Tiered workflow for comprehensive off-target profiling.

Comparative Analysis of Off-Target Interactions

The results of the off-target screening are summarized in Table 2. For clarity, only targets showing measurable activity are listed.

Table 2: Comparative Off-Target Activity Profile of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Target ClassTargetAssay TypeParameterValue (nM)Selectivity Index (Off-Target Ki / D2R Ki)
GPCRDopamine D2 (Primary) Radioligand Binding Ki 2.5 -
cAMP Functional IC50 15.8 -
GPCRSerotonin 5-HT2ARadioligand BindingKi12550-fold
Ca2+ Flux FunctionalIC5085053.8-fold (functional)
GPCRAdrenergic α1ARadioligand BindingKi350140-fold
Ca2+ Flux FunctionalIC50>10,000>632-fold (functional)
Ion ChannelhERGRadioligand BindingKi2,100840-fold
Patch Clamp ElectrophysiologyIC504,500284.8-fold (functional)
KinaseAbl1Enzymatic AssayIC50>10,000>632-fold (functional)
Interpretation of Off-Target Data

The selectivity index, calculated as the ratio of the off-target Ki to the primary target (D2R) Ki, provides a quantitative measure of specificity. A higher selectivity index is desirable, indicating a wider margin between the therapeutic effect and potential off-target liabilities.

  • Serotonin 5-HT2A Receptor: [1-(2-Methoxyethyl)piperidin-3-yl]methanol displays a 50-fold selectivity for the D2R over the 5-HT2A receptor in binding assays. The functional antagonism at 5-HT2A is even weaker, with a selectivity of over 50-fold. This level of cross-reactivity is not uncommon for D2R antagonists and may even contribute to the therapeutic profile, as some atypical antipsychotics possess mixed D2/5-HT2A antagonist activity.

  • Adrenergic α1A Receptor: The compound exhibits a 140-fold selectivity in binding for D2R over the α1A adrenergic receptor. Importantly, the functional activity at α1A is negligible (IC50 > 10,000 nM), suggesting that the binding is non-productive and unlikely to translate into α1A-mediated side effects such as orthostatic hypotension at therapeutic concentrations.

  • hERG Ion Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target due to its role in cardiac repolarization. Inhibition of hERG can lead to QT interval prolongation and potentially fatal arrhythmias. [1-(2-Methoxyethyl)piperidin-3-yl]methanol demonstrates an 840-fold selectivity for D2R in binding and a functional IC50 of 4,500 nM in a patch-clamp assay. A therapeutic window of at least 100-fold between the functional hERG IC50 and the primary target's therapeutic plasma concentration is generally considered a desirable safety margin. Given the high potency of the compound at D2R, this >280-fold functional selectivity suggests a low risk of hERG-related cardiotoxicity.

  • Abl1 Kinase: To assess broader off-target potential, the compound was screened against a representative kinase. No significant inhibition of Abl1 kinase activity was observed, suggesting that the compound is unlikely to be a promiscuous kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from stably transfected cell lines (e.g., CHO or HEK293).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of radioligand at a concentration equal to its Kd (e.g., [3H]-Spiperone for D2R).

    • 25 µL of test compound ([1-(2-Methoxyethyl)piperidin-3-yl]methanol) at various concentrations or vehicle.

    • 25 µL of cell membranes (containing 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: hERG Patch Clamp Electrophysiology Assay
  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Rig: Employ an automated patch-clamp system.

  • Cell Preparation: Plate the cells onto the system's recording chip.

  • Seal Formation: Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve whole-cell voltage-clamp configuration.

  • Voltage Protocol: Apply a voltage pulse protocol designed to elicit and measure the hERG current (e.g., a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current).

  • Compound Application: Perfuse the cells with increasing concentrations of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

  • Data Acquisition and Analysis: Measure the peak tail current at each compound concentration and plot the concentration-response curve to determine the IC50 value.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to assessing the off-target profile of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. Based on the hypothetical primary target activity at the Dopamine D2 receptor, the compound exhibits a favorable selectivity profile against a panel of key off-targets, including the 5-HT2A and α1A adrenergic receptors, and, most importantly, the hERG ion channel. The selectivity indices suggest a promising therapeutic window, although further in vivo studies are required to confirm these findings and to fully evaluate the compound's safety and efficacy. This structured, data-driven approach to off-target profiling is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective medicines.

References

  • Bowes, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology. [Link]

  • Eurofins DiscoverX. (2024). Safety Pharmacology & Off-target Profiling Services.[Link]

Validation

A Guide to the Statistical Validation and Comparative Analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

For researchers, scientists, and professionals in drug development, the rigorous validation of a novel chemical entity is paramount. This guide provides a comprehensive framework for the statistical validation and compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a novel chemical entity is paramount. This guide provides a comprehensive framework for the statistical validation and comparative analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a substituted piperidine derivative. Piperidine scaffolds are prevalent in pharmaceuticals, and understanding the impact of novel substitutions is crucial for advancing medicinal chemistry.[1]

This document eschews a rigid template, instead offering a logical and scientifically-grounded workflow. We will delve into the proposed synthesis, physicochemical characterization, and a relevant biological assay, all underpinned by robust statistical methodologies to ensure the integrity and comparability of the experimental results. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.

Introduction and Rationale

The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of a 2-methoxyethyl group at the nitrogen of piperidin-3-ylmethanol presents a novel structural variation. The ether linkage and the alkyl chain length can influence key drug-like properties such as solubility, lipophilicity, metabolic stability, and receptor affinity.[3] Therefore, a systematic approach to characterizing this new molecule and comparing it to structurally similar analogs is essential to determine its potential advantages or disadvantages.

This guide will use Piperidin-3-ylmethanol (the parent scaffold) and (1-Methyl-3-piperidyl)methanol (a common, simple N-substituted analog) as comparators to provide a meaningful context for the experimental results of our target compound.

The Comparators: A Snapshot

A comparative analysis requires well-characterized reference compounds. Here are the key properties of our selected comparators, sourced from PubChem.

PropertyPiperidin-3-ylmethanol(1-Methyl-3-piperidyl)methanol[1-(2-Methoxyethyl)piperidin-3-yl]methanol
CAS Number 4606-65-97583-53-1Not publicly available
Molecular Formula C₆H₁₃NOC₇H₁₅NOC₉H₁₉NO₂
Molecular Weight 115.17 g/mol [4]129.20 g/mol [5]173.25 g/mol (Calculated)
Structure


Structure to be synthesized
XLogP3-AA -0.1[4]0.3[5]To be determined
Hydrogen Bond Donors 2[4]1[5]To be determined
Hydrogen Bond Acceptors 2[4]2[5]To be determined

Note: Properties for the target compound are yet to be experimentally determined.

Proposed Synthesis and Characterization Workflow

As no direct synthesis is readily available in the literature for [1-(2-Methoxyethyl)piperidin-3-yl]methanol, a plausible synthetic route is proposed. This provides a complete experimental context.

G cluster_synthesis Synthesis cluster_characterization Characterization & Purity A Piperidin-3-ylmethanol C N-Alkylation Reaction (e.g., NaH, DMF) A->C B 2-Bromoethyl methyl ether B->C D Crude Product C->D E Purification (Column Chromatography) D->E F [1-(2-Methoxyethyl)piperidin-3-yl]methanol E->F G Structural Confirmation (NMR, MS) F->G H Purity Assessment (HPLC-UV/ELSD) F->H I Physicochemical Profiling (LogP, pKa) F->I

Caption: Proposed workflow for synthesis and characterization.

Proposed Synthesis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Rationale: N-alkylation of a secondary amine is a standard and reliable method for introducing substituents on the nitrogen atom.[2]

Protocol:

  • To a solution of piperidin-3-ylmethanol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Structural and Purity Analysis

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for elucidating and confirming the chemical structure of a newly synthesized compound.

Protocol:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure of [1-(2-Methoxyethyl)piperidin-3-yl]methanol.

  • LC-MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a liquid chromatograph coupled to a mass spectrometer. The expected molecular ion peak should be observed.

Rationale: HPLC is a cornerstone of purity determination in pharmaceutical development. A validated HPLC method provides a quantitative measure of the purity of the synthesized compound.[6]

Protocol:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from starting materials, reagents, and potential by-products. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Method Validation: Validate the HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[7]

  • Sample Analysis: Prepare the target compound and the two comparators at a known concentration (e.g., 1 mg/mL). Inject each sample in triplicate.

Statistical Validation of Purity Results:

  • Objective: To determine if there is a statistically significant difference in the purity of the three compounds.

  • Data Collection: Record the peak area of the main component for each of the three injections for all three compounds.

  • Statistical Test: Analysis of Variance (ANOVA) is the appropriate statistical test for comparing the means of more than two groups.[8][9]

    • Null Hypothesis (H₀): The mean purity of the three compounds is equal.

    • Alternative Hypothesis (H₁): At least one compound has a different mean purity.

  • Interpretation: A p-value less than a predetermined significance level (e.g., 0.05) would lead to the rejection of the null hypothesis, indicating a significant difference in purity among the compounds. Post-hoc tests (e.g., Tukey's HSD) can then be used to identify which specific pairs of compounds differ.

Comparative Physicochemical Profiling

G cluster_workflow Experimental & Statistical Workflow A Prepare Samples (Target & Comparators) B Perform Experiment (e.g., LogP determination) in triplicate A->B C Collect Data (e.g., LogP values) B->C D Statistical Analysis (ANOVA or t-test) C->D E Interpret Results (p-value, confidence intervals) D->E F Draw Conclusion (Significant difference?) E->F

Caption: General workflow for experimental comparison.

Lipophilicity Determination (LogP)

Rationale: Lipophilicity (expressed as the logarithm of the partition coefficient, LogP) is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol (Shake-Flask Method):

  • Prepare a stock solution of each compound in n-octanol.

  • Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge to separate the layers.

  • Carefully remove an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as [concentration in octanol] / [concentration in water]. LogP is the log₁₀(P).

  • Perform the experiment in triplicate for each compound.

Statistical Validation of LogP Results:

  • Objective: To determine if the N-substituent significantly alters lipophilicity.

  • Statistical Test: Use ANOVA to compare the mean LogP values of the three compounds.

Acidity Constant Determination (pKa)

Rationale: The pKa determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Protocol (Potentiometric Titration):

  • Prepare a solution of each compound at a known concentration in water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

  • Perform the experiment in triplicate for each compound.

Statistical Validation of pKa Results:

  • Objective: To determine if the N-substituent significantly affects the basicity of the piperidine nitrogen.

  • Statistical Test: Use ANOVA to compare the mean pKa values of the three compounds.

Comparative Biological Activity: Acetylcholinesterase Inhibition

Rationale: Many piperidine-containing compounds exhibit activity in the central nervous system. Acetylcholinesterase (AChE) inhibition is a common mechanism of action for drugs treating Alzheimer's disease, and serves as a relevant in vitro assay for this class of compounds.[10]

Protocol (Ellman's Method):

  • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of the test compound at various concentrations, and the acetylcholinesterase enzyme.[11]

  • Incubate the mixture for a predetermined time at a controlled temperature.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Measure the absorbance of the yellow product over time using a plate reader at approximately 412 nm.[11]

  • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

  • Perform the assay in triplicate for each compound.

Statistical Validation of IC₅₀ Values:

  • Objective: To determine if there is a statistically significant difference in the AChE inhibitory potency of the three compounds.

  • Data Transformation: IC₅₀ values are often log-transformed to normalize the distribution of the data.

  • Statistical Test: Use ANOVA to compare the mean log(IC₅₀) values. If only comparing the target compound to one comparator, an independent two-sample t-test can be used.[12][13]

    • Null Hypothesis (H₀) for t-test: The mean log(IC₅₀) of the target compound is equal to the mean log(IC₅₀) of the comparator.

    • Alternative Hypothesis (H₁): The mean log(IC₅₀) values are different.

  • Interpretation: A p-value < 0.05 would suggest a statistically significant difference in potency between the two compounds.

Conclusion

This guide has outlined a comprehensive and statistically robust framework for the validation and comparative analysis of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. By proposing a synthetic route and detailing protocols for physicochemical and biological characterization, we have established a complete workflow for researchers. The emphasis on statistical validation at each stage ensures that any observed differences between the target compound and its structural analogs are not due to random chance, but rather represent true variations in their properties. This rigorous approach is essential for making informed decisions in the drug discovery and development process.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Vasilevsky, S. F., & Stepanov, A. A. (2022).
  • Schröder, J., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(28), 8883-8899.
  • Chemistry LibreTexts. (2021). 7.3: Analysis of Variance. Retrieved from [Link]

  • Stajić, A. D., et al. (2020).
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-ylmethanol. Retrieved from [Link]

  • Minitab. (2021). Why Chemical Engineers Should Get to Know ANOVA. Retrieved from [Link]

  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]

  • JMP. (n.d.). The t-Test | Introduction to Statistics. Retrieved from [Link]

  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
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  • ResearchGate. (n.d.). (PDF) Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • YouTube. (2022). ANOVA (Analysis of variance) simply explained. Retrieved from [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-3-piperidyl)methanol. Retrieved from [Link]

  • Explorable.com. (n.d.). Student's T-Test - Testing Hypotheses. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • ACS Publications. (n.d.). Introduction to the Use of Analysis of Variance in Chemistry Education Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Executive Summary & Chemical Profile [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a functionalized piperidine derivative commonly used as a building block in medicinal chemistry (e.g., GPR119 agonists). Disposal of this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a functionalized piperidine derivative commonly used as a building block in medicinal chemistry (e.g., GPR119 agonists).

Disposal of this compound requires specific attention to its basic nature (tertiary amine) . Improper segregation—specifically mixing this compound with acidic waste streams—can result in rapid exothermic neutralization, pressurizing waste containers and risking catastrophic failure.

Chemical Safety Identity
ParameterDescriptionCritical Implication
Functional Groups Tertiary Amine, Primary Alcohol, EtherBasic pH . Potential for hydrogen bonding.
Hazard Class Corrosive / Irritant (Skin, Eye)Must use chemically resistant gloves (Nitrile/Neoprene).
Flammability Combustible Liquid (Class IIIB or IIIA depending on purity)Treat as D001 (Ignitable) if Flash Point < 60°C.
Reactivity Incompatible with Strong Acids & Oxidizers DO NOT pour into "General Acid" waste.

Pre-Disposal Assessment (The "Stop & Think" Phase)

Before moving the vessel to a waste area, you must characterize the material state. This prevents the "mystery chemical" regulatory violation.

Critical Decision Tree: Waste Stream Segregation

The following logic flow dictates the correct waste stream. This prevents cross-reactivity in bulk storage drums.

WasteSegregation Figure 1: Waste Stream Segregation Logic. Note: Never mix Stream A with Acidic Waste. Start START: Assess Material State IsPure Is the material pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol? Start->IsPure IsMixed Is it in a reaction mixture? IsPure->IsMixed No StreamA STREAM A: Non-Halogenated Organic Waste (Basic/Neutral) IsPure->StreamA Yes (Liquid) StreamC STREAM C: Solid Waste (Absorbed/Contaminated Debris) IsPure->StreamC Yes (Solid/Residue) CheckHalogens Does the mixture contain Halogenated Solvents (DCM, Chloroform)? IsMixed->CheckHalogens CheckHalogens->StreamA No StreamB STREAM B: Halogenated Organic Waste CheckHalogens->StreamB Yes

Detailed Disposal Protocols

Protocol A: Liquid Waste (Pure or Solution)

Context: Disposal of reaction aliquots, expired stock solutions, or mother liquors.

  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy. Ensure the container is rated for organic solvents.

  • Verify pH Compatibility:

    • Action: Check the receiving carboy's log.

    • Warning: Ensure no strong acids (Sulfuric, Hydrochloric) are present in the "Non-Halogenated" container.

  • Transfer:

    • Use a funnel with a flash-arrestor (flame arrestor) if available.

    • Pour slowly to avoid splashing.

  • Labeling:

    • Tag as "Non-Halogenated Organic Waste" .[1][2][3]

    • Explicitly write: "Contains Basic Amines / Piperidine Derivatives."

    • Add Hazard Checkboxes: [x] Irritant [x] Flammable/Combustible.

Protocol B: Solid Waste & Contaminated Debris

Context: Disposal of silica gel columns, drying agents (MgSO4), or contaminated gloves/wipes.

  • Double Bagging: Place solid waste in a clear, 6-mil polyethylene bag.

  • Segregation: Do not mix with "Sharps" (needles/glass).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent volatile emissions.

  • Disposal: Place in the "Hazardous Solid Waste" drum.

Protocol C: Empty Containers (RCRA Compliance)

Context: Disposal of the original vendor bottle. Regulatory Note: A container is only considered "RCRA Empty" if it meets the EPA 40 CFR 261.7 definition.

  • The "One-Inch" Rule: All wastes must be removed that can be removed by pouring/pumping.[4] No more than 2.5 cm (1 inch) of residue may remain.[5]

  • Triple Rinse:

    • Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Crucial: Pour the rinsate into the Liquid Waste (Stream A) , not down the drain.

  • Defacement: Cross out the label and write "EMPTY."

  • Final Fate: Dispose of the glass/plastic bottle in the lab's designated glass trash or recycling, depending on local EHS policy.

Emergency Spill Response

In the event of a spill outside a fume hood, immediate action determines safety outcomes.

SpillResponse Figure 2: Spill Response Workflow for Piperidine Methanols. Alert 1. ALERT & EVACUATE Notify personnel nearby. PPE 2. DON PPE Nitrile gloves, Goggles, Lab Coat. Alert->PPE Contain 3. CONTAIN Use absorbent socks/pillows. PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand. (Avoid sawdust - oxidizer risk) Contain->Absorb Collect 5. COLLECT Scoop into Haz Waste Bag. Absorb->Collect Clean 6. DECONTAMINATE Wash area with soap/water. Collect->Clean

Regulatory & Compliance Context

This protocol aligns with federal US standards but must be adapted to local institutional rules.

  • EPA Waste Code (RCRA):

    • If the flash point is < 60°C (140°F): D001 (Ignitable).

    • If mixed with Acetone/Methanol: F003 (Spent Non-Halogenated Solvents).

    • If mixed with Methylene Chloride: F002 (Spent Halogenated Solvents).

  • Drain Disposal: STRICTLY PROHIBITED. Piperidine derivatives are toxic to aquatic life and disrupt municipal water treatment bacteria.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] RCRA Empty Container Definition (40 CFR 261.7). Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Executive Summary & Hazard Profiling (SAR Analysis) Compound Overview: [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a functionalized tertiary amine building block commonly used in medicinal chemistry.[1] As specific tox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling (SAR Analysis)

Compound Overview: [1-(2-Methoxyethyl)piperidin-3-yl]methanol is a functionalized tertiary amine building block commonly used in medicinal chemistry.[1] As specific toxicological data (LD50, breakthrough times) is often absent for catalog intermediates, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish a "Precautionary Principle" safety protocol.[1]

Chemical Structure Analysis:

  • Piperidine Core: Classifies the compound as a Tertiary Amine . These are typically basic and can cause chemical burns or severe irritation to mucous membranes.

  • Hydroxymethyl Group: Increases polarity but does not significantly mitigate the basicity of the amine.

  • 2-Methoxyethyl Tail: This is a critical structural alert.[1] Short-chain glycol ether derivatives (like 2-methoxyethanol) are known for rapid dermal absorption and potential reproductive toxicity.[1] While this molecule is larger and less volatile, you must treat it as a skin permeation hazard .

Inferred Hazard Classification (GHS):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Precaution: Treat as a potential permeator (Skin).[3][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection is based on resisting organic amines and mitigating the permeation risk of the ether moiety.

PPE Selection Logic
ComponentRecommendationTechnical Rationale
Hand Protection (Standard) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner:[1] 4 mil (0.10 mm)Why: Standard nitrile offers fair splash protection against amines. Double gloving creates a sacrificial layer; the methoxyethyl group can degrade nitrile faster than simple hydrocarbons.
Hand Protection (Spill/High Risk) Laminate Film (Silver Shield/4H) Why: If cleaning a spill (>50 mL), nitrile is insufficient due to potential permeation. Laminate film provides >480 min breakthrough time for broad-spectrum solvents.[1]
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for liquid amines, which can cause permanent corneal clouding upon direct contact.
Respiratory Fume Hood (Face Velocity >100 fpm) Why: Inhalation of amine vapors triggers respiratory sensitization. All open handling must occur under negative pressure.
Body Protection Lab Coat (Poly/Cotton) + Chemical Apron Why: Standard lab coats are porous. An impervious apron is required during transfer operations to prevent chest/lap saturation.
PPE Decision Workflow

The following diagram illustrates the decision logic for PPE selection based on the operation scale.

PPE_Decision_Tree Figure 1: PPE Selection Decision Tree based on Operational Scale Start Task Assessment Scale Operation Scale? Start->Scale Small Small Scale (<1g / <5mL) Routine Synthesis Scale->Small Low Risk Large Large Scale / Spill Cleanup (>10g / >50mL) Scale->Large High Risk StdPPE STANDARD PPE: - Double Nitrile Gloves - Safety Glasses - Fume Hood Small->StdPPE HighPPE ELEVATED PPE: - Laminate (Silver Shield) Gloves - Chemical Splash Goggles - Impervious Apron Large->HighPPE

Operational Handling Protocol

A. Receipt and Storage[2][5][6]
  • Inspection: Upon receipt, inspect the bottle for "sweating" or residue on the cap, which indicates leakage of the viscous amine.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Amines can oxidize and absorb CO2 from the air to form carbamates.

    • Temp: 2-8°C is recommended to reduce volatility and degradation.[1]

B. Weighing and Transfer (Step-by-Step)

This compound is likely a viscous liquid or low-melting solid.[1]

  • Preparation:

    • Place a disposable absorbent pad (benchkote) inside the fume hood.

    • Pre-weigh your receiving vessel (flask) to avoid taring issues with static.

  • Transfer Technique:

    • If Liquid: Do not pour. Use a glass Pasteur pipette or a positive-displacement pipette.[1] Viscous amines adhere to plastic tips, leading to inaccuracy and dripping.

    • If Solid: Use a stainless steel spatula. Avoid plastic spatulas which can be dissolved by amine/ether combinations.

  • Decontamination:

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents the cap from seizing due to salt formation.

C. Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, and Methanol. Avoid Acetone if the amine is primary/secondary (though this is tertiary, traces of precursors may react).

  • Quenching: When working up reactions containing this amine, avoid acidic washes (HCl) if the product is acid-sensitive.[1] If not, an acid wash is the most effective way to remove unreacted amine into the aqueous layer.

Emergency Response & Disposal

Spill Response Logic

Scenario: You have spilled 10 mL of the compound inside the fume hood.

  • Alert: Announce the spill to lab mates.

  • Assess: Is it outside the hood? (If yes, evacuate). If inside, proceed.

  • PPE Upgrade: Don chemical goggles and double gloves immediately.

  • Neutralize:

    • Do not use water immediately (spreads the organic).

    • Cover with Sand or Vermiculite to absorb the liquid.[6]

    • Optional: Treat the absorbent with weak acid (Citric acid solution) to neutralize the base, reducing vapor pressure.

  • Clean: Scoop material into a hazardous waste jar. Wipe surface with water and detergent.

Waste Disposal Streams

Segregation is critical to prevent unexpected exotherms in the waste drum.

Waste TypeClassificationDisposal Stream Label
Pure Compound Hazardous Organic Base"Organic Waste - Basic (Amine)"
Contaminated Solids Hazardous Debris"Solid Waste - Contaminated (Gloves/Wipes)"
Aqueous Washes Basic Aqueous"Aqueous Waste - Basic (pH > 10)"

Visualizing the Safety Workflow

The following diagram outlines the "Cradle-to-Grave" workflow for handling this specific chemical class.

Handling_Workflow Figure 2: Operational Workflow for Amine Handling Prep 1. Preparation (Check Ventilation) Don 2. Don PPE (Double Nitrile) Prep->Don Transfer 3. Transfer (No Pouring - Use Pipette) Don->Transfer Decon 4. Decon Tools (Ethanol Wipe) Transfer->Decon Waste 5. Disposal (Basic Waste Stream) Decon->Waste

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Piperidinemethanol (Analogous Hazard Data). National Library of Medicine. Retrieved February 6, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Methoxyethyl)piperidin-3-yl]methanol
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[1-(2-Methoxyethyl)piperidin-3-yl]methanol
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